Rubidium perchlorate
Description
Properties
IUPAC Name |
rubidium(1+);perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4.Rb/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYGGOOZLKJKPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbClO4, ClO4Rb | |
| Record name | rubidium perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_perchlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884621 | |
| Record name | Rubidium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13510-42-4 | |
| Record name | Perchloric acid, rubidium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013510424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perchloric acid, rubidium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis of High-Purity Rubidium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for synthesizing high-purity rubidium perchlorate (B79767) (RbClO₄). It details established experimental protocols, presents quantitative data in a comparative format, and offers visual representations of the synthesis workflows. The information is intended to equip researchers and professionals in drug development and related scientific fields with the necessary knowledge to produce rubidium perchlorate of a purity suitable for demanding applications.
Introduction
This compound is a stable, crystalline inorganic salt with applications in various specialized fields, including as an oxidizing agent and potentially in pyrotechnic formulations. For many research and development purposes, particularly in pharmaceuticals and advanced materials, the availability of high-purity this compound is critical. This guide outlines the most common and effective synthesis and purification methodologies to achieve high levels of purity.
Synthesis Methodologies
Two primary routes are commonly employed for the synthesis of this compound: the thermal decomposition of rubidium chlorate (B79027) and the direct neutralization of a rubidium base with perchloric acid. Each method has its advantages and challenges, which are detailed below.
Thermal Decomposition of Rubidium Chlorate
This method relies on the disproportionation of rubidium chlorate (RbClO₃) upon heating to yield this compound and rubidium chloride (RbCl).[1]
Reaction:
2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]
The primary challenge in this method is the subsequent separation of the desired this compound from the rubidium chloride byproduct. This is typically achieved through fractional crystallization, which exploits the different solubilities of the two salts in water.
Experimental Protocol: Thermal Decomposition of Rubidium Chlorate [1]
Materials:
-
High-purity rubidium chlorate (RbClO₃)
-
Quartz or porcelain crucible
-
Tube furnace with a programmable temperature controller
-
Gas outlet for the safe venting of oxygen
Procedure:
-
Place a known quantity of finely ground, dry rubidium chlorate into a quartz or porcelain crucible.
-
Position the crucible in the center of the tube furnace.
-
Ensure the furnace is equipped with a gas outlet to safely vent the oxygen gas produced during the reaction to a fume hood.
-
Begin heating the furnace at a controlled rate of 5-10°C per minute.
-
The decomposition of rubidium chlorate typically initiates at temperatures above 480°C.[1] Maintain the furnace temperature at approximately 500°C for a sufficient duration to ensure complete decomposition. The reaction is complete when the evolution of oxygen gas ceases.
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature. For enhanced safety and to prevent any potential side reactions upon cooling, a slow stream of an inert gas (e.g., argon or nitrogen) can be introduced into the furnace tube during the cooling phase.
-
Once cooled, carefully remove the crucible containing the solid mixture of this compound and rubidium chloride.
-
The subsequent separation of this compound and rubidium chloride is achieved through fractional crystallization (see Section 3.1).
Safety Precautions:
-
Rubidium chlorate is a strong oxidizing agent. Avoid contact with organic materials, flammable substances, and reducing agents.
-
The thermal decomposition produces oxygen, which can create a fire hazard. Ensure the reaction is performed in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a flame-retardant lab coat.
Neutralization of Rubidium Carbonate with Perchloric Acid
A more direct route to high-purity this compound involves the neutralization of a high-purity rubidium base, such as rubidium carbonate (Rb₂CO₃), with perchloric acid (HClO₄).[2] This method avoids the formation of a difficult-to-separate salt byproduct.
Reaction:
Rb₂CO₃(aq) + 2 HClO₄(aq) → 2 RbClO₄(aq) + H₂O(l) + CO₂(g)
The resulting this compound can then be isolated by crystallization. The purity of the final product is largely dependent on the purity of the starting materials.
Experimental Protocol: Neutralization of Rubidium Carbonate
Materials:
-
High-purity rubidium carbonate (Rb₂CO₃)
-
Perchloric acid (HClO₄), 70% (trace metal grade)
-
High-purity deionized water
-
pH meter or pH indicator strips
-
Crystallizing dish
-
Heating plate with magnetic stirring capability
Procedure:
-
In a clean glass beaker, dissolve a precisely weighed amount of high-purity rubidium carbonate in a minimal amount of deionized water with gentle stirring.
-
In a separate beaker, prepare a dilute solution of perchloric acid by carefully adding the concentrated acid to deionized water.
-
While continuously monitoring the pH, slowly add the dilute perchloric acid solution to the rubidium carbonate solution with constant stirring. Carbon dioxide gas will evolve. The addition should be dropwise as the equivalence point is approached to avoid over-acidification.
-
Continue adding perchloric acid until the solution is neutralized (pH 6.5-7.0).
-
Gently heat the resulting this compound solution to evaporate some of the water and create a saturated solution. Avoid boiling, which can lead to spattering.
-
Transfer the hot, saturated solution to a crystallizing dish and allow it to cool slowly to room temperature to form crystals. For higher purity, the cooling process should be as slow as possible.
-
Further cooling in an ice bath can increase the yield of crystals.
-
Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Dry the purified this compound crystals in a desiccator or in an oven at a low temperature (e.g., 80-100°C) to a constant weight.
Safety Precautions:
-
Perchloric acid is a strong acid and a powerful oxidizing agent. Handle it with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a face shield.
-
Hot perchloric acid can react explosively with organic materials. Ensure the reaction vessel is free of any organic contaminants.
-
The neutralization reaction is exothermic. Slow addition of the acid is necessary to control the temperature.
Purification of this compound
Regardless of the initial synthesis method, purification is a critical step to achieve high-purity this compound. The most common and effective method is recrystallization from water.
Fractional Crystallization for Separation of RbClO₄ and RbCl
Following the thermal decomposition of rubidium chlorate, the resulting mixture of this compound and rubidium chloride must be separated. This is achieved by exploiting the significant difference in their solubility in water at different temperatures. Rubidium chloride is much more soluble in hot water than this compound.
Experimental Protocol: Fractional Crystallization
-
Dissolve the mixture of RbClO₄ and RbCl in a sufficient amount of hot deionized water (near boiling) to completely dissolve the rubidium chloride.
-
Allow the solution to cool slowly. As the temperature decreases, the less soluble this compound will crystallize out of the solution, while the more soluble rubidium chloride will remain in the mother liquor.
-
Collect the this compound crystals by filtration.
-
To further improve purity, the collected crystals can be subjected to one or more recrystallization steps as described in Section 3.2.
The efficiency of the separation can be optimized by carefully controlling the temperatures and the volume of water used, based on the solubility data provided in Table 2.
Recrystallization for High Purity
To achieve very high purity levels (e.g., >99.9%), multiple recrystallization steps are often necessary. Each recrystallization step reduces the concentration of impurities that are more soluble in the solvent than the target compound.
Experimental Protocol: High-Purity Recrystallization [2]
-
Dissolve the synthesized this compound in a minimum amount of hot deionized water (e.g., near 100°C) to form a saturated solution.
-
If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further cool the solution in an ice bath to maximize the yield of the recrystallized product.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals to a constant weight.
-
Repeat the recrystallization process until the desired purity is achieved. The purity should be monitored after each step using appropriate analytical techniques (see Section 4).
Purity Analysis
To verify the purity of the synthesized this compound, a combination of analytical techniques is recommended.
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique for the determination of trace and ultra-trace metallic impurities.
-
Ion Chromatography (IC): IC is used to quantify anionic impurities, such as chloride (Cl⁻), chlorate (ClO₃⁻), and other potential contaminants.
A purity of ≥99% is commonly available for commercial grades of this compound.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | RbClO₄ |
| Molar Mass | 184.92 g/mol |
| Appearance | Colorless crystals[4] |
| Density | 2.878 g/cm³ (at 20°C)[4] |
| Melting Point | 281°C[4] |
| Boiling Point | 600°C (decomposes)[4] |
Table 2: Solubility of this compound and Rubidium Chloride in Water
| Temperature (°C) | Solubility of RbClO₄ ( g/100 mL)[4] | Solubility of RbCl ( g/100 mL)[5] |
| 0 | 1.09 | 70.6 |
| 20 | 0.999 | 83.6 |
| 50 | 3.442 | - |
| 70 | 6.72 | - |
| 99 | 17.39 | 128 |
Visualized Workflows
Caption: Comparative workflows for the synthesis of high-purity this compound.
Caption: Step-by-step workflow for the purification of this compound by recrystallization.
References
Unveiling the Crystalline Landscape of Rubidium Perchlorate: A Technical Guide to its Structure and Polymorphism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the crystal structure and polymorphic behavior of rubidium perchlorate (B79767) (RbClO₄), an inorganic salt with applications in various scientific and technological fields. This document summarizes key crystallographic data, details experimental methodologies for its synthesis and characterization, and presents visual representations of its structural transitions and experimental workflows.
Crystal Structure and Polymorphism
Rubidium perchlorate is known to exist in two distinct polymorphic forms at atmospheric pressure: a low-temperature orthorhombic phase and a high-temperature cubic phase. The transition between these two forms is a reversible process occurring at approximately 279 °C.[1]
Orthorhombic (Low-Temperature) Polymorph
The ambient temperature polymorph of this compound crystallizes in the orthorhombic system. Detailed crystallographic studies have established its structure, providing precise lattice parameters and atomic positions.
Table 1: Crystallographic Data for Orthorhombic this compound
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Parameters | a = 9.252(2) Å |
| b = 5.789(3) Å | |
| c = 7.472(1) Å | |
| Unit Cell Volume | 399.9(2) ų |
| Formula Units (Z) | 4 |
| Temperature | 291 K |
Source: Granzin, J. (1988). Refinement of the crystal structures of RbClO4 and CsClO4. Zeitschrift für Kristallographie - Crystalline Materials, 185(1-4), 604.
Table 2: Atomic Coordinates for Orthorhombic this compound
| Atom | Wyckoff Position | x | y | z |
| Rb | 4c | 0.1818(1) | 0.25 | 0.0135(1) |
| Cl | 4c | -0.0722(2) | 0.25 | 0.4789(2) |
| O(1) | 4c | -0.0768(7) | 0.25 | 0.2889(8) |
| O(2) | 4c | -0.2109(6) | 0.25 | 0.5599(8) |
| O(3) | 8d | 0.0150(5) | 0.0461(7) | 0.5332(6) |
Source: Granzin, J. (1988). Refinement of the crystal structures of RbClO4 and CsClO4. Zeitschrift für Kristallographie - Crystalline Materials, 185(1-4), 604.
Cubic (High-Temperature) Polymorph
Table 3: Crystallographic Data for Cubic this compound
| Parameter | Value |
| Crystal System | Cubic |
| Lattice Parameter (a) | 7.70 Å (0.770 nm)[1] |
| Transition Temperature | ~279 °C[1] |
| Proposed Space Group | Fm3m or F-43m |
Note: The space group for the high-temperature cubic phase is proposed based on analogy with other alkali perchlorates. Further high-temperature diffraction studies are required for definitive assignment.
A computationally predicted cubic phase of this compound also exists in the Materials Project database (mp-550759) with a space group of F-43m and a lattice constant of a = 5.499 Å. However, experimental confirmation of this specific cubic polymorph has not been found in the reviewed literature.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several methods. Two common laboratory-scale procedures are detailed below.
This method involves the carefully controlled heating of solid rubidium chlorate (B79027) (RbClO₃). The disproportionation reaction yields this compound, rubidium chloride (RbCl), and oxygen gas.
Reaction: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)
Experimental Protocol:
-
Preparation: Place a known quantity of dry, high-purity rubidium chlorate into a quartz or porcelain crucible.
-
Setup: Position the crucible in the center of a tube furnace equipped with a temperature controller and a gas outlet to safely vent the evolved oxygen.
-
Heating: Gradually heat the furnace at a controlled rate of 5-10 °C per minute. The decomposition of rubidium chlorate typically initiates at temperatures above 480 °C.
-
Reaction: Maintain the temperature for a sufficient duration to ensure complete decomposition, which is indicated by the cessation of oxygen evolution.
-
Cooling: After the reaction is complete, turn off the furnace and allow it to cool to room temperature. Cooling under a slow stream of an inert gas (e.g., argon or nitrogen) is recommended to prevent potential side reactions.
-
Purification: The resulting solid mixture of this compound and rubidium chloride can be separated by fractional crystallization, taking advantage of their different solubilities in water at various temperatures.
This method involves the reaction of an aqueous solution of rubidium carbonate (Rb₂CO₃) with perchloric acid (HClO₄).
Reaction: Rb₂CO₃(aq) + 2 HClO₄(aq) → 2 RbClO₄(aq) + H₂O(l) + CO₂(g)[2]
Experimental Protocol:
-
Reactant Preparation: Prepare a saturated aqueous solution of rubidium carbonate.
-
Reaction: Slowly add a stoichiometric amount of perchloric acid to the rubidium carbonate solution with constant stirring. The reaction will produce carbon dioxide gas, so the addition should be done in a well-ventilated fume hood.
-
Crystallization: Concentrate the resulting this compound solution by gentle heating to induce crystallization.
-
Purification: The crude this compound crystals can be purified by recrystallization from hot water.
Characterization of Polymorphism
The polymorphic transition of this compound can be investigated using various analytical techniques, primarily Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.
DSC is used to measure the heat flow associated with the phase transition, allowing for the determination of the transition temperature and enthalpy.
Experimental Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected transition (e.g., 200 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the transition (e.g., 320 °C).
-
Cool the sample at the same rate back to the initial temperature.
-
-
Data Analysis: The phase transition will be observed as an endothermic peak in the heating curve and an exothermic peak in the cooling curve. The onset temperature of the peak is typically taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.
Raman spectroscopy is a powerful non-destructive technique for distinguishing between different polymorphic forms, as they exhibit unique vibrational spectra.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the this compound powder on a microscope slide or in a capillary tube.
-
Instrument Setup:
-
Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).
-
Focus the laser beam onto the sample.
-
Collect the scattered Raman signal using an appropriate objective and grating.
-
-
Data Acquisition: Acquire Raman spectra of the sample at room temperature (orthorhombic phase) and at a temperature above the transition (e.g., 300 °C) using a heated stage.
-
Spectral Analysis: Compare the Raman spectra of the two phases. Differences in the number, position, and width of the Raman bands, particularly in the low-frequency lattice vibration region, will confirm the presence of different polymorphs.
Visualizations
The following diagrams illustrate the polymorphic transition of this compound and a typical experimental workflow for its study.
Caption: Phase transition of this compound between its orthorhombic and cubic forms.
Caption: Experimental workflow for the synthesis and characterization of this compound polymorphs.
References
The Thermal Decomposition of Rubidium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition mechanism of rubidium perchlorate (B79767) (RbClO₄). It details the physical and chemical properties of the compound, the experimental protocols used to study its decomposition, and the current understanding of the decomposition pathway. This document is intended to serve as a valuable resource for professionals working with or researching this and similar energetic materials.
Introduction to Rubidium Perchlorate
This compound is a colorless, crystalline solid and a powerful oxidizing agent.[1] Like other perchlorates, it is thermally unstable and decomposes at elevated temperatures, releasing a significant amount of energy and gaseous products.[1] Understanding the mechanism and kinetics of this decomposition is crucial for its safe handling, storage, and potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | RbClO₄ |
| Molar Mass | 184.92 g/mol |
| Appearance | Colorless rhombic crystals |
| Melting Point | 597 °C |
| Decomposition Temperature | 597 °C |
| Crystal System (below 279 °C) | Orthorhombic |
| Crystal System (above 279 °C) | Cubic |
Thermal Decomposition Mechanism
The thermal decomposition of this compound is a solid-state reaction that results in the formation of rubidium chloride (RbCl) and oxygen (O₂). The overall balanced chemical equation for this reaction is:
RbClO₄(s) → RbCl(s) + 2O₂(g) [1]
While the overall stoichiometry is well-established, the detailed mechanism of solid-state decomposition can be complex. For alkali metal perchlorates, the decomposition is generally understood to proceed through the following key stages:
-
Phase Transition: this compound undergoes a crystallographic phase transition from an orthorhombic to a cubic structure at 279 °C.[1] This change in crystal structure can influence the kinetics of the subsequent decomposition.
-
Initiation: The decomposition is initiated at defects within the crystal lattice, such as dislocations or vacancies. These sites have higher energy and are more susceptible to the breaking of the Cl-O bonds in the perchlorate ion (ClO₄⁻).
-
Electron Transfer: A key step in the decomposition of perchlorates is believed to be an electron transfer process. An electron is transferred from a perchlorate ion to an adjacent perchlorate ion, leading to the formation of unstable radical species.
-
Intermediate Formation: The breakdown of the perchlorate ion may proceed through the formation of intermediate species such as chlorate (B79027) (ClO₃⁻), chlorite (B76162) (ClO₂⁻), and hypochlorite (B82951) (ClO⁻) ions, although these are typically short-lived at the high temperatures of decomposition. Mass spectrometry studies on the decomposition of perchloric acid have identified intermediates such as ClO and ClO₂.[3]
-
Product Formation and Gas Evolution: The unstable intermediates rapidly decompose to form the final stable products: solid rubidium chloride and gaseous oxygen. The evolution of oxygen gas is a defining characteristic of perchlorate decomposition.
A simplified logical flow for the proposed decomposition pathway is illustrated in the diagram below.
Caption: Proposed logical pathway for the thermal decomposition of this compound.
Experimental Analysis of Thermal Decomposition
The study of the thermal decomposition of this compound relies on thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5] These methods provide quantitative data on mass loss and heat flow as a function of temperature, which are essential for determining decomposition temperatures, stoichiometry, and reaction kinetics.
Experimental Protocols
A general experimental workflow for the thermoanalytical investigation of this compound is outlined below.
Caption: Experimental workflow for the TGA/DSC analysis of this compound.
Detailed Methodologies:
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] For this compound, this involves monitoring the mass loss due to the evolution of oxygen gas.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of finely ground this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: A calibrated thermogravimetric analyzer is used. An inert atmosphere is maintained by purging with a gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Thermal Program: The sample is heated from ambient temperature to a temperature above the completion of decomposition (e.g., 700 °C) at a constant heating rate. To perform kinetic analysis, multiple experiments are conducted at different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the total mass loss. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and is used to identify the temperature of the maximum decomposition rate.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] This allows for the determination of the enthalpy of decomposition (exothermic or endothermic nature of the reaction) and the temperatures of phase transitions.
-
Sample Preparation and Instrumentation: Similar to TGA, a small, weighed sample is placed in a crucible, and an inert atmosphere is used. Often, TGA and DSC are performed simultaneously using a simultaneous thermal analyzer (STA).[5]
-
Thermal Program: The same thermal program as in the TGA experiment is used.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting, phase transitions) and exothermic peaks (e.g., decomposition). The area under the decomposition peak is proportional to the enthalpy of the reaction.
-
Kinetic Analysis
The kinetics of the thermal decomposition of this compound can be investigated using the data obtained from TGA experiments at multiple heating rates. Isoconversional methods, such as the Kissinger method and the Ozawa-Flynn-Wall (OFW) method, are commonly employed to determine the activation energy (Ea) of the decomposition reaction without assuming a specific reaction model.[6]
Table 2: Kinetic Parameters for the Thermal Decomposition of this compound
| Kinetic Parameter | Method of Determination | Typical Value Range for Alkali Perchlorates |
| Activation Energy (Ea) | Kissinger, Ozawa-Flynn-Wall | 200 - 300 kJ/mol |
| Pre-exponential Factor (A) | Kissinger, Ozawa-Flynn-Wall | 10¹⁵ - 10²⁵ s⁻¹ |
Safety Considerations
This compound is a strong oxidizing agent and can form explosive mixtures with reducing agents and organic materials.[7] The thermal decomposition of this compound can be rapid and energetic, leading to the violent rupture of containers if confined.[7] All work with this compound should be conducted in a well-ventilated area, with appropriate personal protective equipment, and with an understanding of the potential hazards.
Conclusion
The thermal decomposition of this compound is a complex solid-state reaction that proceeds through a phase transition, initiation at crystal defects, and the formation of unstable intermediates before yielding the final products of rubidium chloride and oxygen. The primary techniques for investigating this process are TGA and DSC, which provide valuable data on decomposition temperatures, stoichiometry, and reaction kinetics. While the overall decomposition pathway is generally understood by analogy with other alkali metal perchlorates, further research is needed to elucidate the specific intermediates and determine the precise kinetic parameters for this compound. The information and protocols presented in this guide provide a solid foundation for researchers and scientists working with this energetic material.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. benchchem.com [benchchem.com]
- 3. Mass spectrometry study of intermediates in thermal decomposition of perchloric acid and chlorine dioxide - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 5. iitk.ac.in [iitk.ac.in]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Aqueous Solubility of Rubidium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of rubidium perchlorate (B79767) (RbClO₄) in water. The document presents quantitative solubility data across a range of temperatures, details a standard experimental protocol for its determination, and includes a visual representation of the experimental workflow. This information is critical for professionals in research and development who require precise data on the physicochemical properties of this inorganic salt.
Quantitative Solubility Data
The solubility of rubidium perchlorate in water exhibits a positive correlation with temperature, a characteristic typical of many inorganic salts. The dissolution process is endothermic, meaning that as the temperature of the solvent (water) increases, the capacity of the solvent to dissolve the solute (this compound) also increases. The quantitative data, expressed in grams of solute per 100 grams of water ( g/100g H₂O), is summarized in the table below for easy reference and comparison.
| Temperature (°C) | Solubility ( g/100g H₂O) |
| 0 | 1.09[1] |
| 10 | 1.19[1] |
| 20 | 1.55[1] |
| 25 | 1.34[2] |
| 30 | 2.2[1] |
| 40 | 3.26[1] |
| 60 | 6.27[1] |
| 80 | 11[1] |
| 90 | 15.5[1] |
| 100 | 18[2] |
Note: Data has been compiled from various sources. Minor discrepancies may exist between different experimental determinations.
Experimental Protocol: Isothermal Gravimetric Method
The determination of this compound solubility is commonly achieved through the isothermal gravimetric method. This classical and reliable technique involves establishing a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.
I. Materials and Equipment:
-
This compound (RbClO₄), analytical grade
-
Deionized or distilled water
-
Constant temperature water bath or incubator with stirring capability
-
Erlenmeyer flasks with stoppers
-
Calibrated thermometer
-
Syringe with a filter attachment (e.g., 0.45 µm pore size)
-
Pre-weighed weighing bottles or evaporating dishes
-
Analytical balance (accurate to ±0.0001 g)
-
Drying oven
II. Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in an Erlenmeyer flask. The flask is then securely stoppered to prevent evaporation.
-
Equilibration: The flask is placed in a constant temperature water bath set to the desired temperature. The solution is continuously agitated using a magnetic stirrer or by mechanical shaking to ensure that equilibrium between the dissolved and undissolved solute is reached. The equilibration period typically ranges from 24 to 48 hours, depending on the temperature and the particle size of the solute.
-
Sample Withdrawal: Once equilibrium is established, the stirring is stopped, and the excess solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent any undissolved solid particles from being collected.
-
Gravimetric Analysis:
-
A pre-weighed weighing bottle is used to collect a specific volume of the filtered saturated solution.
-
The weighing bottle containing the sample is weighed to determine the total mass of the solution.
-
The weighing bottle is then placed in a drying oven set at a temperature sufficient to evaporate the water (typically 100-120 °C) without decomposing the this compound.
-
The sample is dried to a constant weight, which is confirmed by repeated weighing until two consecutive measurements show no significant change in mass.
-
-
Data Calculation:
-
The mass of the dissolved this compound is the final constant weight of the weighing bottle minus the initial weight of the empty bottle.
-
The mass of the water is the total mass of the solution sample minus the mass of the dissolved this compound.
-
The solubility is then calculated as the mass of the dissolved this compound per 100 grams of water.
-
III. Repetition:
The entire procedure is repeated for each desired temperature to generate a solubility curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal gravimetric method for determining the solubility of this compound.
Caption: Workflow for the isothermal gravimetric determination of solubility.
References
Solubility of Rubidium Perchlorate in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of rubidium perchlorate (B79767) in a variety of common organic solvents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a thorough understanding of the dissolution characteristics of this inorganic salt.
Quantitative Solubility Data
The solubility of rubidium perchlorate in organic solvents is a critical parameter for its application in various chemical processes, including synthesis, purification, and formulation. The following table summarizes the available quantitative solubility data for this compound in several common organic solvents. All data is presented at 25°C unless otherwise specified and is primarily sourced from the seminal work of H. H. Willard and G. Frederick Smith published in the Journal of the American Chemical Society in 1923.[1]
| Solvent | Chemical Formula | Temperature (°C) | Solubility (g / 100 g of solvent) |
| 1-Butanol | C₄H₁₀O | 25 | 0.002[2] |
| 1-Propanol | C₃H₈O | 25 | 0.006[2] |
| Acetone | C₃H₆O | 25 | 0.095[2] |
| Diethyl Ether | C₄H₁₀O | 25 | Insoluble[2] |
| Ethanol | C₂H₅OH | 25 | 0.009[2] |
| Ethanol (50% aq.) | C₂H₅OH / H₂O | 25 | 0.52[2] |
| Ethanol (50% aq.) | C₂H₅OH / H₂O | 40 | 0.954[2] |
| Ethyl Acetate | C₄H₈O₂ | 25 | 0.0016[2] |
| iso-Butanol | C₄H₁₀O | 25 | 0.004[2] |
| Methanol | CH₃OH | 25 | 0.06[2] |
| Acetonitrile (B52724) | C₂H₃N | - | No quantitative data available. Expected to be sparingly soluble. |
| Dimethylformamide (DMF) | C₃H₇NO | - | No quantitative data available. Likely to be more soluble than in alcohols. |
| Dimethyl Sulfoxide (B87167) (DMSO) | C₂H₆SO | - | No quantitative data available. Expected to have significant solubility. |
Experimental Protocols: Isothermal Solubility Determination
The quantitative solubility data presented in this guide was primarily determined using the isothermal method. This classical and reliable technique involves establishing a saturated solution of the solute in the solvent at a constant temperature and then accurately determining the concentration of the dissolved solute. The detailed methodology, as described by Willard and Smith (1923), is outlined below.[1]
Materials and Preparation
-
This compound (RbClO₄): High-purity this compound is essential for accurate solubility measurements. The salt should be finely powdered to facilitate dissolution and dried in an oven to remove any residual moisture before use.
-
Solvents: The organic solvents used must be of high purity and anhydrous. Willard and Smith employed rigorous purification and drying procedures, such as distillation and treatment with appropriate drying agents, to ensure the absence of water, which can significantly affect the solubility of inorganic salts.[1]
Experimental Procedure
-
Saturation: An excess amount of finely powdered, dry this compound is added to the purified, anhydrous organic solvent in a sealed container.
-
Equilibration: The container is placed in a thermostat maintained at a constant temperature (e.g., 25°C). The mixture is then agitated vigorously for an extended period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.
-
Phase Separation: After agitation, the container is left undisturbed in the thermostat to allow the excess solid this compound to settle, leaving a clear, saturated supernatant.
-
Sample Extraction: A known volume or weight of the clear saturated solution is carefully withdrawn using a pipette. Care must be taken to avoid transferring any of the undissolved solid.
-
Solvent Evaporation: The extracted sample is placed in a pre-weighed container (e.g., a crucible or evaporating dish). The solvent is then carefully evaporated, often using a steam bath or a controlled-temperature oven.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven at a suitable temperature to ensure all solvent has been removed.
-
Calculation of Solubility: The weight of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried residue. The solubility is then expressed as grams of solute per 100 grams of solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal method for determining the solubility of this compound in an organic solvent.
References
Key physicochemical properties of rubidium perchlorate
An In-depth Technical Guide to the Physicochemical Properties of Rubidium Perchlorate (B79767)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of rubidium perchlorate (RbClO₄). It is intended to be a valuable resource for professionals in research and development who require detailed information on this inorganic compound. The guide includes a summary of quantitative data, detailed experimental protocols for property determination, and visual representations of key processes and workflows.
Core Physicochemical Properties
This compound is a white, crystalline solid.[1] It is an oxidizing agent, a characteristic common to all perchlorates.[2] The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | RbClO₄[3][4][5] |
| Molecular Weight | 184.92 g/mol [3][5] |
| Appearance | White crystalline solid[1][6] |
| Density | 2.878 g/cm³ (below 279 °C) 2.71 g/cm³ (above 279 °C)[2] |
| Melting Point | 281 °C (554 K)[2][4] |
| Boiling Point | 600 °C (873 K) (decomposes)[2][4] |
| Solubility in Water | See Table 2 below[2] |
| Crystal Structure | Orthorhombic (below 279 °C) Cubic (above 279 °C)[2] |
| Lattice Constants | Orthorhombic: a = 0.927 nm, b = 0.581 nm, c = 0.753 nm[2] Cubic: a = 0.770 nm[2] |
| Thermal Decomposition | Decomposes into Rubidium Chloride (RbCl) and Oxygen (O₂) upon heating.[2] |
Table 2: Solubility of this compound in Water [2]
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.5 |
| 8.5 | 0.65 |
| 14 | 0.72 |
| 20 | 1.09 |
| 25 | 1.3 |
| 50 | 3.42 |
| 70 | 6.72 |
| 99 | 17.39 |
Experimental Protocols
This section details the methodologies for key experiments related to the synthesis and characterization of this compound.
Synthesis of this compound via Thermal Decomposition of Rubidium Chlorate (B79027)
This compound can be synthesized through the controlled thermal decomposition of rubidium chlorate. This process results in a disproportionation reaction.[7]
Materials:
-
Rubidium chlorate (RbClO₃), high purity[7]
-
Quartz or porcelain crucible[7]
-
Tube furnace with a programmable temperature controller[7]
-
Gas outlet to safely vent oxygen[7]
Procedure:
-
Accurately weigh a known quantity of dry rubidium chlorate and place it into the crucible.[7]
-
Position the crucible in the center of the tube furnace.[7]
-
Ensure the furnace is equipped with a gas outlet to manage the oxygen gas produced during the reaction.[7]
-
Gradually heat the furnace at a controlled rate of 5-10°C per minute. The decomposition of rubidium chlorate initiates at temperatures exceeding 480°C.[7]
-
Maintain the temperature to ensure the complete decomposition of the rubidium chlorate. The reaction is complete when the evolution of oxygen ceases.[7]
-
The governing chemical equation for this reaction is: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g).[7]
-
After the furnace has cooled to room temperature, the solid mixture of this compound and rubidium chloride can be retrieved.[7]
-
Separation of this compound from rubidium chloride can be achieved through fractional crystallization, leveraging the different solubilities of the two salts in water at various temperatures.[7]
Safety Precautions:
-
Rubidium chlorate is a potent oxidizing agent. Avoid contact with organic materials, flammable substances, and reducing agents.[7]
-
The thermal decomposition process generates oxygen gas, which can heighten the risk of fire. Ensure the procedure is conducted in a well-ventilated area.[7]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a laboratory coat.[7]
Determination of Aqueous Solubility
The following protocol outlines a general method for determining the solubility of an inorganic salt like this compound in water as a function of temperature.[8]
Materials:
-
This compound
-
Distilled water
-
Large test tube (e.g., 25 x 250-mm) with a 2-hole rubber stopper[8]
-
Thermometer
-
Stirring rod (glass or wire)[8]
-
Hot water bath setup[8]
-
Buret for accurate water volume dispensing
Procedure:
-
Accurately weigh a known mass of this compound and transfer it to the test tube.
-
Add a precise volume of distilled water to the test tube.
-
Heat the solution in the hot water bath while continuously stirring until all the salt has completely dissolved.[8]
-
Remove the test tube from the hot water bath and allow it to cool while continuing to stir.[8]
-
Carefully observe the solution and record the temperature at which the first crystals of the salt appear. This is the saturation temperature for that specific concentration.[8]
-
Add a small, known volume of distilled water (e.g., 0.50 mL) to the test tube.[8]
-
Repeat steps 3-5 to determine the new saturation temperature for the diluted solution.[8]
-
Continue this process for several dilutions to obtain a range of solubility data points at different temperatures.
-
Calculate the solubility for each data point in grams of salt per 100 mL of water.[8]
-
Plot the solubility (y-axis) against the temperature (x-axis) to construct a solubility curve.[8][9]
Crystal Structure Determination by X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique for determining the atomic and molecular structure of a crystalline material like this compound.[10][11]
Principle: A beam of monochromatic X-rays is directed at a crystal. The atoms in the crystal lattice diffract the X-rays in a pattern of specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional model of the electron density within the crystal can be generated, revealing the arrangement of atoms.[11][12]
General Protocol:
-
Crystal Preparation: A single crystal of this compound of sufficient size (typically >0.1 mm in all dimensions), purity, and structural integrity is required.[11]
-
Data Collection:
-
Data Processing:
-
The recorded diffraction patterns are processed to determine the dimensions of the unit cell and the symmetry of the crystal (space group).[11]
-
The intensities of the diffracted spots are measured and used to calculate the structure factors.
-
-
Structure Solution and Refinement:
-
The processed data is used to generate an initial model of the crystal structure.
-
This model is then refined to achieve the best possible fit with the experimental diffraction data, resulting in a detailed three-dimensional structure.[13]
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Perchloric acid, rubidium salt | RbClO4 - Ereztech [ereztech.com]
- 5. scbt.com [scbt.com]
- 6. CAS Number 13510-42-4 - Ereztech [ereztech.com]
- 7. benchchem.com [benchchem.com]
- 8. fountainheadpress.com [fountainheadpress.com]
- 9. Untitled [faculty.uml.edu]
- 10. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
Thermodynamic Data for the Formation of Rubidium Perchlorate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of rubidium perchlorate (B79767) (RbClO₄). It is designed to be a valuable resource for professionals in research, science, and drug development who require accurate and well-documented thermodynamic information. This document summarizes key quantitative data, outlines general experimental methodologies for their determination, and presents a logical framework for understanding these properties.
Quantitative Thermodynamic Data
The formation of rubidium perchlorate from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The key thermodynamic parameters at standard conditions (298.15 K and 1 bar) are summarized below. It is important to note that slight variations in these values exist across different sources, which are cited accordingly.
Table 1: Standard Molar Thermodynamic Properties for the Formation of this compound (RbClO₄)
| Thermodynamic Property | Symbol | Value | Reference(s) |
| Standard Molar Enthalpy of Formation (kJ/mol) | ΔfH° | -437.2 | [1] |
| -92.0 (kcal/mol) / -384.9 (kJ/mol) | [2] | ||
| -431.6 | [3] | ||
| Standard Molar Gibbs Free Energy of Formation (kJ/mol) | ΔfG° | -306.9 | [1] |
| Standard Molar Entropy (J/mol·K) | S° | 161.1 | [1] |
| 161 | [3] |
Note: The value from reference[2] is in kcal/mol and has been converted to kJ/mol for comparison (1 kcal = 4.184 kJ). Discrepancies in values can arise from different experimental techniques and data sources.
Experimental Protocols for Thermodynamic Data Determination
Determination of the Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a solid inorganic salt like this compound is typically determined indirectly using solution calorimetry and the application of Hess's Law. This involves measuring the heat changes of a series of reactions that can be algebraically combined to yield the formation reaction from the elements.
A common approach involves measuring the heat of solution for the salt and its constituent elements (or their stable compounds) in a suitable solvent, often water or an acidic solution.
General Experimental Workflow for Solution Calorimetry:
-
Calorimeter Setup: A constant-pressure calorimeter, often a well-insulated Dewar flask or a commercially available instrument, is used. It is equipped with a sensitive thermometer (e.g., a Beckmann thermometer or a thermistor), a stirrer, and a port for sample introduction.
-
Solvent Preparation: A precisely measured volume or mass of the solvent (e.g., deionized water) is placed in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Sample Preparation: A precisely weighed sample of the substance of interest (e.g., this compound) is prepared.
-
Dissolution and Temperature Measurement: The sample is introduced into the solvent, and the mixture is stirred to ensure complete dissolution. The temperature is recorded at regular intervals until a maximum or minimum temperature is reached and the system begins to return to the ambient temperature.
-
Data Analysis: The change in temperature (ΔT) is determined by extrapolating the temperature-time data back to the time of mixing. The heat of solution (q_soln) is then calculated using the following equation:
q_soln = - (C_cal * ΔT + m_soln * c_soln * ΔT)
where:
-
C_cal is the heat capacity of the calorimeter (determined in a separate calibration experiment).
-
m_soln is the total mass of the solution.
-
c_soln is the specific heat capacity of the solution.
-
-
Hess's Law Calculation: The experimentally determined heats of solution are then used in a thermochemical cycle with known standard enthalpies of formation of other reactants and products to calculate the standard enthalpy of formation of this compound.
Determination of the Standard Molar Entropy (S°)
The standard molar entropy of a crystalline solid is determined from low-temperature heat capacity measurements.
General Experimental Workflow:
-
Cryostat and Calorimeter: A specialized low-temperature calorimeter housed within a cryostat is used to control the temperature of the sample from near absolute zero (0 K) to above standard temperature.
-
Heat Capacity Measurement: A known amount of heat is supplied to the sample, and the resulting temperature increase is measured precisely at various temperatures. This allows for the determination of the heat capacity (C_p) as a function of temperature.
-
Entropy Calculation: The standard molar entropy at 298.15 K is then calculated by integrating the heat capacity divided by the temperature from 0 K to 298.15 K, accounting for any phase transitions:
S°(298.15 K) = ∫(0 to 298.15) (C_p(T)/T) dT
Determination of the Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation can be determined through several methods:
-
From Enthalpy and Entropy: Once the standard enthalpy of formation (ΔfH°) and the standard molar entropies (S°) of the compound and its constituent elements are known, the standard Gibbs free energy of formation can be calculated using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔfS°
where ΔfS° is the change in entropy for the formation reaction.
-
Electrochemical Methods: For reactions that can be harnessed in an electrochemical cell, the Gibbs free energy change can be determined from the cell potential (E°):
ΔfG° = -nFE°
where n is the number of moles of electrons transferred in the reaction and F is the Faraday constant.
Visualizations
The following diagrams illustrate the logical relationships in the thermodynamics of this compound formation.
Caption: Born-Haber cycle for the formation of this compound.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
References
An In-Depth Technical Guide to the Orthorhombic-to-Cubic Phase Transition of Rubidium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium perchlorate (B79767) (RbClO₄) is an inorganic salt that exhibits a significant solid-state phase transition at elevated temperatures. Below 552 K (279 °C), it exists in an orthorhombic crystal system.[1] As the temperature increases beyond this point, it undergoes a reversible transformation into a cubic crystal structure.[1] Understanding the thermodynamics and structural dynamics of this phase transition is crucial for applications where this material may be subjected to varying thermal environments. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and the logical relationship of this phase transition.
Quantitative Data
The crystallographic and thermodynamic parameters associated with the orthorhombic-to-cubic phase transition of rubidium perchlorate are summarized below.
| Property | Orthorhombic Phase (<552 K) | Cubic Phase (>552 K) |
| Crystal System | Orthorhombic | Cubic |
| Lattice Constant, a | 0.927 nm[1] | 0.770 nm[1] |
| Lattice Constant, b | 0.581 nm[1] | - |
| Lattice Constant, c | 0.753 nm[1] | - |
| Transition Temperature | - | 552 K (279 °C)[1] |
| Calculated Heat of Formation (ΔfH°) | -92.0 kcal/mol[2] | - |
Experimental Protocols
The characterization of the orthorhombic-to-cubic phase transition in this compound typically involves two primary analytical techniques: Differential Scanning Calorimetry (DSC) for thermodynamic analysis and X-ray Diffraction (XRD) for structural analysis.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperature and the enthalpy change (ΔH) associated with the phase transition.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of high-purity this compound (typically 5-10 mg) is hermetically sealed in an aluminum or platinum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected transition temperature (e.g., 298 K).
-
Ramp the temperature at a constant heating rate (e.g., 10 K/min) through the transition temperature to a point well above it (e.g., 600 K).
-
Hold the sample at the upper temperature for a short period to ensure complete transition.
-
Cool the sample back to the initial temperature at a controlled rate.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. The phase transition will appear as an endothermic peak on the heating curve. The onset temperature of this peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition (ΔH).
Temperature-Dependent X-ray Diffraction (XRD)
Objective: To identify the crystal structures of the low- and high-temperature phases and to determine the lattice parameters as a function of temperature.
Methodology:
-
Sample Preparation: A fine powder of this compound is mounted on a high-temperature sample stage within the XRD instrument.
-
Instrument Setup: The XRD instrument is equipped with a high-temperature attachment and a position-sensitive detector. The X-ray source is typically Cu Kα radiation.
-
Data Collection:
-
An initial diffraction pattern is collected at room temperature.
-
The sample is then heated in a stepwise manner to various temperatures below and above the transition temperature.
-
At each temperature step, the sample is allowed to thermally equilibrate before a diffraction pattern is recorded over a relevant 2θ range.
-
-
Data Analysis: The collected diffraction patterns are analyzed to identify the Bragg reflections. The positions of these reflections are used to determine the crystal system and to calculate the lattice parameters for both the orthorhombic and cubic phases. Rietveld refinement can be employed for precise structural analysis.
Visualization of the Phase Transition
The logical relationship between the two phases of this compound and the factors driving the transition can be visualized as follows:
Caption: Phase transition pathway for this compound.
This guide provides a foundational understanding of the orthorhombic-to-cubic phase transition of this compound. Further research to experimentally determine the enthalpy of transition and to explore the kinetics of the phase change would provide a more complete picture of this phenomenon.
References
Spectroscopic Analysis of the Perchlorate Ion in Rubidium Perchlorate (RbClO₄): An In-depth Technical Guide
Published: December 18, 2025
This technical guide provides a comprehensive overview of the spectroscopic analysis of the perchlorate (B79767) ion (ClO₄⁻) within rubidium perchlorate (RbClO₄) using Infrared (IR) and Raman spectroscopy. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.
Introduction to the Perchlorate Ion and its Vibrational Modes
This compound is an inorganic salt composed of the rubidium cation (Rb⁺) and the perchlorate anion (ClO₄⁻). The perchlorate ion possesses a tetrahedral geometry (Td point group), a highly symmetric structure that dictates its vibrational behavior.[1][2][3] This geometry gives rise to nine normal modes of vibration, which are grouped into four distinct vibrational frequencies due to degeneracy.
The vibrational modes are designated as follows:
-
ν₁ (A₁): A non-degenerate, symmetric stretching mode where all four Cl-O bonds stretch and contract in phase. This mode is often referred to as the "breathing" mode.
-
ν₂ (E): A doubly degenerate bending or scissoring mode.
-
ν₃ (F₂): A triply degenerate antisymmetric stretching mode.
-
ν₄ (F₂): A triply degenerate antisymmetric bending mode.
According to group theory selection rules for a Td symmetry molecule, all four modes (ν₁, ν₂, ν₃, and ν₄) are Raman active , while only the F₂ modes (ν₃ and ν₄) are IR active . However, in a solid crystal lattice, the local symmetry of the ion can be lower than Td. This "site symmetry" effect can cause formally IR-inactive modes (like ν₁) to appear weakly in the IR spectrum and can lead to the splitting of degenerate modes.[4][5]
Quantitative Data: Vibrational Frequencies of the Perchlorate Ion
| Vibrational Mode | Symmetry | Predominant Motion | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |
| ν₁ | A₁ | Symmetric Stretch | Inactive (may appear weakly) | ~930 - 940 | The most intense and sharpest peak in the Raman spectrum. Its appearance in IR is a sign of symmetry reduction.[4][5][6][7] |
| ν₂ | E | Symmetric Bend | Inactive | ~460 | A weaker band in the Raman spectrum.[4][7] |
| ν₃ | F₂ | Antisymmetric Stretch | ~1060 - 1140 | ~1060 - 1140 | Typically a very strong and often broad absorption in the IR spectrum. May be split due to crystal field effects.[4][8] |
| ν₄ | F₂ | Antisymmetric Bend | ~620 - 630 | ~620 - 630 | A strong absorption in the IR spectrum.[4][7][8] |
Experimental Protocols
Precise and reproducible spectroscopic data relies on meticulous sample preparation and consistent instrument operation. Below are detailed methodologies for the IR and Raman analysis of solid RbClO₄.
Infrared (IR) Spectroscopy Protocol
For solid samples like RbClO₄, two primary methods are employed: Attenuated Total Reflectance (ATR) and the KBr pellet technique.
A. Attenuated Total Reflectance (ATR-FTIR)
This is often the simplest method as it requires minimal sample preparation.[9]
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allowing it to dry completely.
-
Background Scan: Perform a background scan with the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
-
Sample Application: Place a small amount of finely ground RbClO₄ powder (a few milligrams) directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[10]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the solid sample and the crystal. Insufficient contact will result in a weak, poor-quality spectrum.[10]
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.[11]
-
Cleaning: After analysis, retract the pressure arm, and carefully clean the sample powder from the crystal surface using a soft brush or wipe, followed by a solvent wipe.
B. KBr Pellet Transmission Method
This classic technique involves dispersing the sample in a matrix of potassium bromide (KBr), which is transparent in the mid-IR range.[9][12]
-
Sample Preparation: Weigh approximately 1-2 mg of RbClO₄ and 100-200 mg of dry, spectroscopic-grade KBr powder.[12]
-
Grinding: Combine the sample and KBr in an agate mortar and pestle. Grind the mixture thoroughly for several minutes until it becomes a fine, homogeneous powder. This reduces particle size to minimize light scattering.[13]
-
Pellet Formation: Transfer the powder mixture into a pellet press die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a thin, transparent, or translucent KBr pellet.[12]
-
Background and Sample Scan: Place the pellet into a sample holder in the FTIR spectrometer's beam path and collect the spectrum. A background is typically run on the empty sample compartment.
-
Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational modes of the perchlorate ion.
Raman Spectroscopy Protocol
Raman spectroscopy is highly effective for analyzing crystalline solids and provides complementary information to IR spectroscopy.[14]
-
Instrument Setup: The system typically consists of a monochromatic laser source (e.g., 532 nm or 785 nm), collection optics, a notch or edge filter to remove the intense Rayleigh scattering, and a spectrometer with a CCD detector.[11][15]
-
Sample Preparation:
-
Place a small amount of the crystalline RbClO₄ powder onto a clean microscope slide or into a shallow sample holder.[16]
-
For micro-Raman analysis, the sample is placed on the microscope stage.
-
-
Focusing: Using the integrated microscope, bring the surface of the crystalline sample into focus.
-
Data Acquisition:
-
Set the laser power to a low level initially (e.g., 1-5 mW) to avoid sample heating or degradation, which can alter the crystal structure or cause decomposition.
-
Set the acquisition time and number of accumulations. A typical measurement might involve an integration time of 1-10 seconds, co-averaged over 5-20 accumulations.
-
Collect the Raman spectrum. The resulting spectrum will display sharp peaks corresponding to the Raman-active vibrational modes.
-
-
Calibration: Periodically verify the spectrometer's wavenumber calibration using a standard reference material, such as a silicon wafer (which has a sharp peak at 520.7 cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic analysis of a solid crystalline sample like this compound.
Caption: Workflow for IR and Raman spectroscopic analysis of RbClO₄.
References
- 1. What is the shape of the ClO4- ion? | Filo [askfilo.com]
- 2. Page loading... [guidechem.com]
- 3. testbook.com [testbook.com]
- 4. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR-FTIR spectroscopic studies on aqueous LiClO4, NaClO4, and Mg(ClO4)2 solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jascoinc.com [jascoinc.com]
- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. hou.usra.edu [hou.usra.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. mdpi.com [mdpi.com]
- 15. journals.urfu.ru [journals.urfu.ru]
- 16. plus.ac.at [plus.ac.at]
An In-depth Technical Guide to the Hygroscopic Properties of Crystalline Rubidium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the hygroscopic properties of crystalline rubidium perchlorate (B79767) (RbClO₄). Due to a lack of direct experimental data for its critical relative humidity (CRH) and deliquescence point in publicly accessible literature, this guide synthesizes available physical property data, outlines robust experimental protocols for its determination, and presents a theoretical estimation of its hygroscopic behavior.
Introduction to Hygroscopicity and Perchlorates
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For crystalline solids, this phenomenon is often characterized by a distinct threshold of relative humidity (RH) known as the critical relative humidity (CRH). Above its CRH, a substance will absorb enough atmospheric moisture to dissolve and form a saturated aqueous solution, a process called deliquescence.
Perchlorate salts are of significant interest across various scientific and industrial fields, from pyrotechnics and rocket propellants to their presence in terrestrial and Martian soils. Their interaction with atmospheric water vapor is a critical parameter influencing their stability, storage, handling, and potential environmental impact. While the hygroscopic properties of several perchlorates, such as those of magnesium, calcium, and sodium, are well-documented, specific data for rubidium perchlorate remains elusive in current literature.
Physicochemical Properties of this compound
Data Presentation: Solubility of this compound
The solubility of a salt is intrinsically linked to its hygroscopic nature. A salt's saturated solution has a specific water activity, which is in equilibrium with the relative humidity of the surrounding air. This equilibrium RH is the salt's CRH. The available solubility data for this compound is summarized below.
| Temperature (°C) | Solubility (g / 100 g of water) |
| 0 | 0.5 |
| 25 | 1.34 |
| 100 | 18 |
Note: Data compiled from various chemical reference sources.
This relatively low solubility at ambient temperature suggests that this compound is likely to have a high CRH, meaning it would only begin to absorb significant amounts of atmospheric moisture at very high levels of relative humidity. This behavior is similar to that of potassium perchlorate, which does not deliquesce even at a relative humidity of 95%[1].
Theoretical Estimation of Critical Relative Humidity
In the absence of direct experimental data, the CRH of a non-hydrating salt can be estimated from its solubility data using thermodynamic principles, such as Raoult's Law for an ideal solution. The water activity (a_w) of a saturated solution, which is equivalent to the CRH, can be approximated by the mole fraction of water in the saturated solution.
The relationship is given by: CRH ≈ a_w = x_w = n_water / (n_water + n_solute)
Where:
-
x_w is the mole fraction of water
-
n_water is the number of moles of water
-
n_solute is the number of moles of the solute
For more accurate estimations, especially for electrolytes, more complex models like the Pitzer ion interaction model are employed, which account for the non-ideal behavior of the solution.[2][3]
Experimental Protocols for Determining Hygroscopic Properties
To definitively determine the hygroscopic properties of crystalline this compound, a series of well-established experimental protocols can be employed. The following methodologies are adapted from studies on other perchlorate salts.[1]
4.1. Gravimetric Vapor Sorption Analysis
This is a primary and highly accurate method for determining the CRH and deliquescence point of a substance.
-
Objective: To measure the mass change of a sample as a function of relative humidity at a constant temperature.
-
Apparatus: A vapor sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.
-
Methodology:
-
A small, accurately weighed sample of crystalline this compound is placed in the sample pan of the vapor sorption analyzer.
-
The sample is dried under a flow of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.
-
The relative humidity in the chamber is then increased in a stepwise manner, for example, in increments of 10% RH.
-
At each RH step, the system is allowed to equilibrate until the sample mass is stable, indicating that water sorption has ceased.
-
The mass of the sample is recorded at each equilibrium point.
-
The CRH is identified as the relative humidity at which a sharp and significant increase in sample mass is observed. This indicates the onset of deliquescence.
-
The experiment can be continued to higher RH values to fully characterize the water uptake behavior.
-
A desorption cycle, where the RH is incrementally decreased, can also be performed to investigate hysteresis effects.
-
4.2. Saturated Salt Slurry Method (Static Method)
This is a simpler, cost-effective method for determining CRH.
-
Objective: To expose samples to a series of constant relative humidity environments and observe the point of deliquescence.
-
Apparatus: A series of sealed desiccators or environmental chambers, each containing a saturated salt slurry that maintains a known, constant relative humidity.
-
Methodology:
-
Prepare a series of saturated salt slurries in the bottom of sealed desiccators to create environments of known and constant relative humidity. A range of salts should be chosen to cover a wide spectrum of RH values.
-
Place pre-weighed samples of crystalline this compound in small, open containers within each desiccator.
-
Store the desiccators at a constant temperature.
-
Periodically observe the samples for physical changes (e.g., appearance of wetness, clumping, dissolution) and measure their mass.
-
The CRH is the lowest relative humidity at which the sample begins to absorb a significant amount of water and shows signs of deliquescence.
-
Visualizing the Experimental Workflow
The general workflow for determining the Critical Relative Humidity using a gravimetric approach can be visualized as follows.
Conclusion
While direct experimental data on the hygroscopic properties of crystalline this compound are not currently available in the literature, its physicochemical properties, particularly its solubility, suggest that it is significantly less hygroscopic than other perchlorates like those of magnesium and calcium. It is anticipated to have a high critical relative humidity, similar to potassium perchlorate. For applications requiring precise knowledge of its hygroscopic behavior, the experimental protocols detailed in this guide, such as gravimetric vapor sorption analysis, should be employed for an accurate determination of its CRH and deliquescence point. The theoretical frameworks mentioned can serve as a preliminary estimation. This guide provides the necessary foundational knowledge and methodological details for researchers and professionals to confidently assess and understand the hygroscopic nature of this compound.
References
CAS number and IUPAC nomenclature for rubidium perchlorate
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of rubidium perchlorate (B79767) (RbClO₄), a compound of interest in various scientific and technological fields. This document outlines its fundamental chemical identifiers, physicochemical properties, detailed experimental protocols for its synthesis, and relevant analytical methodologies.
Chemical Identification
Rubidium perchlorate is an inorganic salt with the chemical formula RbClO₄.
| Identifier | Value |
| CAS Number | 13510-42-4[1][2] |
| IUPAC Nomenclature | This compound[1][2] |
| Other Names | Perchloric acid, rubidium salt; Rubidium chlorate(VII)[1][2] |
| Molecular Formula | RbClO₄[2] |
Physicochemical Properties
This compound is a colorless, crystalline solid.[2][3] It is a strong oxidizing agent, a characteristic common to all perchlorates.[2] Key quantitative data are summarized in the table below.
| Property | Value |
| Molar Mass | 184.92 g/mol [4][5] |
| Melting Point | 281 °C (554 K)[2] |
| Boiling Point | 600 °C (873 K) (decomposes)[2] |
| Density | 2.878 g/cm³ (orthorhombic, < 279 °C)[2] |
| 2.71 g/cm³ (cubic, > 279 °C)[2] | |
| Solubility in Water | 0.5 g/100 g at 0 °C[6] |
| 1.34 g/100 g at 25 °C[6] | |
| 18 g/100 g at 100 °C[6] | |
| Solubility in other solvents (at 25°C) | Methanol: 0.06 g/100 g[6] |
| Ethanol: 0.009 g/100 g[6] | |
| Acetone: 0.095 g/100 g[6] | |
| Crystal Structure | Orthorhombic (below 279 °C)[2] |
| Cubic (above 279 °C)[2] |
Experimental Protocols
Synthesis of this compound via Thermal Decomposition of Rubidium Chlorate (B79027)
A primary method for synthesizing this compound is through the controlled thermal decomposition of rubidium chlorate (RbClO₃). This disproportionation reaction yields this compound and rubidium chloride, with the evolution of oxygen gas.
Reaction:
2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]
Materials:
-
High-purity rubidium chlorate (RbClO₃)
-
Quartz or porcelain crucible
-
Tube furnace equipped with a temperature controller
-
Gas outlet for safe venting of oxygen
Procedure:
-
A precisely weighed quantity of dry rubidium chlorate is placed into the crucible.
-
The crucible is positioned in the center of the tube furnace.
-
The furnace is connected to a gas outlet to safely vent the oxygen produced.
-
The furnace is heated gradually, with a recommended controlled heating rate of 5-10°C per minute.
-
The decomposition of rubidium chlorate typically initiates at temperatures exceeding 480°C.[1]
-
The temperature is maintained until the evolution of oxygen ceases, indicating the completion of the reaction.
-
The furnace is allowed to cool down to room temperature.
-
The resulting solid mixture of this compound and rubidium chloride is collected.
Purification:
The separation of this compound from rubidium chloride can be achieved through fractional crystallization, leveraging the differing solubilities of the two salts in water at various temperatures.[1]
Safety Precautions:
-
Rubidium chlorate is a potent oxidizing agent and should be handled with care, avoiding contact with flammable materials, organic compounds, and reducing agents.
-
The synthesis must be conducted in a well-ventilated area, preferably within a fume hood, to manage the release of oxygen gas, which can create a fire hazard.
-
Appropriate personal protective equipment (PPE), including safety goggles, heat-resistant gloves, and a laboratory coat, is mandatory.
Analytical Methods for Perchlorate Quantification
For researchers requiring quantitative analysis of perchlorate, several standardized methods are available, particularly for aqueous samples. These include:
-
EPA Method 314.0: Ion Chromatography
-
EPA Method 331.0: Liquid Chromatography Electrospray Ionization Mass Spectrometry
-
EPA Method 332.0: Ion Chromatography with Suppressed Conductivity and Electrospray Ionization Mass Spectrometry
Ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) is a particularly sensitive and selective method for the determination of perchlorate in various matrices, offering low detection limits.[7]
Visualization
The following diagrams illustrate key logical relationships and workflows relevant to this compound.
Caption: Formation of this compound from its constituent ions.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. benchchem.com [benchchem.com]
- 5. 13510-42-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [chemister.ru]
- 7. agilent.com [agilent.com]
Molar mass and density of rubidium perchlorate solid phase
An In-depth Technical Guide on the Molar Mass and Density of Solid Phase Rubidium Perchlorate (B79767)
Introduction
Rubidium perchlorate (RbClO₄) is an inorganic salt, the rubidium salt of perchloric acid. It is a white crystalline solid and a strong oxidizing agent.[1] A thorough understanding of its physical properties, such as molar mass and density, is crucial for its application in various research and industrial fields, including pyrotechnics. This guide provides a detailed overview of the molar mass and density of solid this compound, outlines experimental protocols for their determination, and presents a logical workflow for these measurements.
Data on Molar Mass and Density
The fundamental physical properties of this compound are summarized below. These values are essential for stoichiometric calculations, material characterization, and quality control in scientific and industrial applications.
| Property | Value | Conditions/Notes |
| Molar Mass | 184.92 g/mol | Computed by PubChem[2] |
| 184.918 g/mol | ||
| Density | 2.878 g/cm³ | Below 279 °C[1] |
| 2.71 g/cm³ | Above 279 °C[1] | |
| 2.8 g/cm³ | General value[3] | |
| Crystal Structure | Orthorhombic | Below 279 °C[1] |
| Cubic | Above 279 °C[1] |
Experimental Protocols
Accurate determination of the molar mass and density of solid compounds like this compound is fundamental in chemical research. The following sections detail standard laboratory procedures for these measurements.
Determination of Molar Mass by Freezing Point Depression
One common experimental method for determining the molar mass of a solid solute is through the colligative property of freezing point depression.[4] This technique is based on the principle that dissolving a non-volatile solute in a solvent lowers the freezing point of the solvent. The magnitude of this depression is directly proportional to the molal concentration of the solute.[4]
Materials:
-
A pure solvent with a known freezing point depression constant (K_f) (e.g., cyclohexane, camphor)[4][5]
-
An unknown solid solute (in this case, this compound, though it has low solubility in many common solvents for this method)
-
A precise thermometer
-
A freezing point apparatus (test tube, beaker for ice-water bath, stirrer)
-
An analytical balance
Procedure:
-
Determine the Freezing Point of the Pure Solvent:
-
Accurately weigh a known mass of the pure solvent into a test tube.
-
Place the test tube in an ice-water bath and stir the solvent gently and continuously with a wire stirrer.
-
Record the temperature at regular intervals (e.g., every 30 seconds) as the solvent cools.[4]
-
Plot temperature versus time. The freezing point is the temperature at which the curve plateaus as the solvent begins to freeze.
-
-
Prepare the Solution and Determine its Freezing Point:
-
Accurately weigh a small, known mass of the solid solute (this compound).
-
Add the solute to the test tube containing the pre-weighed solvent and stir until it is completely dissolved.[5]
-
Repeat the cooling process, recording the temperature at regular intervals until the solution freezes.
-
Plot the cooling curve for the solution. The freezing point of the solution is determined from this graph.
-
-
Calculate the Molar Mass:
-
Calculate the change in freezing point (ΔT_f) = (Freezing Point of Pure Solvent) - (Freezing Point of Solution).
-
Calculate the molality (m) of the solution using the formula: ΔT_f = K_f * m.
-
The molality is also defined as: m = (moles of solute) / (kg of solvent).
-
From the calculated molality and the known mass of the solvent, determine the number of moles of the solute.
-
The molar mass of the solute is then calculated as: Molar Mass = (mass of solute in g) / (moles of solute).
-
Determination of Density by the Displacement Method
The density of an irregularly shaped solid can be determined using the principle of fluid displacement, often attributed to Archimedes.[6][7] This method involves measuring the volume of fluid displaced by the solid, which is equal to the volume of the solid itself.[7]
Materials:
-
A sample of solid this compound
-
A graduated cylinder or a pycnometer
-
An analytical balance
-
A liquid in which the solid is insoluble (e.g., a saturated solution of this compound or a non-reactive organic solvent)
Procedure:
-
Measure the Mass of the Solid:
-
Using an analytical balance, accurately measure the mass of the this compound sample. Record this value.
-
-
Measure the Volume of the Solid:
-
Fill a graduated cylinder with a known initial volume (V₁) of the chosen liquid. Ensure the solid is completely insoluble in this liquid to avoid mass loss and inaccurate volume readings.
-
Carefully immerse the weighed solid sample into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.
-
Record the new volume (V₂) of the liquid in the graduated cylinder.
-
The volume of the solid is the difference between the final and initial volume readings: Volume_solid = V₂ - V₁.[6]
-
-
Calculate the Density:
-
The density (ρ) of the solid is calculated by dividing its mass by its volume: ρ = mass / Volume_solid.[8]
-
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the density of a solid, such as this compound, using the displacement method.
Caption: Workflow for determining the density of a solid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. webassign.net [webassign.net]
- 6. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
Methodological & Application
Application Notes and Protocols for Rubidium Perchlorate as an Oxidizer in Solid Propellants
Disclaimer: The following application notes and protocols are compiled for research and scientific purposes only. The information regarding the use of rubidium perchlorate (B79767) as a solid propellant oxidizer is based on general principles of solid propellant formulation and the known properties of alkali metal perchlorates. There is a notable lack of publicly available, detailed experimental data specifically for rubidium perchlorate-based solid propellant performance. Therefore, the protocols provided are generalized and should be adapted and executed with extreme caution by trained professionals in a controlled laboratory setting.
Introduction
This compound (RbClO₄) is a powerful oxidizing agent, belonging to the family of alkali metal perchlorates.[1] While ammonium (B1175870) perchlorate (AP) is the most commonly used oxidizer in solid composite propellants, alkali metal perchlorates are also utilized, particularly in applications where specific combustion characteristics are desired.[2] These notes provide a theoretical framework and generalized experimental protocols for the investigation of this compound as a potential oxidizer in solid propellants.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound relevant to its application in solid propellants is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | RbClO₄ | |
| Molar Mass | 184.92 g/mol | [3] |
| Appearance | Colorless, crystalline solid | [1] |
| Density | 2.878 g/cm³ | [1] |
| Melting Point | 281 °C (decomposes) | [1] |
| Decomposition Temperature | Starts to decompose at melting point, releases oxygen | [1] |
| Oxygen Balance | +34.6% (calculated) | |
| Solubility in Water | Low |
Potential Applications in Solid Propellants
Theoretically, this compound could be considered as a primary or secondary oxidizer in composite solid propellants. Its high density could contribute to a higher propellant density, which is advantageous for volume-limited systems. However, its performance characteristics, such as specific impulse and burn rate, have not been extensively documented in open literature. A comparative analysis with other common perchlorate oxidizers is necessary to determine its viability for specific applications.
Generalized Experimental Protocols
The following protocols are generalized procedures for the formulation, characterization, and testing of a solid propellant containing a novel oxidizer like this compound. These are not validated for this specific composition and must be adapted and performed with rigorous safety precautions.
Protocol for Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the thermal decomposition of rubidium chlorate (B79027).
Materials:
-
Rubidium chlorate (RbClO₃)
-
Crucible (ceramic or quartz)
-
Furnace with temperature control
-
Inert gas supply (e.g., Argon)
Procedure:
-
Place a known quantity of dry rubidium chlorate into the crucible.
-
Place the crucible in the furnace.
-
Purge the furnace with an inert gas.
-
Heat the furnace gradually to the decomposition temperature of rubidium chlorate (approximately 400-500 °C).
-
Maintain the temperature until oxygen evolution ceases, indicating the completion of the reaction: 2 RbClO₃ → RbClO₄ + RbCl + O₂.
-
Cool the furnace to room temperature under the inert atmosphere.
-
The resulting mixture of this compound and rubidium chloride can be separated based on their differential solubilities.
Protocol for Formulation of a Composite Solid Propellant
This protocol describes a generalized method for preparing a small batch of composite propellant for evaluation.
Materials:
-
This compound (oxidizer), finely ground and dried
-
Binder (e.g., Hydroxyl-terminated polybutadiene (B167195) - HTPB)
-
Curing agent (e.g., Isophorone diisocyanate - IPDI)
-
Plasticizer (e.g., Dioctyl adipate (B1204190) - DOA)
-
Metal fuel (e.g., Aluminum powder), optional
-
Burn rate modifier (e.g., Iron oxide), optional
-
Mixing bowl (non-sparking)
-
Spatula (non-sparking)
-
Vacuum mixer
-
Casting mold
-
Curing oven
Procedure:
-
In the mixing bowl, combine the liquid components (HTPB, DOA).
-
Slowly add the powdered components (this compound, aluminum powder, iron oxide) to the liquid mixture while stirring.
-
Mix the components thoroughly under vacuum to ensure a homogenous slurry and remove any entrapped air.
-
Add the curing agent (IPDI) and continue mixing until a uniform consistency is achieved.
-
Carefully cast the propellant slurry into the mold.
-
Cure the propellant in the oven at a specified temperature (e.g., 60°C) for a predetermined duration until the propellant is fully solidified.
Protocol for Characterization of Ballistic Properties
a) Burn Rate Measurement:
The burn rate of the propellant can be determined using a strand burner.
Procedure:
-
Cut a small, uniform strand from the cured propellant.
-
Coat the sides of the strand with an inhibitor to ensure end-burning.
-
Place the strand in a strand burner, which is a pressurized vessel.
-
Pressurize the burner to the desired pressure with an inert gas.
-
Ignite the strand and measure the time it takes for a known length to burn.
-
Calculate the burn rate (length/time).
-
Repeat at various pressures to determine the burn rate law (r = aP^n).
b) Specific Impulse Measurement:
Specific impulse (Isp) can be determined by static firing of a small rocket motor.
Procedure:
-
Machine a grain of the cured propellant to fit into a small, instrumented rocket motor.
-
Install the propellant grain and an igniter in the motor.
-
Mount the motor on a static test stand equipped with a load cell to measure thrust.
-
Ignite the motor and record the thrust and chamber pressure as a function of time.
-
Calculate the total impulse by integrating the thrust over the burn time.
-
Measure the mass of the propellant burned.
-
Calculate the specific impulse (Isp = Total Impulse / (mass of propellant burned * g₀)).
Data Presentation
Due to the lack of specific experimental data for this compound-based propellants in the available literature, a direct quantitative comparison is not possible. Table 2 provides a template for comparing the performance of different perchlorate oxidizers, with the values for this compound being hypothetical and requiring experimental determination.
| Oxidizer | Theoretical Specific Impulse (Isp, s) | Typical Burn Rate (mm/s at 7 MPa) | Density (g/cm³) | Key Advantages | Key Disadvantages |
| Ammonium Perchlorate (AP) | ~260-270 | 5-15 | 1.95 | High performance, well-characterized | Produces HCl in exhaust |
| Potassium Perchlorate (KP) | ~240-250 | 3-10 | 2.52 | Low hygroscopicity, stable | Lower performance than AP |
| Lithium Perchlorate (LiP) | ~260-270 | 5-15 | 2.43 | High oxygen content | Highly hygroscopic |
| This compound (RbClO₄) | Data Not Available | Data Not Available | 2.88 | High density | High cost, lack of performance data |
Mandatory Visualizations
Caption: Generalized experimental workflow for the evaluation of a novel solid propellant oxidizer.
Caption: Simplified signaling pathway of an oxidizer's role in solid propellant combustion.
Safety Considerations
-
Toxicity: While specific toxicity data for this compound is limited, it should be handled with care, avoiding inhalation and skin contact.
-
Explosion Hazard: this compound is a strong oxidizer and can form explosive mixtures with combustible materials. Avoid friction, impact, and exposure to heat.
-
Handling Precautions: All work with this compound and propellants containing it should be conducted in a properly equipped laboratory with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. All mixing and handling of energetic materials should be done remotely or with appropriate shielding.
Conclusion
The use of this compound as a solid propellant oxidizer is a theoretically plausible but largely unexplored area. Its high density is a potential advantage, but the lack of performance data, coupled with its high cost, makes its practical application uncertain. The generalized protocols provided here offer a starting point for researchers interested in investigating the properties and performance of this compound-based solid propellants. Any such research must be undertaken with a thorough understanding of the associated hazards and with stringent safety protocols in place.
References
Application Notes and Protocols for Rubidium Perchlorate in Pyrotechnic Compositions
For: Researchers, scientists, and drug development professionals
Disclaimer: The following information is for research and development purposes only. Pyrotechnic compositions are energetic materials and should only be handled by qualified professionals in a controlled laboratory setting with appropriate safety precautions.
Introduction
Rubidium perchlorate (B79767) (RbClO₄) is a specialized oxidizer in pyrotechnic research, primarily of interest for its potential in military and technical applications rather than common civilian fireworks. The utility of rubidium compounds in pyrotechnics is not for producing vibrant colors in the visible spectrum; in fact, formulations with rubidium salts typically result in a white or whitish-pink-violet flame.[1] The primary interest lies in the characteristic emissions of rubidium in the far-red and near-infrared (NIR) regions of the electromagnetic spectrum.[2] This property makes rubidium-containing pyrotechnics potentially suitable for applications such as infrared illuminating flares and missile tracking flares.[2]
This document provides an overview of the known applications, physicochemical properties, and generalized experimental protocols for the use of rubidium perchlorate in pyrotechnic compositions. It is important to note that detailed experimental data and specific formulations for this compound in pyrotechnics are scarce in publicly available literature. Therefore, the protocols provided are generalized based on standard pyrotechnic practices and should be adapted with caution.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior as an oxidizer in pyrotechnic formulations.
| Property | Value |
| Molecular Formula | RbClO₄ |
| Molecular Weight | 184.92 g/mol [3] |
| Appearance | Colorless crystalline solid[3] |
| Density | 2.878 g/cm³[3] |
| Melting Point | 281 °C (538 °F; 554 K)[3] |
| Boiling Point | 600 °C (1,112 °F; 873 K) (decomposes)[3] |
| Solubility in Water | Low |
| Crystal System | Orthorhombic (< 279 °C), Cubic (> 279 °C)[3] |
Potential Applications in Pyrotechnics
The unique spectral properties of rubidium make its compounds, including this compound, of interest for specialized applications:
-
Infrared (IR) Illumination and Tracers: Rubidium emits light in the far-red and near-infrared regions of the spectrum.[2] This makes rubidium-containing compositions potentially useful for:
-
Plasma Generation: Due to the low ionization energy of heavy alkali metals like rubidium, its compounds can be used to generate plasmas in flames. This has potential applications in studies of upper atmosphere electron diffusion.[2]
-
Gas Generation: The decomposition of this compound produces oxygen, which could be utilized in specialized gas generation systems.[2]
Generalized Pyrotechnic Composition
| Component | Function | Typical Weight % |
| This compound | Oxidizer, IR Emitter | 40 - 60 |
| Magnesium (or Aluminum) | Fuel | 20 - 40 |
| Polyvinyl Chloride (PVC) | Chlorine Donor | 10 - 20 |
| Binder (e.g., Viton, Red Gum) | Binder | 3 - 7 |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and the preparation and testing of a generic pyrotechnic composition. These should be considered as starting points and require rigorous safety assessment and adaptation for specific research purposes.
Protocol 1: Synthesis of this compound from Rubidium Chlorate (B79027)
This compound can be synthesized via the thermal decomposition of rubidium chlorate.[3]
Materials:
-
Rubidium chlorate (RbClO₃)
-
Crucible (ceramic or quartz)
-
Furnace with temperature control
-
Apparatus for gas collection (optional)
Procedure:
-
Place a known quantity of dry rubidium chlorate into a crucible.
-
Heat the crucible in a furnace. The disproportionation reaction begins at elevated temperatures.
-
The reaction is: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g).
-
After the reaction is complete, the resulting mixture contains this compound and rubidium chloride.
-
The two salts can be separated based on their differential solubility.
Protocol 2: Preparation of a Generic this compound Pyrotechnic Composition
This protocol outlines the preparation of a generic pyrotechnic composition for investigating the spectral properties of rubidium.
Materials:
-
This compound (oxidizer)
-
Magnesium powder (fuel)
-
Polyvinyl chloride (PVC) (chlorine donor)
-
Binder (e.g., Viton or red gum)
-
Acetone (B3395972) (solvent for binder)
-
Non-sparking mixing equipment
-
Drying oven
-
Sieves
Procedure:
-
Drying: Thoroughly dry all components to prevent reactions with moisture.
-
Sieving: Pass each component through a fine mesh sieve to ensure uniform particle size.
-
Mixing:
-
In a non-sparking container, gently mix the this compound and the binder.
-
Gradually add the magnesium powder and the chlorine donor to the mixture.
-
If using a solvent, add a minimal amount of acetone to create a workable dough.
-
-
Granulation: Press the mixed composition through a coarse sieve to form granules.
-
Drying: Dry the granules in a temperature-controlled oven to remove the solvent.
-
Pressing: Press the dried granules into pellets of a specific size and density for testing.
Protocol 3: Performance Testing of the Pyrotechnic Composition
This protocol describes a generalized workflow for evaluating the performance of the prepared pyrotechnic composition.
Equipment:
-
Burn rate testing apparatus
-
Spectrometer (Visible and NIR)
-
Photometer or radiometer
-
High-speed camera
-
Controlled combustion chamber
Procedure:
-
Burn Rate Measurement: Ignite a pressed pellet of known dimensions in a burn rate apparatus and measure the time of combustion.
-
Spectral Analysis: Ignite a sample in a controlled chamber and record the spectral emissions using a calibrated spectrometer. Analyze the data to identify the characteristic emission wavelengths of rubidium.
-
Intensity Measurement: Use a photometer or radiometer to measure the luminous or radiant intensity of the burning composition.
-
Combustion Characteristics: Use a high-speed camera to visually record the combustion process, noting flame characteristics and any production of smoke or dross.
Safety Considerations
Perchlorate-based pyrotechnic compositions are energetic materials and must be handled with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
-
Grounding: Work surfaces and personnel should be properly grounded to prevent the buildup of static electricity.
-
Mixing: Use non-sparking tools and avoid methods that generate excessive friction or impact.
-
Storage: Store this compound and its compositions in a cool, dry, and well-ventilated area, away from fuels, acids, and other incompatible materials.
-
Scale: Work with the smallest quantities of material necessary for the experiment.
Logical Relationship of Components in an IR Flare
The components of a pyrotechnic composition for an IR flare are chosen for their specific roles in the chemical reaction to produce the desired effect.
References
Application Notes and Protocols: Rubidium Perchlorate as a Chemical Oxygen Source
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubidium perchlorate (B79767) (RbClO₄) is a stable, solid inorganic compound that serves as a potent source of oxygen upon thermal decomposition. Like other alkali metal perchlorates, it is utilized in chemical oxygen generators, sometimes referred to as "oxygen candles," which have applications in environments where a reliable and independent oxygen supply is critical, such as in aerospace, submarines, and emergency breathing apparatuses.[1] The decomposition of rubidium perchlorate is an exothermic reaction that, once initiated, can proceed in a self-sustaining manner to produce high-purity oxygen.[2] This document provides detailed application notes and experimental protocols for the use of this compound as a laboratory-scale source of oxygen.
Physicochemical Properties and Oxygen Yield
This compound is a colorless, crystalline solid.[3][4] Its thermal decomposition follows the reaction:
RbClO₄(s) → RbCl(s) + 2O₂(g) [5]
This reaction indicates that one mole of solid this compound decomposes to form one mole of solid rubidium chloride and two moles of gaseous oxygen. The quantitative data related to this decomposition are summarized in the table below.
| Property | Value | Reference |
| Molar Mass of RbClO₄ | 184.92 g/mol | [3] |
| Melting Point | 597 °C | |
| Decomposition Temperature | 597 °C | |
| Theoretical Oxygen Yield (by mass) | Approximately 34.6% (346 g of O₂ per kg of RbClO₄) | Calculated |
| Theoretical Oxygen Yield (molar) | 2 moles of O₂ per mole of RbClO₄ | [5] |
Note: The decomposition temperature can be lowered by the addition of catalysts.
Experimental Protocols
Protocol 1: Thermal Decomposition of Pure this compound for Oxygen Generation
This protocol describes the laboratory-scale generation of oxygen from the thermal decomposition of pure this compound.
Materials:
-
This compound (RbClO₄), finely powdered
-
High-purity quartz or borosilicate test tube
-
Bunsen burner or tube furnace with temperature control
-
Clamp and stand
-
Gas collection apparatus (e.g., pneumatic trough with water-filled collection vessel)
-
Safety glasses, lab coat, and thermal gloves
Procedure:
-
Apparatus Setup: Securely clamp the quartz or borosilicate test tube at a slight angle (approximately 15-20 degrees from horizontal) to a stand. This prevents the molten salt from running back and causing thermal shock to the glass.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.5 - 1.0 g) of finely powdered this compound into the test tube, ensuring the powder is spread out to maximize surface area.
-
Gas Collection: Set up the pneumatic trough and fill the collection vessel (e.g., a graduated cylinder or gas jar) with water, ensuring no air bubbles are present. Place the delivery tube from the decomposition test tube under the opening of the collection vessel.
-
Heating: Gently heat the test tube containing the this compound with a Bunsen burner or in a tube furnace. Begin heating at a moderate rate.
-
Decomposition and Oxygen Collection: As the temperature approaches the decomposition point (around 597 °C for the pure compound), the this compound will melt and then begin to decompose, evolving oxygen gas. The gas will displace the water in the collection vessel.
-
Completion and Cooling: Continue heating until the evolution of gas ceases, indicating the completion of the reaction. Turn off the heat source and allow the apparatus to cool completely to room temperature before dismantling.
-
Oxygen Yield Calculation: The volume of collected oxygen can be measured, and the mass can be calculated using the ideal gas law. This experimental yield can then be compared to the theoretical yield.
Protocol 2: Catalyzed Thermal Decomposition of this compound
This protocol outlines the use of a catalyst to lower the decomposition temperature of this compound, allowing for a more controlled release of oxygen. Metal oxides such as manganese(IV) oxide (MnO₂) or iron(III) oxide (Fe₂O₃) are common catalysts for perchlorate decomposition.
Materials:
-
This compound (RbClO₄), finely powdered
-
Catalyst (e.g., MnO₂ or Fe₂O₃), finely powdered
-
Mortar and pestle
-
All other materials from Protocol 1
Procedure:
-
Mixture Preparation: In a mortar and pestle, carefully and gently mix a pre-weighed amount of this compound with a small amount of the catalyst (e.g., a 10:1 or 20:1 ratio by mass of RbClO₄ to catalyst). Caution: Grinding energetic materials with catalysts can be hazardous. Mix gently without applying excessive pressure.
-
Apparatus Setup and Sample Preparation: Follow steps 1 and 2 from Protocol 1, using the prepared mixture instead of pure this compound.
-
Gas Collection: Follow step 3 from Protocol 1.
-
Heating: Gently heat the test tube containing the mixture. Note the temperature at which oxygen evolution begins. This should be significantly lower than the decomposition temperature of pure this compound.
-
Decomposition and Oxygen Collection: Collect the evolved oxygen as described in step 5 of Protocol 1.
-
Completion and Cooling: Follow step 6 from Protocol 1.
-
Analysis: Compare the decomposition temperature and the rate of oxygen evolution to that of the uncatalyzed reaction.
Safety Precautions
-
This compound is a strong oxidizing agent.[4][5] It can form explosive mixtures with reducing agents, organic materials, and finely powdered metals. Avoid contact with these substances.
-
The thermal decomposition of this compound produces a large volume of oxygen gas, which can intensify fires.[4] All experiments should be conducted in a well-ventilated fume hood, away from flammable materials.
-
Heating should be performed gradually to control the rate of oxygen evolution. Rapid heating can lead to a dangerous buildup of pressure.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and thermal gloves when handling hot apparatus.
Diagrams
Caption: Thermal decomposition pathway of this compound.
Caption: General workflow for laboratory-scale oxygen generation.
References
Synthesis of Rubidium Perchlorate from Rubidium Chlorate: A Detailed Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the laboratory synthesis of rubidium perchlorate (B79767) (RbClO₄) through the thermal decomposition of rubidium chlorate (B79027) (RbClO₃). The procedure includes detailed methodologies for the synthesis, purification, and characterization of the final product, intended for use in research and development settings.
Introduction
Rubidium perchlorate is a stable inorganic salt with applications in various fields of chemical research. The synthesis described herein involves the controlled thermal disproportionation of rubidium chlorate. This reaction yields a mixture of this compound and rubidium chloride, which are subsequently separated based on their differential solubilities in water. Careful control of the reaction temperature is crucial to maximize the yield of the desired perchlorate salt.
Physicochemical Data
A summary of the key physical and chemical properties of the reactant and products is provided in the table below for easy reference.
| Property | Rubidium Chlorate (RbClO₃) | This compound (RbClO₄) | Rubidium Chloride (RbCl) |
| Molar Mass ( g/mol ) | 168.92 | 184.92 | 120.92 |
| Appearance | Colorless rhombic crystals | Colorless crystals | White crystalline powder |
| Melting Point (°C) | 342 | 281 | 718 |
| Decomposition Temp (°C) | 480 | 600 | - |
| Solubility in Water ( g/100 g) | 5.36 (20°C) | 1.34 (25°C) | 91.0 (20°C) |
| 62.8 (99°C) | 18.0 (100°C) | 130.0 (100°C) |
Experimental Protocol
This protocol is divided into three main stages: thermal decomposition of rubidium chlorate, separation and purification of this compound via fractional crystallization, and characterization of the final product.
Stage 1: Thermal Decomposition of Rubidium Chlorate
This procedure should be performed in a well-ventilated fume hood due to the evolution of oxygen gas.
Materials and Equipment:
-
Rubidium chlorate (RbClO₃), high purity
-
Quartz or porcelain crucible
-
Tube furnace with a programmable temperature controller
-
Gas outlet for oxygen venting
-
Spatula and weighing balance
Procedure:
-
Accurately weigh a known quantity of dry rubidium chlorate into a clean, dry quartz or porcelain crucible.
-
Place the crucible containing the rubidium chlorate into the center of the tube furnace.
-
Ensure the furnace is equipped with a gas outlet to safely vent the oxygen produced during the reaction.
-
Program the furnace to heat gradually to a temperature of 480°C at a controlled rate of 5-10°C per minute.[1]
-
Maintain the temperature at 480°C for a minimum of 2 hours to ensure the complete disproportionation of the rubidium chlorate. The reaction is complete when the evolution of oxygen ceases. The chemical reaction is as follows: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature. It is advisable to allow cooling under a slow stream of an inert gas like nitrogen or argon to prevent any potential side reactions.
-
Once cooled, carefully remove the crucible containing the solid mixture of this compound and rubidium chloride.
Stage 2: Separation and Purification by Fractional Crystallization
This stage leverages the significant difference in the solubility of this compound and rubidium chloride in water at different temperatures.
Materials and Equipment:
-
Crude mixture of RbClO₄ and RbCl from Stage 1
-
Distilled or deionized water
-
Beakers and Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Buchner funnel and filter paper
-
Ice bath
-
Drying oven
Procedure:
-
Transfer the solid mixture from the crucible to a beaker.
-
Based on the initial mass of rubidium chlorate, calculate the theoretical mass of the resulting mixture. Add a minimal amount of hot distilled water (near boiling) to dissolve the entire mixture. The high solubility of RbCl at elevated temperatures will facilitate this process.
-
Allow the solution to cool slowly to room temperature while stirring gently. This compound, being less soluble, will start to crystallize out.
-
To maximize the precipitation of this compound, cool the solution further in an ice bath for approximately 30 minutes.
-
Collect the precipitated crystals of this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold distilled water to remove any adhering rubidium chloride solution.
-
To improve purity, a second recrystallization step can be performed. Dissolve the collected crystals in a minimum amount of hot distilled water, and repeat the cooling and filtration process.
-
Dry the purified this compound crystals in a drying oven at a temperature of 100-110°C to a constant weight.
Stage 3: Product Characterization
The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.
Recommended Analytical Methods:
-
Melting Point Determination: A sharp melting point close to the literature value (281°C) is a good indicator of purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the perchlorate ion (ClO₄⁻). The spectrum can be compared with a reference spectrum of pure this compound.[2][3]
-
Ion Chromatography (IC): This technique can be used to quantify the perchlorate concentration and to detect any residual chlorate or chloride impurities.[4]
Safety Precautions
-
Rubidium chlorate and this compound are strong oxidizing agents. Avoid contact with combustible materials, organic substances, and reducing agents.[1]
-
The thermal decomposition of rubidium chlorate produces oxygen gas, which can accelerate combustion. Ensure the reaction is carried out in a well-ventilated area, preferably a fume hood.[1]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, when handling these chemicals.
-
Exercise caution when working with high temperatures in the tube furnace.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: Rubidium Perchlorate in Biomedical and Electronics Research
A Note to the Researcher: Extensive review of scientific literature reveals a significant scarcity of direct, documented applications of rubidium perchlorate (B79767) (RbClO₄) in both biomedical and electronics research. Its primary established use is as a potent oxidizing agent, particularly in the field of pyrotechnics. However, to provide a comprehensive resource, these notes detail the known properties of rubidium perchlorate, its synthesis, and explore the applications of its constituent ions (rubidium and perchlorate) and closely related compounds in the requested fields. This information is intended to offer context and suggest potential, though currently undocumented, avenues for research.
This compound: Properties and Synthesis
This compound is a colorless, crystalline solid. As with other perchlorates, it is a strong oxidizing agent.[1]
Quantitative Data
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Chemical Formula | RbClO₄ | [1] |
| Molar Mass | 184.92 g/mol | [2] |
| Appearance | Colorless/white crystalline solid | [1][3] |
| Density | 2.878 g/cm³ (below 279 °C)2.71 g/cm³ (above 279 °C) | [1] |
| Melting Point | 281 °C (554 K) | [1] |
| Decomposition Temp. | 600 °C (873 K) | [1] |
| Crystal Structure | Orthorhombic (below 279 °C)Cubic (above 279 °C) | [1] |
| Solubility in Water | 0.5 g/100 mL (0 °C)1.34 g/100 mL (25 °C)18 g/100 mL (100 °C) | [4][5] |
| Solubility in Organics | Insoluble in diethyl ether.Slightly soluble in ethanol (B145695) (0.009 g/100g at 25°C), methanol (B129727) (0.06 g/100g at 25°C), and acetone (B3395972) (0.095 g/100g at 25°C). | [4] |
Synthesis of this compound
This compound can be synthesized via the thermal decomposition of rubidium chlorate (B79027) (RbClO₃).[1][6] This process involves heating solid rubidium chlorate, which disproportionates to form this compound, rubidium chloride (RbCl), and oxygen gas.[6]
Materials:
-
Rubidium chlorate (RbClO₃), dry
-
High-purity quartz or porcelain crucible
-
Tube furnace with a programmable temperature controller
-
Gas outlet for venting oxygen
-
Inert gas supply (e.g., argon or nitrogen), optional
Procedure:
-
Place a known quantity of dry rubidium chlorate into the crucible.
-
Position the crucible in the center of the tube furnace.
-
Ensure the furnace is connected to a suitable gas outlet to safely vent the oxygen produced.
-
Begin heating the furnace gradually. A controlled heating rate of 5-10°C per minute is recommended.[6]
-
The decomposition reaction typically initiates at temperatures above 480°C.[6]
-
Maintain the temperature for a duration sufficient to ensure the complete decomposition of the rubidium chlorate. The reaction is complete when oxygen evolution ceases.
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature. Cooling under a slow stream of inert gas can prevent potential side reactions.[6]
-
The resulting solid is a mixture of this compound and rubidium chloride.
Separation: The mixture of this compound and rubidium chloride can be separated by fractional crystallization, taking advantage of their different solubilities in water at various temperatures.[6]
Safety Precautions:
-
Rubidium chlorate is a strong oxidizing agent. Avoid contact with combustible materials, organic compounds, and reducing agents.[7]
-
The thermal decomposition produces oxygen gas, which can intensify fire risks. Ensure the procedure is conducted in a well-ventilated area.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Potential Biomedical Applications (Based on Related Compounds)
While direct applications of this compound in biomedicine are not documented, the biological activities of rubidium ions and perchlorate ions are known.
Rubidium Ion (Rb⁺) in Neuroscience Research
Rubidium chloride (RbCl), a more commonly studied salt, has been investigated for its potential antidepressant effects.[8] It is believed to work by elevating levels of dopamine (B1211576) and norepinephrine.[8] Due to its chemical similarity to potassium, the rubidium ion can act as a tracer for potassium channels and transport in biological systems.
Rubidium-82 in Positron Emission Tomography (PET)
The radioactive isotope Rubidium-82 (as ⁸²RbCl) is a widely used radiopharmaceutical for myocardial perfusion imaging (MPI) with PET scans.[9] It helps in the diagnosis of coronary artery disease by assessing blood flow to the heart muscle.[9]
-
Patient Preparation: The patient is typically required to fast and avoid caffeine (B1668208) for a specified period before the scan.[10]
-
Radiotracer Administration: A dose of ⁸²RbCl is administered intravenously. The dosage for rest and stress imaging is typically between 925-1500 MBq.[10][11]
-
Image Acquisition: The patient lies on a scanner bed. A low-dose CT scan is first performed for attenuation correction. Following this, PET images are acquired at rest and then under pharmacological stress (e.g., with adenosine (B11128) or regadenoson).[12][13]
-
Data Analysis: The PET scanner detects gamma rays produced from the positron emission of ⁸²Rb. These signals are reconstructed into images that show the distribution of the tracer in the heart muscle, indicating areas of normal and reduced blood flow.[9]
Perchlorate Ion (ClO₄⁻) as a Thyroid Inhibitor
The perchlorate anion is known to be a competitive inhibitor of the sodium-iodide symporter (NIS) in the thyroid gland.[14] This inhibition blocks the uptake of iodide, a crucial element for the synthesis of thyroid hormones.[14] This property has led to the clinical use of potassium perchlorate (KClO₄) in the past to treat hyperthyroidism.[15][16] However, its use has been largely discontinued (B1498344) due to the risk of side effects.[16] This inhibitory action is a general property of the perchlorate ion and would be expected from any soluble perchlorate salt, including this compound.
Potential Electronics Applications (Based on Related Compounds)
Specific applications for this compound in electronics are not well-documented. However, research into other alkali metal perchlorates provides a basis for potential applications, primarily in energy storage.
Alkali Metal Perchlorates in Battery Electrolytes
There is ongoing research into the use of highly concentrated perchlorate-based electrolytes, often termed "water-in-salt" electrolytes, for aqueous batteries.[17] These electrolytes can suppress the electrolysis of water, thereby enabling a wider operating voltage window for the battery.[17] While much of this research focuses on lithium, zinc, and aluminum perchlorates, the principles could potentially extend to other alkali metal perchlorates.[17][18]
Cesium perchlorate (CsClO₄) has been used as a modifier for polymer electrolytes in light-emitting electrochemical cells and as an electrolyte in other electrochemical cell research to improve conductivity and stability.[19][20][21] Given rubidium's position in the alkali metal group, it is conceivable that this compound could be investigated for similar purposes in specialized battery or electrochemical systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webqc.org [webqc.org]
- 4. This compound [chemister.ru]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Rubidium chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. What is Rubidium Chloride Rb-82 used for? [synapse.patsnap.com]
- 10. modernnuclear.com [modernnuclear.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Cardiac PET/CT with Rb-82: optimization of image acquisition and reconstruction parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tijdschriftvoornucleairegeneeskunde.nl [tijdschriftvoornucleairegeneeskunde.nl]
- 14. Potassium Perchlorate | KClO4 | CID 516900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Perchlorate clinical pharmacology and human health: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaoffer.com [pharmaoffer.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CAS 13454-84-7: Cesium perchlorate | CymitQuimica [cymitquimica.com]
- 20. Cesium perchlorate 99.9 trace metals 13454-84-7 [sigmaaldrich.com]
- 21. chemimpex.com [chemimpex.com]
Application Notes and Protocols: Rubidium Perchlorate as an Analytical Standard for Rubidium Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of rubidium is crucial in various fields, including geochemistry, environmental monitoring, and biomedical research. The selection of a suitable primary standard is paramount for achieving reliable and reproducible results. Rubidium perchlorate (B79767) (RbClO₄) presents itself as an excellent candidate for a primary analytical standard for rubidium determination due to its high purity, stoichiometric stability, and ease of handling. This document provides detailed application notes and protocols for the use of rubidium perchlorate as a primary standard for the accurate determination of rubidium.
Physicochemical Properties and Purity
This compound is a colorless, crystalline solid with a molecular weight of 184.92 g/mol .[1][2] It is a stable compound that can be dried to a constant weight, a key characteristic for a primary standard. Commercially available this compound boasts high purity levels, often exceeding 99.5% on a metals basis, with some suppliers offering grades up to 99.9%.[3] Its use as an accepted weighing form for rubidium further solidifies its suitability as a primary standard.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | RbClO₄ | [1] |
| Molecular Weight | 184.92 g/mol | [1][2] |
| Appearance | Colorless, crystalline solid | [1] |
| Purity (Metals Basis) | ≥99.5% | [3] |
| Decomposition | Decomposes upon heating | [1] |
Table 2: Typical Purity Specifications for Analytical Grade this compound
| Parameter | Specification | Reference |
| Assay (Metals Basis) | ≥ 99.5% | [3] |
| Assay (Titration) | ≥ 98.00% | [4] |
| Chloride (Cl) | ≤ 0.003% | [4] |
| Insoluble Matter | ≤ 0.005% | [4] |
| Iron (Fe) | ≤ 0.005% | [4] |
Experimental Protocols
Protocol 1: Preparation of a Primary Standard Solution of Rubidium (1000 µg/mL) from this compound
This protocol details the gravimetric preparation of a 1000 µg/mL rubidium primary standard solution. Gravimetric preparation is recommended over volumetric methods to minimize uncertainties associated with glassware calibration and temperature fluctuations.[5]
Materials:
-
High-purity, anhydrous this compound (RbClO₄), assay ≥ 99.9%
-
Deionized water (ASTM Type I)
-
Nitric acid (HNO₃), trace metal grade
-
Calibrated analytical balance (readability ± 0.01 mg)
-
Clean, dry, and pre-weighed polyethylene (B3416737) or borosilicate glass bottle with a screw cap
-
Volumetric flasks (for subsequent dilutions)
-
Pipettes
Procedure:
-
Drying: Dry the this compound in an oven at 110°C for at least 2 hours and cool to room temperature in a desiccator.
-
Weighing: Accurately weigh approximately 0.2187 g of the dried this compound into a clean, tared weighing boat. Record the exact mass to the nearest 0.01 mg.
-
Dissolution: Carefully transfer the weighed this compound to the pre-weighed storage bottle. Add approximately 50 mL of deionized water to dissolve the salt completely. Gentle swirling or sonication can aid in dissolution.
-
Acidification: Add 2 mL of concentrated nitric acid to the solution to create a 2% (v/v) nitric acid matrix. This helps to maintain the stability of the rubidium ions in the solution.
-
Dilution to Final Mass: Add deionized water to the bottle until the total mass of the solution is 100.00 g.
-
Homogenization: Tightly cap the bottle and invert it at least 30 times to ensure a homogenous solution.
-
Calculation of Exact Concentration: Calculate the precise concentration of the rubidium standard solution using the following formula:
Concentration (µg/g) = (Mass of RbClO₄ (g) × Purity of RbClO₄ × (Atomic Mass of Rb / Molecular Mass of RbClO₄)) / Total Mass of Solution (g) × 1,000,000
-
Atomic Mass of Rb = 85.4678 g/mol
-
Molecular Mass of RbClO₄ = 184.918 g/mol
-
-
Labeling and Storage: Label the bottle clearly with the rubidium concentration, date of preparation, and initials of the analyst. Store the solution at room temperature in a tightly sealed container.
Caption: Workflow for preparing a rubidium primary standard solution.
Protocol 2: Calibration of an Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) for Rubidium Determination
This protocol outlines the procedure for creating a calibration curve for the determination of rubidium using ICP-MS.
Materials:
-
Rubidium primary standard solution (1000 µg/mL)
-
Deionized water (ASTM Type I)
-
Nitric acid (HNO₃), trace metal grade
-
Calibrated micropipettes
-
Volumetric flasks (Class A)
-
ICP-MS instrument
Procedure:
-
Preparation of Working Standards: Prepare a series of working standards by serial dilution of the 1000 µg/mL primary standard solution. A typical concentration range for ICP-MS analysis might be 1, 5, 10, 50, and 100 µg/L (ppb). Ensure all working standards are prepared in the same matrix as the samples (e.g., 2% nitric acid).
-
Instrument Setup: Optimize the ICP-MS instrument parameters for rubidium analysis (e.g., nebulizer gas flow, RF power, lens voltages). Monitor for the ⁸⁵Rb isotope.
-
Calibration: Analyze the blank (2% nitric acid) and the series of working standards.
-
Calibration Curve: Plot the instrument response (counts per second) versus the concentration of the working standards. Perform a linear regression to obtain the calibration curve and the correlation coefficient (R²). An R² value > 0.999 is desirable.
-
Sample Analysis: Analyze the unknown samples. The instrument software will use the calibration curve to calculate the rubidium concentration in the samples.
-
Quality Control: Analyze a quality control (QC) standard (prepared from an independent source, if available) and a blank after every 10-20 samples to ensure the accuracy and stability of the analysis.
Caption: ICP-MS calibration workflow for rubidium determination.
Data Presentation
Table 3: Example ICP-MS Calibration Data for Rubidium
| Standard Concentration (µg/L) | Instrument Response (CPS) |
| 0 (Blank) | 150 |
| 1 | 15,850 |
| 5 | 78,900 |
| 10 | 156,500 |
| 50 | 785,200 |
| 100 | 1,570,000 |
| Correlation Coefficient (R²) | 0.9998 |
Discussion
Stability of Standard Solutions
Acidified rubidium standard solutions are generally stable for extended periods when stored properly in tightly sealed containers.[5] While specific long-term stability data for this compound-derived standards is not extensively published, the inherent stability of the rubidium ion in an acidic matrix suggests that these solutions can be used for several months to a year without significant degradation. However, it is good laboratory practice to periodically verify the concentration of the primary standard against a freshly prepared standard or a certified reference material.
Interferences in ICP-MS Analysis
The primary potential interference in the ICP-MS determination of rubidium is the isobaric overlap of ⁸⁷Sr with ⁸⁷Rb. While ⁸⁵Rb is the more abundant isotope and is typically used for quantification, high concentrations of strontium in the sample can still pose a challenge. Modern ICP-MS instruments equipped with collision/reaction cells can effectively mitigate this interference.[6] The use of a different reaction gas in the cell can separate the interfering strontium ions from the rubidium ions.[6]
Conclusion
This compound is a highly suitable primary analytical standard for the accurate determination of rubidium. Its high purity, stability, and well-defined stoichiometry allow for the gravimetric preparation of accurate standard solutions. The detailed protocols provided in this document offer a robust framework for researchers, scientists, and drug development professionals to achieve reliable and reproducible results in their rubidium analyses. By following these guidelines for standard preparation and instrumental calibration, laboratories can ensure the quality and integrity of their analytical data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US3510257A - Process of separating rubidium from alkali metal impurities - Google Patents [patents.google.com]
- 3. This compound, anhydrous, 99.5% (metals basis), Thermo Scientific Chemicals 50 g [thermofisher.com]
- 4. gfschemicals.com [gfschemicals.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Determination of Rubidium by ID-ICP-QMS/QMS with Fluoromethane as the Reaction Cell Gas to Separate Spectral Interference from Strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Thermogravimetric Analysis of Rubidium Perchlorate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and decomposition of materials. This document provides a detailed experimental protocol for the thermogravimetric analysis of rubidium perchlorate (B79767) (RbClO₄). Rubidium perchlorate is an oxidizing agent and its thermal behavior is of interest in various research and industrial applications. Understanding its decomposition temperature and kinetics is crucial for its safe handling and use. This application note outlines the necessary equipment, procedures, and safety precautions for performing TGA on this compound.
Safety Precautions
Warning: Perchlorates are strong oxidizing agents and can be explosive, especially when in contact with organic materials, reducing agents, or when subjected to heat or shock.[1][2][3] All work with this compound, especially heating, must be conducted with extreme caution in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and heat-resistant gloves when handling this compound.[1][2]
-
Ventilation: All heating experiments must be performed in a properly functioning fume hood, preferably one designed for work with perchlorates.[4] This is to prevent the inhalation of any dust or fumes and to safely vent the oxygen gas produced during decomposition.[1][5]
-
Avoid Contamination: Do not allow this compound to come into contact with organic materials, flammable substances, or reducing agents, as this can create explosive mixtures.[1][5] Use only clean glass or ceramic labware.
-
Small Sample Size: Use the smallest amount of sample necessary for the analysis to minimize potential hazards.
-
Controlled Heating: Never heat this compound with an open flame.[6] Use a calibrated and properly functioning TGA instrument.
-
Waste Disposal: Dispose of this compound and any residues according to local, state, and federal hazardous waste disposal regulations.[1] Do not dispose of it in regular waste or down the drain.[1]
Quantitative Data Summary
The thermal decomposition of this compound follows the reaction:
RbClO₄(s) → RbCl(s) + 2O₂(g)[7]
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molar Mass | 184.92 g/mol | [7][8] |
| Decomposition Temperature | ~600 °C | [7] |
| Theoretical Mass Loss | 34.61% | [7] |
| Decomposition Product | Rubidium Chloride (RbCl) and Oxygen (O₂) | [7][9] |
Experimental Protocol
This protocol details the steps for conducting a thermogravimetric analysis of this compound.
4.1. Instrumentation and Materials
-
Thermogravimetric Analyzer (TGA): An instrument capable of heating a sample at a controlled rate while continuously measuring its mass.
-
Sample Pans/Crucibles: Alumina (Al₂O₃) or platinum (Pt) crucibles are recommended due to their inertness at high temperatures.[10][11]
-
High-Purity Inert Purge Gas: Nitrogen (N₂) or Argon (Ar) (99.999% purity).[11]
-
Microbalance: For accurate weighing of the sample.
-
This compound (RbClO₄): High purity, finely ground powder.
4.2. Instrument Calibration
Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.
4.3. Sample Preparation
-
Accurately weigh 5-10 mg of finely ground this compound powder into a tared TGA crucible.[7][10]
-
Record the exact initial mass of the sample.
-
Carefully load the crucible into the TGA furnace.
4.4. TGA Method Parameters
-
Purge Gas: Set the inert purge gas (e.g., Nitrogen) flow rate to 20-50 mL/min to create a non-reactive atmosphere.[12]
-
Initial Temperature: Equilibrate the furnace at a starting temperature of 30 °C.
-
Temperature Program:
-
Hold at 30 °C for 10 minutes to allow the system to stabilize.
-
Ramp the temperature from 30 °C to 700 °C at a heating rate of 10 °C/min.[12]
-
Hold at 700 °C for 10 minutes to ensure complete decomposition.
-
-
Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.
4.5. Data Analysis
-
Plot the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Calculate the experimental mass loss percentage and compare it to the theoretical mass loss of 34.61%.
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
Experimental Workflow Diagram
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Conclusion
This application note provides a comprehensive protocol for the thermogravimetric analysis of this compound. Adherence to the detailed experimental procedure and, most importantly, the stringent safety precautions is essential for obtaining accurate and reliable data in a safe manner. The provided quantitative data and workflow diagram serve as valuable resources for researchers and scientists working with this energetic material.
References
- 1. ammonium-perchlorate.com [ammonium-perchlorate.com]
- 2. concordia.ca [concordia.ca]
- 3. Ammonium perchlorate safety measures | For military, aerospace and aircraft industries [ammoniumperchlorate.org]
- 4. 2.1.1 Heating Perchloric Acid | Environment, Health and Safety [ehs.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 7. benchchem.com [benchchem.com]
- 8. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Separation of Rubidium Perchlorate from Rubidium Chloride via Fractional Crystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the separation of rubidium perchlorate (B79767) (RbClO₄) from rubidium chloride (RbCl) utilizing the fractional crystallization technique. This method leverages the differential solubility of the two salts in water at various temperatures to achieve effective separation.
Principle of Separation
Fractional crystallization is a purification technique that relies on the differences in the solubility of components in a mixture. The solubility of many salts, including rubidium perchlorate and rubidium chloride, is temperature-dependent. By carefully controlling the temperature of a solution containing both salts, it is possible to induce the crystallization of the less soluble component while the more soluble component remains in solution.
The key to this separation lies in the significantly different solubility profiles of this compound and rubidium chloride in water. Rubidium chloride is highly soluble in water, and its solubility increases moderately with temperature. In contrast, this compound has a much lower solubility in cold water, which increases substantially at higher temperatures. This large difference in solubility, particularly at lower temperatures, allows for the selective crystallization of this compound from a mixed solution.
Solubility Data
The following tables summarize the solubility of this compound and rubidium chloride in water at various temperatures. This data is fundamental to understanding and designing the fractional crystallization process.
Table 1: Solubility of this compound (RbClO₄) in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 0.5 |
| 25 | 1.34 |
| 100 | 18.0 |
| Data sourced from various chemical databases.[1] |
Table 2: Solubility of Rubidium Chloride (RbCl) in Water
| Temperature (°C) | Solubility ( g/100 g H₂O) |
| 0 | 77.0 |
| 10 | 84.4 |
| 20 | 91.1 |
| 25 | 94.2 |
| 30 | 97.6 |
| 40 | 103.5 |
| 60 | 115.5 |
| 80 | 127.2 |
| 100 | 138.9 |
| Data sourced from various chemical databases.[2][3] |
Experimental Protocol
This protocol outlines the step-by-step procedure for separating this compound from a mixture containing rubidium chloride.
Materials and Equipment:
-
Mixture of this compound and rubidium chloride
-
Deionized water
-
Beakers (appropriate sizes)
-
Heating plate with magnetic stirring capability
-
Magnetic stir bars
-
Crystallizing dish
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven
-
Spatula
-
Analytical balance
Procedure:
-
Dissolution:
-
Accurately weigh the mixture of this compound and rubidium chloride.
-
In a beaker, add a minimum amount of deionized water to dissolve the entire mixture at an elevated temperature (e.g., 80-90°C). The amount of water should be calculated to ensure that both salts are fully dissolved at the high temperature but that the solution will be supersaturated with respect to this compound upon cooling. Use the solubility data in Tables 1 and 2 as a guide.
-
Place the beaker on a heating plate with a magnetic stirrer. Gently heat the solution and stir until all the solids have dissolved. Avoid boiling the solution to prevent excessive water loss.
-
-
First Crystallization (Isolation of this compound):
-
Once the salts are completely dissolved, remove the beaker from the heating plate.
-
Allow the solution to cool slowly to room temperature. To further decrease the solubility of this compound, place the beaker in an ice bath and cool to 0-5°C.
-
As the solution cools, this compound will crystallize out due to its much lower solubility at cold temperatures, while the more soluble rubidium chloride will remain in the mother liquor.
-
Observe the formation of crystals. Slow cooling will promote the growth of larger, purer crystals.
-
-
Filtration and Washing:
-
Set up a Buchner funnel with filter paper connected to a vacuum flask.
-
Once crystallization is complete, quickly filter the cold suspension to separate the this compound crystals from the mother liquor.
-
Wash the collected crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing dissolved rubidium chloride. This step should be performed quickly to minimize the loss of this compound crystals due to dissolution.
-
-
Drying:
-
Carefully transfer the washed this compound crystals to a pre-weighed crystallizing dish.
-
Dry the crystals in a drying oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
-
Recrystallization for Higher Purity (Optional):
-
To obtain a higher purity of this compound, a second crystallization step can be performed.
-
Redissolve the dried crystals in a minimum amount of hot deionized water.
-
Repeat the cooling, filtration, washing, and drying steps as described above.
-
-
Isolation of Rubidium Chloride (Optional):
-
The mother liquor from the first filtration is rich in rubidium chloride.
-
To recover the rubidium chloride, the mother liquor can be concentrated by heating to evaporate a portion of the water.
-
Upon cooling this concentrated solution, rubidium chloride will crystallize out. The purity of this recovered rubidium chloride can be improved by recrystallization.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the fractional crystallization process for separating this compound from rubidium chloride.
Caption: Workflow for separating RbClO₄ and RbCl.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
This compound is a strong oxidizing agent. Avoid contact with flammable materials.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
-
Perform the experiment in a well-ventilated area or a fume hood.
References
Application Notes and Protocols for the Preparation of Aqueous Rubidium Perchlorate Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the safe and accurate preparation of aqueous solutions of rubidium perchlorate (B79767) (RbClO₄). This document includes detailed protocols, safety precautions, and disposal guidelines to ensure proper handling and use in a laboratory setting.
Physicochemical Properties and Safety Data
Rubidium perchlorate is a white, crystalline solid that is a strong oxidizing agent. It is essential to handle this compound with care, adhering to strict safety protocols. Below is a summary of its key properties.
| Property | Value | Reference |
| Molecular Formula | RbClO₄ | [1][2] |
| Molecular Weight | 184.92 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Primary Hazards | Oxidizer, Irritant | [1] |
| Solubility in Water | See Table 2 |
Table 1: Key Physicochemical and Safety Data for this compound
Safety Precautions
This compound is a hazardous substance and requires careful handling to prevent accidents.[4]
-
As an Oxidizer : It can intensify fires and may cause fire or explosion when in contact with combustible materials.[5] Keep away from heat, sparks, open flames, and other ignition sources.[5] Store away from clothing and other combustible materials.[5]
-
Health Hazards : Causes skin and serious eye irritation.[5] May also cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, gloves (ensure they are suitable for handling oxidizing agents), and a lab coat.[6]
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4]
-
Handling : Avoid creating dust.[7] Wash hands thoroughly after handling.[6]
Solubility Data
The solubility of this compound in water is a critical parameter for preparing solutions of desired concentrations.
| Temperature (°C) | Solubility (g / 100 mL of H₂O) |
| 0 | 0.5 |
| 25 | 1.34 |
| 100 | 18.0 |
Table 2: Solubility of this compound in Water at Various Temperatures [8][9]
Experimental Protocol: Preparation of a 0.1 M Aqueous this compound Solution
This protocol details the steps to prepare 100 mL of a 0.1 M aqueous solution of this compound.
Materials and Equipment
-
This compound (RbClO₄), solid
-
Deionized or distilled water
-
100 mL volumetric flask
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Beaker (50 mL or 100 mL)
-
Glass stirring rod
-
Wash bottle with deionized/distilled water
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure
-
Calculate the required mass of RbClO₄ :
-
Molarity (M) = moles of solute / Liters of solution
-
Moles of solute = Molarity × Liters of solution
-
Moles of RbClO₄ = 0.1 mol/L × 0.1 L = 0.01 mol
-
Mass of RbClO₄ = moles × molecular weight
-
Mass of RbClO₄ = 0.01 mol × 184.92 g/mol = 1.8492 g
-
-
Weighing the this compound :
-
Tare the analytical balance with a clean, dry weighing boat.
-
Carefully weigh out approximately 1.8492 g of RbClO₄ using a spatula. Record the exact mass.
-
-
Dissolving the Solute :
-
Transfer the weighed RbClO₄ to a clean, dry beaker.
-
Add approximately 50-60 mL of deionized water to the beaker.
-
Stir the mixture with a clean glass stirring rod until the solid is completely dissolved. Gentle heating on a hot plate can be used to expedite dissolution if necessary, but ensure the solution cools to room temperature before proceeding.
-
-
Final Volume Adjustment :
-
Carefully transfer the dissolved solution from the beaker into a 100 mL volumetric flask.
-
Rinse the beaker and stirring rod with a small amount of deionized water and add the rinsings to the volumetric flask to ensure all the solute is transferred.
-
Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage :
-
Label the flask clearly with the name of the solution (0.1 M this compound), the date of preparation, and your initials.
-
Store the solution in a well-sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Waste Disposal
Perchlorate-containing waste should be treated as hazardous waste.[10]
-
Collection : Collect all waste solutions containing this compound in a designated, labeled hazardous waste container.
-
Do Not : Do not dispose of this compound solutions down the drain unless specifically permitted by your institution's safety office and local regulations for very dilute solutions.[5]
-
Disposal : Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.[11]
Visualized Workflows
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for Preparing Aqueous this compound Solution.
Caption: Decision Tree for this compound Waste Disposal.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. tdck.weebly.com [tdck.weebly.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. reed.edu [reed.edu]
- 8. This compound, anhydrous, 99.5% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. americanelements.com [americanelements.com]
- 10. dtsc.ca.gov [dtsc.ca.gov]
- 11. Solved QUESTION 17 The ionic compound this compound | Chegg.com [chegg.com]
Troubleshooting & Optimization
Optimizing heating rates for the thermal synthesis of rubidium perchlorate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the thermal synthesis of rubidium perchlorate (B79767) (RbClO₄) from rubidium chlorate (B79027) (RbClO₃).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the thermal synthesis of rubidium perchlorate?
A1: The most common method is the thermal decomposition of solid rubidium chlorate (RbClO₃). This process, known as disproportionation, yields this compound (RbClO₄), rubidium chloride (RbCl), and oxygen gas (O₂).[1] Careful control of the heating rate is crucial for maximizing the yield of this compound.[1]
Q2: What is the balanced chemical equation for this reaction?
A2: The primary reaction for the synthesis of this compound is:
2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]
However, a competing reaction, the direct decomposition of rubidium chlorate to rubidium chloride and oxygen, can also occur:
2 RbClO₃(s) → 2 RbCl(s) + 3O₂(g)
Q3: What is the recommended heating rate for this synthesis?
A3: A controlled heating rate of 5-10°C per minute is recommended for the thermal decomposition of rubidium chlorate.[1]
Q4: At what temperature does the decomposition of rubidium chlorate begin?
A4: The thermal decomposition of rubidium chlorate typically initiates at temperatures above 480°C.[1][2]
Q5: How does the heating rate affect the outcome of the synthesis?
A5: The heating rate significantly influences the reaction pathway. Slower, controlled heating rates favor the desired disproportionation reaction, leading to a higher yield of this compound. Conversely, rapid heating promotes the direct decomposition of rubidium chlorate to rubidium chloride, reducing the yield of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Heating rate is too high: This favors the direct decomposition of rubidium chlorate to rubidium chloride and oxygen. | Decrease the heating rate to the recommended 5-10°C/minute to promote the disproportionation reaction.[1] |
| Reaction temperature is too low: The decomposition of rubidium chlorate may not have initiated. | Ensure the furnace temperature is maintained at or slightly above the decomposition onset temperature of approximately 480°C.[1][2] | |
| Incomplete reaction: The heating duration may have been insufficient. | Increase the hold time at the target temperature until oxygen evolution ceases, indicating the completion of the reaction.[1] | |
| Product is Contaminated with Unreacted Rubidium Chlorate | Heating was not uniform or duration was too short. | Ensure uniform heating of the sample. Increase the reaction time at the set temperature to ensure complete conversion. |
| Rapid, Uncontrolled Gas Evolution (Runaway Reaction) | Heating rate is excessively high: This leads to a rapid and potentially hazardous release of oxygen gas. | Immediately reduce or stop the heating. For future experiments, strictly adhere to a slow heating ramp (5-10°C/minute). Conduct the reaction in a well-ventilated fume hood and behind a safety shield. |
| Presence of catalytic impurities: Certain metal oxides or organic materials can catalyze the decomposition, leading to an uncontrolled reaction. | Use high-purity rubidium chlorate and ensure all labware (e.g., crucible) is thoroughly cleaned and free of contaminants. | |
| Final product is a mixture of this compound and rubidium chloride | This is an expected outcome of the disproportionation reaction. | The two products can be separated based on their different solubilities in water through fractional crystallization.[1] |
Quantitative Data
Table 1: Thermal Properties of Alkali Metal Chlorates
This table illustrates the trend of increasing thermal stability with increasing cation size down the group of alkali metals.
| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Decomposition Onset Temperature (°C) |
| Lithium Chlorate | LiClO₃ | 90.39 | ~129 | ~270 |
| Sodium Chlorate | NaClO₃ | 106.44 | ~248 | ~400 |
| Potassium Chlorate | KClO₃ | 122.55 | ~356 | ~400 |
| Rubidium Chlorate | RbClO₃ | 168.92 | ~342 | ~480 |
| Cesium Chlorate | CsClO₃ | 216.36 | ~334 | ~510 |
Data sourced from a comparative analysis of alkali metal chlorates.[2]
Table 2: Expected Outcomes at Different Heating Rates for Rubidium Chlorate Decomposition
This table provides a qualitative summary of the expected impact of different heating rates on the synthesis of this compound.
| Heating Rate | Expected this compound Yield | Expected Purity of this compound | Risk of Uncontrolled Reaction |
| < 5°C/minute | High | High (less unreacted starting material) | Low |
| 5-10°C/minute (Recommended) | Optimal | High | Low to Moderate |
| > 10°C/minute | Low | Lower (higher proportion of RbCl) | Moderate to High |
| Very Rapid Heating | Very Low to None | Very Low (primarily RbCl) | High |
Experimental Protocols
Protocol 1: Thermal Synthesis of this compound
Materials:
-
High-purity rubidium chlorate (RbClO₃)
-
Quartz or porcelain crucible
-
Tube furnace with a programmable temperature controller
-
Gas outlet for oxygen venting
Procedure:
-
Place a known quantity of dry, finely powdered rubidium chlorate into a clean, dry crucible.
-
Position the crucible in the center of the tube furnace.
-
Ensure the furnace is properly ventilated to safely remove the oxygen gas produced.
-
Program the furnace to heat at a controlled rate of 5-10°C per minute to a final temperature of approximately 480-500°C.[1]
-
Hold the temperature at this setpoint until the evolution of oxygen gas ceases. This indicates the completion of the reaction.
-
After the reaction is complete, turn off the furnace and allow it to cool slowly to room temperature.
-
The resulting solid will be a mixture of this compound and rubidium chloride.
Protocol 2: Separation of this compound and Rubidium Chloride
Materials:
-
The mixture of RbClO₄ and RbCl from Protocol 1
-
Deionized water
-
Beakers
-
Hot plate with magnetic stirrer
-
Filtration apparatus
-
Crystallization dish
Procedure:
-
Transfer the solid mixture to a beaker containing a measured amount of deionized water.
-
Gently heat and stir the mixture to dissolve the salts. The solubilities of RbClO₄ and RbCl differ, which allows for their separation.
-
Perform fractional crystallization by carefully controlling the temperature and allowing the less soluble component at a given temperature to crystallize out of the solution.
-
Isolate the crystals of the desired product by filtration.
-
Dry the purified this compound crystals in a desiccator or a low-temperature oven.
Visualizations
References
Identifying and removing common impurities from synthesized rubidium perchlorate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized rubidium perchlorate (B79767). Our goal is to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing rubidium perchlorate in a laboratory setting?
A1: The most common laboratory synthesis involves the thermal decomposition of rubidium chlorate (B79027) (RbClO₃). When carefully heated, rubidium chlorate disproportionates to yield this compound (RbClO₄) and rubidium chloride (RbCl), with the release of oxygen gas.[1][2] The balanced chemical equation for this reaction is:
2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g)[1]
Q2: What are the primary impurities I should be concerned about in my synthesized this compound?
A2: The primary impurities depend on the synthetic route.
-
From Thermal Decomposition of Rubidium Chlorate: The main impurity is rubidium chloride (RbCl) , a direct byproduct of the decomposition reaction.[1] Unreacted rubidium chlorate (RbClO₃) can also be a significant impurity if the decomposition is incomplete.
-
From Precursor Synthesis: If you synthesized your own rubidium chlorate from rubidium sulfate (B86663) (Rb₂SO₄) and barium chlorate (Ba(ClO₃)₂), you might have trace impurities of sulfate (SO₄²⁻) or barium (Ba²⁺) if the precipitation of barium sulfate was incomplete or if the starting materials were not of high purity.[3] Commercial grades of rubidium sulfate may contain trace metal impurities.[4][5] Similarly, barium chlorate can be contaminated with sodium ions if prepared from sodium chlorate and barium chloride.[6]
Q3: How can I identify the presence of these impurities in my this compound sample?
A3: Several analytical techniques can be employed for impurity identification:
-
Ion Chromatography (IC): This is a highly effective method for separating and quantifying anionic impurities such as chloride (Cl⁻), chlorate (ClO₃⁻), and sulfate (SO₄²⁻).[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of perchlorate and other ionic species.[8]
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy: These methods are suitable for detecting trace metallic impurities like barium (Ba²⁺) or other metals that may have been introduced from the starting materials.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Product contains a high concentration of chloride. | Incomplete separation of rubidium chloride after thermal decomposition. | Perform fractional crystallization based on the differential solubility of this compound and rubidium chloride in water. Rubidium chloride is significantly more soluble in hot water than this compound. |
| Presence of unreacted rubidium chlorate detected. | The thermal decomposition was not carried out at a sufficiently high temperature or for a long enough duration. | Ensure the decomposition temperature is maintained above 480°C.[1] Monitor the reaction for the cessation of oxygen evolution to confirm completion. A subsequent recrystallization step will also help in separating the more soluble rubidium chlorate from the less soluble this compound at lower temperatures. |
| Sulfate or Barium impurities are detected. | Incomplete precipitation of barium sulfate during the synthesis of the rubidium chlorate precursor. Use of impure starting materials. | If synthesizing your own rubidium chlorate, ensure stoichiometric amounts of rubidium sulfate and barium chlorate are used. Thoroughly wash the synthesized rubidium chlorate to remove any soluble impurities before thermal decomposition. |
| Unexpected metallic impurities are present. | Contamination from starting materials (e.g., rubidium sulfate). | Use high-purity (e.g., 99.8% trace metals basis or higher) starting materials.[4] If necessary, purify the rubidium chlorate precursor by recrystallization before the decomposition step. |
Data Presentation: Solubility of Rubidium Salts in Water
The following table summarizes the solubility of this compound and its common impurities in water at various temperatures. This data is essential for designing effective purification protocols based on crystallization.
| Temperature (°C) | This compound ( g/100 g H₂O) | Rubidium Chloride ( g/100 g H₂O) | Rubidium Chlorate ( g/100 g H₂O) |
| 0 | 0.5[9] | 77.0[10] | 2.13[3] |
| 20 | ~1.0 (estimated) | 91.0[10] | 5.36[3] |
| 25 | 1.34[9] | ~95 (interpolated) | - |
| 70 | - | 90.3[11] | - |
| 100 | 18.0[9] | 130.0[10] | 62.80[3] |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Crystallization
This protocol describes the removal of the more soluble rubidium chloride and rubidium chlorate impurities from synthesized this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Crystallizing dish
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a crystallizing dish, add the crude this compound to a minimal amount of hot deionized water (e.g., near boiling). Stir the mixture until no more solid dissolves. The less soluble this compound will preferentially remain undissolved if the amount of water is carefully controlled, while the more soluble rubidium chloride and rubidium chlorate will dissolve.
-
Hot Filtration (Optional): If a significant amount of solid remains, perform a hot filtration to separate the dissolved impurities from the less soluble this compound.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. This compound crystals will start to form as the solution cools due to its lower solubility at lower temperatures.
-
Cooling: To maximize the yield of purified this compound, place the crystallizing dish in an ice bath for at least 30 minutes.
-
Isolation: Collect the purified this compound crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator or a low-temperature oven.
-
Repeat if Necessary: For higher purity, this recrystallization process can be repeated.
Protocol 2: Identification of Anionic Impurities by Ion Chromatography
This protocol provides a general guideline for the analysis of chloride and chlorate impurities in a this compound sample using ion chromatography.
Materials and Equipment:
-
Ion chromatograph with a suppressed conductivity detector
-
Anion-exchange column suitable for perchlorate analysis (e.g., Dionex IonPac AS16)
-
Eluent (e.g., sodium hydroxide (B78521) solution)
-
Deionized water
-
This compound sample
-
Chloride and chlorate standard solutions
-
Volumetric flasks and pipettes
Procedure:
-
Standard Preparation: Prepare a series of calibration standards containing known concentrations of chloride and chlorate.
-
Sample Preparation: Accurately weigh a small amount of the synthesized this compound and dissolve it in a known volume of deionized water. The concentration should be within the working range of the instrument.
-
Instrument Setup: Set up the ion chromatograph according to the manufacturer's instructions for the analysis of perchlorate and other anions.
-
Calibration: Run the prepared calibration standards to generate a calibration curve for each impurity.
-
Sample Analysis: Inject the prepared sample solution into the ion chromatograph.
-
Data Analysis: Identify the peaks corresponding to chloride and chlorate in the chromatogram based on their retention times compared to the standards. Quantify the concentration of each impurity using the calibration curves.
Visualizations
Caption: Workflow for identifying and removing impurities from synthesized this compound.
Caption: Logical steps of purification by fractional crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. srdata.nist.gov [srdata.nist.gov]
- 4. 硫酸铷 99.8% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 5. Rubidium sulfate, 99% (metals basis) 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Barium chlorate - Sciencemadness Wiki [sciencemadness.org]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound [chemister.ru]
- 10. Rubidium chloride - Wikipedia [en.wikipedia.org]
- 11. Rubidium chloride | 7791-11-9 [chemicalbook.com]
Challenges in separating rubidium perchlorate from reaction byproducts
Technical Support Center: Rubidium Perchlorate (B79767) Purification
Welcome to the technical support center for the synthesis and purification of rubidium perchlorate (RbClO₄). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the separation of this compound from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound and what are their primary byproducts?
A1: The choice of synthesis route directly impacts the byproducts you will need to separate. The most common methods are:
-
Thermal Decomposition of Rubidium Chlorate (B79027): Heating rubidium chlorate (RbClO₃) produces this compound (RbClO₄) and rubidium chloride (RbCl) as a significant byproduct.[1][2] The reaction is: 2 RbClO₃(s) → RbClO₄(s) + RbCl(s) + O₂(g).
-
Neutralization Reaction: Reacting rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (B78521) (RbOH) with perchloric acid (HClO₄) yields this compound. The byproducts are water and, in the case of the carbonate, carbon dioxide. This method can be very effective for producing a purer initial product, provided the starting materials are pure.
-
Metathesis (Double Displacement) Reaction: Reacting an aqueous solution of rubidium chloride (RbCl) with a perchlorate salt, such as sodium perchlorate (NaClO₄), can precipitate the less soluble this compound, leaving a more soluble chloride salt (e.g., NaCl) in the solution.
Q2: My primary byproduct is rubidium chloride (RbCl). What is the main challenge in separating it from this compound (RbClO₄)?
A2: The main challenge is the chemical similarity between the two salts. Both are rubidium salts, and their solubility characteristics in water are the primary means of separation. The process of fractional crystallization is typically employed, which relies on the different solubilities of RbClO₄ and RbCl in water at various temperatures.[1]
Q3: How can I effectively separate this compound from rubidium chloride?
A3: Fractional crystallization is the most effective method.[1] This technique exploits the significant difference in the solubility of this compound in hot versus cold water, compared to rubidium chloride. This compound's solubility increases dramatically with temperature, while rubidium chloride's solubility is less temperature-dependent. By dissolving the mixture in a minimum amount of hot water and then cooling the solution, the less soluble this compound will crystallize out, while the more soluble rubidium chloride remains in the solution.
Troubleshooting Guide
Problem 1: Low yield of this compound after crystallization.
-
Possible Cause 1: Incomplete initial reaction. If synthesizing from rubidium chlorate, ensure the thermal decomposition is complete. The reaction typically requires temperatures above 480°C, and the cessation of oxygen evolution is a good indicator of completion.[1]
-
Possible Cause 2: Using too much solvent. Dissolving the crude product in an excessive amount of hot water will result in a significant amount of this compound remaining in the solution even after cooling. Always use the minimum amount of hot solvent required to fully dissolve the mixture.
-
Possible Cause 3: Insufficient cooling. The solution must be cooled to a low enough temperature (e.g., 0-5°C) to maximize the precipitation of this compound. Check the solubility data to understand the expected yield at your final temperature.
Problem 2: The purified this compound is still contaminated with chloride ions.
-
Possible Cause 1: Inefficient crystallization. A single crystallization may not be sufficient to achieve high purity. For higher purity, one or more recrystallization steps are necessary.[3]
-
Possible Cause 2: Trapping of mother liquor. The crystals may have trapped the chloride-rich mother liquor during precipitation. Ensure the crystals are thoroughly washed with a small amount of ice-cold deionized water after filtration to remove surface impurities.
-
Possible Cause 3: Cooling too rapidly. Rapid cooling can lead to the formation of small, impure crystals that trap impurities. A slower, more controlled cooling process allows for the growth of larger, purer crystals.
Problem 3: How do I confirm the purity of my final product?
-
Solution: Several analytical methods can be used to assess the purity of your this compound:
-
Ion Chromatography (IC): This is a highly effective method for quantifying anionic impurities like chloride (Cl⁻) and residual chlorate (ClO₃⁻).[4]
-
Elemental Analysis: Can determine the percentage of rubidium, chlorine, and oxygen to confirm the correct elemental composition.
-
Powder X-ray Diffraction (PXRD): Can be used to confirm the crystalline phase of the this compound and identify any crystalline byproducts like rubidium chloride.
-
Differential Scanning Calorimetry (DSC): Can be used to determine the melting point, which is a good indicator of purity. Impurities will typically broaden and lower the melting point.
-
Quantitative Data
For successful separation via fractional crystallization, understanding the solubility of the compounds is critical.
Table 1: Solubility of this compound and Rubidium Chloride in Water
| Temperature (°C) | Solubility of RbClO₄ ( g/100 g H₂O) | Solubility of RbCl ( g/100 g H₂O) |
| 0 | 0.5[5][6] | 77[7] |
| 20 | 1.09 (approx.) | 91[7] |
| 25 | 1.34[5] | 93.9 |
| 100 | 18[5] | 130[7] |
Note: Solubility data may vary slightly between sources.
Experimental Protocols
Protocol 1: Synthesis of Crude this compound via Thermal Decomposition
This protocol is adapted from established methods for the thermal decomposition of rubidium chlorate.[1]
Materials:
-
High-purity rubidium chlorate (RbClO₃)
-
Quartz or porcelain crucible
-
Tube furnace with a programmable temperature controller
-
Gas outlet for venting oxygen
Procedure:
-
Place a known mass of dry rubidium chlorate into the crucible.
-
Position the crucible in the center of the tube furnace.
-
Ensure the furnace is connected to a proper ventilation system to safely vent the oxygen gas produced.
-
Begin heating the furnace at a controlled rate of 5-10°C per minute.
-
The decomposition initiates at temperatures above 480°C.[1] Maintain the temperature for a sufficient duration to ensure the reaction goes to completion, as indicated by the cessation of oxygen evolution.
-
After the reaction is complete, turn off the furnace and allow it to cool to room temperature.
-
The resulting solid is a mixture of this compound and rubidium chloride.
Protocol 2: Purification by Fractional Crystallization
Materials:
-
Crude mixture of RbClO₄ and RbCl
-
Deionized water
-
Crystallizing dish or beaker
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Transfer the crude solid mixture to a beaker.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid just dissolves completely. Avoid adding excess water.
-
Once dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small volume of ice-cold deionized water to remove any adhering mother liquor containing the more soluble rubidium chloride.
-
Dry the purified this compound crystals in a desiccator or a low-temperature oven.
-
For higher purity, this recrystallization process can be repeated.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. US3510257A - Process of separating rubidium from alkali metal impurities - Google Patents [patents.google.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Perchlorates - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound [chemister.ru]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Rubidium chloride - Wikipedia [en.wikipedia.org]
Best practices for handling the hygroscopic nature of rubidium perchlorate in the lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling the hygroscopic nature of rubidium perchlorate (B79767) (RbClO₄) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Is rubidium perchlorate hygroscopic?
A1: Yes, this compound is a hygroscopic substance, meaning it has the tendency to absorb moisture from the surrounding atmosphere. While not as deliquescent as some other perchlorates, its hygroscopic nature requires specific handling and storage procedures to maintain its integrity and ensure experimental accuracy. The hygroscopicity of alkali perchlorates tends to increase down the group, with the exception of potassium perchlorate which is noted for its low water solubility.[1][2]
Q2: What are the visible signs of moisture absorption in this compound?
A2: The primary visible sign of moisture absorption is the caking or clumping of the crystalline powder. In more severe cases of moisture exposure, the solid may begin to appear damp or even start to dissolve, forming a saturated solution.
Q3: How can I prevent my this compound from absorbing moisture?
A3: To prevent moisture absorption, always store this compound in a tightly sealed, airtight container. For long-term storage, it is highly recommended to use a desiccator containing a suitable drying agent, such as silica (B1680970) gel or anhydrous calcium chloride. Storing the container in a controlled, low-humidity environment is also beneficial.
Q4: What are the potential consequences of using this compound that has absorbed moisture?
A4: Using this compound that has absorbed moisture can lead to several experimental issues:
-
Inaccurate Weighing: The presence of water will lead to an overestimation of the mass of this compound, resulting in concentration errors in solutions.
-
Altered Reactivity: The presence of water can affect the reaction kinetics and pathways, potentially leading to unexpected or inconsistent results.
-
Physical Handling Difficulties: Caked or clumped material is difficult to handle, weigh, and dispense accurately.
-
Decomposition: Upon heating, hydrated perchlorates can behave differently than their anhydrous counterparts and may pose additional safety risks.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Caking or Clumping of Powder | Exposure to ambient humidity during storage or handling. | 1. Gently break up clumps with a clean, dry spatula inside a glove box or a controlled low-humidity environment. 2. If caking is severe, consider drying the material in a vacuum oven at a low temperature. Note: Ensure the temperature is well below the decomposition temperature of this compound (approximately 281°C). 3. Review storage procedures and ensure containers are airtight and stored in a desiccator. |
| Inconsistent Experimental Results | Use of this compound with varying moisture content. | 1. Standardize the handling procedure for this compound to minimize exposure to air. 2. Always use material from a freshly opened container or a properly desiccated stock. 3. If hygroscopicity is a critical parameter, perform a loss on drying or Karl Fischer titration to determine the water content before use. |
| Difficulty in Weighing Accurately | Rapid moisture absorption on the balance pan. | 1. Weigh the required amount of this compound in a glove box with a controlled inert atmosphere. 2. If a glove box is unavailable, work quickly. Use a weighing boat or vial with a cap. Tare the container with the cap on, add the this compound, and immediately recap before recording the final weight. 3. Consider preparing a stock solution in a dry, non-aqueous solvent if the experimental procedure allows. |
Quantitative Data on Alkali Perchlorates
| Alkali Perchlorate | Formula | Hygroscopic Nature | Deliquescence Relative Humidity (DRH) | Solubility in Water ( g/100 mL at 25°C) |
| Sodium Perchlorate | NaClO₄ | Very Hygroscopic[3] | 51% at 273 K[4] | 209 |
| Potassium Perchlorate | KClO₄ | Not Hygroscopic[1] | >95%[4] | 1.5[1] |
| This compound | RbClO₄ | Hygroscopic | Not explicitly found, but expected to be lower than KClO₄ | 1.09 |
| Cesium Perchlorate | CsClO₄ | Hygroscopic[2][5] | Not explicitly found | 1.98 |
Note: The solubility of this compound is lower than that of potassium perchlorate, which may influence its hygroscopicity.
Experimental Protocols
Protocol for Determining Hygroscopicity using Dynamic Vapor Sorption (DVS)
This method provides a detailed analysis of the moisture sorption characteristics of a substance.
Objective: To determine the water vapor sorption isotherm for this compound.
Apparatus:
-
Dynamic Vapor Sorption (DVS) Analyzer
-
Microbalance
-
Sample pan
-
This compound sample (finely ground)
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of finely ground this compound onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% relative humidity, RH) at a constant temperature (e.g., 25°C) until a stable mass is achieved. This initial mass is the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant and monitor the sample's mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH, again allowing the sample to reach mass equilibrium at each step.
-
Data Analysis: Plot the percentage change in mass against the relative humidity for both the sorption and desorption phases. This plot represents the water vapor sorption isotherm. The critical relative humidity (CRH) can be identified as the RH at which a sharp increase in water uptake occurs.
Visualizations
Caption: Troubleshooting workflow for issues related to the hygroscopic nature of this compound.
Caption: Decision tree for the proper storage of this compound.
References
- 1. Potassium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 2. CAS 13454-84-7: Cesium perchlorate | CymitQuimica [cymitquimica.com]
- 3. Sodium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 4. Water uptake and hygroscopicity of perchlorates and implications for the existence of liquid water in some hyperarid environments - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08366A [pubs.rsc.org]
- 5. Caesium_perchlorate [chemeurope.com]
Methods to improve the stability of aqueous perchlorate solutions for storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods to improve the stability of aqueous perchlorate (B79767) solutions for long-term storage.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during the preparation and storage of aqueous perchlorate solutions.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary factors that affect the stability of aqueous perchlorate solutions? A1: The main factors influencing the stability of aqueous perchlorate solutions are temperature, pH, light exposure, and the presence of contaminants, particularly reducing agents and organic materials.[1][2] While thermodynamically strong oxidizers, perchlorates are kinetically stable in aqueous solutions at room temperature.[3][4]
-
Q2: What are the recommended storage temperatures for different types of perchlorate solutions? A2: Sodium perchlorate solutions can be stored at room temperature or refrigerated due to their high solubility.[5][6] However, it is recommended that potassium perchlorate solutions be kept at room temperature to prevent precipitation of the active ingredient, which can occur upon refrigeration.[5][6]
-
Q3: What type of container should I use to store aqueous perchlorate solutions? A3: Perchloric acid and its salt solutions should be stored in their original glass containers whenever possible.[7] If transferring to a different container, ensure it is made of glass or another inert material. Avoid contact with organic materials such as wood or paper, as spills can create a fire or explosion hazard upon drying.[7]
-
Q4: For how long can I store my aqueous perchlorate solution? A4: Studies have shown that various aqueous perchlorate formulations, including intravenous potassium perchlorate, oral sodium perchlorate-sorbitol solution, and oral potassium perchlorate in cherry syrup, are stable for at least nine months when stored correctly.[5]
-
Q5: Are there any substances that should be avoided when working with or storing perchlorate solutions? A5: Yes. Perchlorate solutions are incompatible with strong reducing agents, organic materials, and finely powdered metals.[8] Contact with these substances can lead to vigorous and potentially explosive reactions, especially with heating.[9]
Troubleshooting Common Issues
-
Problem: Precipitation is observed in my potassium perchlorate solution after refrigeration.
-
Cause: Potassium perchlorate has a lower solubility in water compared to sodium perchlorate, and its solubility decreases at lower temperatures, leading to precipitation.[5][6]
-
Solution: Store potassium perchlorate solutions at a constant room temperature. If precipitation has occurred, gently warm the solution while stirring to redissolve the precipitate. Ensure the solution has completely returned to a clear state before use.
-
-
Problem: I suspect my perchlorate solution has degraded. How can I confirm this?
-
Cause: Degradation can be initiated by contamination with reducing agents, exposure to high temperatures, or prolonged exposure to UV light.[1][3]
-
Solution: The concentration of the perchlorate solution can be verified using analytical methods such as ion chromatography (IC) or liquid chromatography-mass spectrometry (LC-MS).[10] A significant decrease from the expected concentration would indicate degradation.
-
-
Problem: The pH of my perchlorate solution has changed over time.
-
Cause: The pH of an unbuffered aqueous solution can be influenced by the absorption of atmospheric carbon dioxide, leading to a decrease in pH. While perchlorate itself is stable over a wide pH range, a significant shift could indicate contamination.
-
Solution: For applications sensitive to pH, it is advisable to use a buffered solution. If an unexpected pH change is observed, it is recommended to prepare a fresh solution. The pH of the solution can be monitored using a calibrated pH meter.
-
Data on Perchlorate Solution Stability
The following table summarizes the stability of different aqueous perchlorate formulations under various storage conditions.
| Formulation | Storage Temperature | Duration | Stability | Reference |
| Intravenous potassium perchlorate solution | Room Temperature | 9 months | Stable | [5] |
| Oral sodium perchlorate-sorbitol solution | Room Temperature & Refrigerated | 9 months | Stable | [5] |
| Oral potassium perchlorate in cherry syrup | Room Temperature | 9 months | Stable | [5] |
Experimental Protocols
Protocol 1: Gravimetric Determination of Perchlorate Concentration
This method is suitable for determining the concentration of perchlorate in aqueous solutions.
Materials:
-
Tetra-n-pentylammonium bromide solution
-
Aqueous perchlorate solution sample
-
Beakers
-
Pipettes
-
Filtering apparatus
-
Drying oven
-
Analytical balance
Procedure:
-
Accurately measure a known volume of the aqueous perchlorate solution into a beaker.
-
Add an excess of tetra-n-pentylammonium bromide solution to precipitate the perchlorate as tetra-n-pentylammonium perchlorate.
-
Allow the precipitate to fully form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the precipitate in a drying oven at an appropriate temperature until a constant weight is achieved.
-
Weigh the dried precipitate accurately using an analytical balance.
-
Calculate the concentration of perchlorate in the original solution based on the weight of the precipitate.
This protocol is based on the methodology described in the study by Williams (1977).[5]
Protocol 2: Accelerated Stability Testing
This protocol can be used to assess the stability of aqueous perchlorate solutions under stressed conditions to predict long-term stability.
Materials:
-
Aqueous perchlorate solution for testing
-
Temperature-controlled oven
-
Appropriate storage containers (e.g., glass vials with inert caps)
-
Analytical instrument for perchlorate quantification (e.g., Ion Chromatograph)
Procedure:
-
Dispense the aqueous perchlorate solution into multiple sealed containers.
-
Place the containers in a temperature-controlled oven set to an elevated temperature (e.g., 40°C, 50°C, or 60°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a container from the oven.
-
Allow the container to cool to room temperature.
-
Visually inspect the solution for any changes in color, clarity, or for the presence of precipitate.
-
Quantify the concentration of perchlorate in the solution using a validated analytical method.
-
Compare the results to the initial concentration to determine the extent of degradation over time at the elevated temperature.
-
The data can be used to estimate the shelf-life at room temperature using the Arrhenius equation, which relates the rate of a chemical reaction to the absolute temperature.[11]
Visualizations
Caption: Simplified chemical reduction pathway of perchlorate.
Caption: Experimental workflow for stability testing of aqueous perchlorate solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. epa.gov [epa.gov]
- 3. Complete degradation of perchlorate in ferric chloride and hydrochloric acid under controlled temperature and pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium perchlorate - Wikipedia [en.wikipedia.org]
- 5. Stability of aqueous perchlorate formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. ampac.us [ampac.us]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
Troubleshooting incomplete decomposition in thermal analysis of perchlorate salts
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the thermal analysis of perchlorate (B79767) salts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My perchlorate salt decomposition is incomplete in the TGA. What are the possible causes and how can I fix it?
A1: Incomplete decomposition of perchlorate salts, particularly ammonium (B1175870) perchlorate (AP) at low temperatures (<300°C), is a known phenomenon.[1][2] The decomposition may only proceed to about 20-30% completion, leaving a solid residue that is chemically identical to the original salt.[2]
Possible Causes:
-
Low-Temperature Decomposition: Ammonium perchlorate exhibits distinct low and high-temperature decomposition regions.[3] The low-temperature phase often results in partial decomposition.[1]
-
Formation of a Stable Residue: The process can leave behind a porous solid residue.[1] For AP, this residue can be "rejuvenated" by exposure to a solvent vapor.[4]
-
Sublimation: Sublimation can occur concurrently with decomposition, affecting mass loss measurements.[3] This is especially true in a vacuum.[4]
-
Experimental Conditions: Factors like heating rate, sample size, and atmosphere can significantly influence the decomposition process.[5][6]
Troubleshooting Steps:
-
Increase Final Temperature: Ensure the final temperature of your TGA method is high enough to encompass the entire decomposition profile. For some perchlorates, this may be well above 450°C.[3]
-
Adjust Heating Rate: A slower heating rate can sometimes provide better resolution between overlapping thermal events, but a faster rate might be needed to push the reaction to completion.[6][7] Experiment with different rates (e.g., 5, 10, 20 °C/min) to find the optimal condition.
-
Optimize Sample Mass: Use a smaller sample size (typically 5-10 mg) to minimize thermal lag and ensure uniform heating.[8]
-
Control Atmosphere: The presence of certain gases can influence the reaction. For instance, moisture can inhibit the explosive properties of decomposing ammonium perchlorate.[3] Running the experiment under an inert atmosphere like nitrogen is common practice.[8]
-
Catalyst Addition: The decomposition of perchlorates can be catalyzed by various substances, including metal oxides.[9][10] This can help drive the decomposition to completion at lower temperatures.
Q2: I'm observing unexpected peaks in my DSC/DTA curve for a perchlorate salt. What could be the cause?
A2: Unexpected peaks can arise from several sources, including sample properties, interactions with the crucible, or instrumental artifacts.
Possible Causes:
-
Polymorphic Transitions: Some perchlorates, like ammonium perchlorate, undergo a crystal structure change (e.g., orthorhombic to cubic at around 240°C) which will appear as a thermal event in the DSC/DTA.[3][4]
-
Impurities: The presence of impurities can lead to additional thermal events or shift the decomposition temperature.[5]
-
Sample-Crucible Interaction: The sample may react with the crucible material, especially at elevated temperatures. Ensure the crucible material (e.g., aluminum, alumina (B75360), platinum) is inert to your sample.[11]
-
Atmosphere Reactions: The sample might react with the purge gas. For example, an oxidative atmosphere could lead to different decomposition pathways compared to an inert one.
-
Instrumental Artifacts: Issues like a contaminated sensor or improper pan sealing can create false peaks.[7][12]
Troubleshooting Steps:
-
Characterize Your Sample: Use other analytical techniques (e.g., XRD, FTIR) to confirm the purity and crystalline phase of your sample before thermal analysis.
-
Choose the Right Crucible: For high-temperature experiments or reactive samples, consider using a more inert crucible material like platinum or alumina.[11]
-
Ensure Proper Pan Sealing: For volatile samples or to prevent interaction with the atmosphere, use hermetically sealed pans.[12] Check the seal integrity before starting the experiment.
-
Run a Blank Curve: Perform a run with an empty crucible to identify any instrumental artifacts.
-
Clean the Instrument: Regularly clean the sample holder and sensor to prevent cross-contamination from previous runs.[13]
Q3: The baseline of my TGA/DSC curve is noisy or drifting. What should I do?
A3: A noisy or drifting baseline can compromise the accuracy of your results.
Possible Causes:
-
Instrument Instability: The instrument may not have reached thermal equilibrium.
-
Gas Flow Issues: Fluctuations in the purge gas flow rate can cause baseline noise.[6]
-
Sample Pan Issues: Poorly fitting or contaminated sample pans can lead to an unstable baseline.[12]
-
Sample Characteristics: Very light and fluffy samples can be sensitive to gas flow, causing fluctuations.[6]
-
Contamination: Residues from previous experiments can contaminate the balance or sensor.[7][13]
Troubleshooting Steps:
-
Allow for Equilibration: Ensure the instrument has had sufficient time to stabilize at the initial temperature before starting the measurement.
-
Check Gas Supply: Verify a stable and sufficient gas supply and that the flow rate is set correctly.
-
Use High-Purity Pans: Use clean, high-purity sample pans that are compatible with your instrument.[12]
-
Proper Sample Loading: Ensure the sample is properly loaded in the pan and that the pan is seated correctly on the sensor.[14]
-
Regular Maintenance: Perform regular cleaning and calibration of the instrument according to the manufacturer's guidelines.[14][15]
Quantitative Data Summary
The thermal decomposition characteristics of perchlorate salts are highly dependent on the cation. The following table summarizes the approximate decomposition temperatures for various anhydrous metal perchlorates.
| Perchlorate Salt | Cation | Approximate Onset of Decomposition (°C) | Key Observations |
| Ammonium Perchlorate (NH₄ClO₄) | NH₄⁺ | ~200-300 (low temp), >350 (high temp) | Exhibits complex multi-stage decomposition.[3] |
| Potassium Perchlorate (KClO₄) | K⁺ | ~570-620 | Decomposes to potassium chloride and oxygen.[16] |
| Sodium Perchlorate (NaClO₄) | Na⁺ | ~480 | |
| Lithium Perchlorate (LiClO₄) | Li⁺ | ~435 | Decomposes to lithium chloride and oxygen.[17] |
| Magnesium Perchlorate (Mg(ClO₄)₂) | Mg²⁺ | ~435 | Dehydration occurs at lower temperatures before decomposition.[18] |
Note: These values can be influenced by experimental conditions such as heating rate and sample purity.
Experimental Protocols
Protocol 1: Standard Thermogravimetric Analysis (TGA) of a Perchlorate Salt
-
Instrument Preparation:
-
Ensure the TGA instrument is clean and calibrated.
-
Turn on the purge gas (typically high-purity nitrogen) and set the flow rate (e.g., 20 mL/min).[8]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the perchlorate salt into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Record the exact mass.
-
-
TGA Method Setup:
-
Initial Temperature: Set to a temperature below any expected thermal events (e.g., 30°C).
-
Equilibration: Hold at the initial temperature for a period to allow the sample and instrument to stabilize (e.g., 5-10 minutes).
-
Temperature Ramp: Heat the sample at a controlled rate (e.g., 10°C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600°C or higher).
-
Final Hold (Optional): Hold at the final temperature for a few minutes to ensure the mass has stabilized.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset and peak decomposition temperatures.
-
Calculate the percentage of mass loss for each decomposition step.
-
Protocol 2: Differential Scanning Calorimetry (DSC) of a Perchlorate Salt
-
Instrument Preparation:
-
Ensure the DSC instrument is clean and calibrated.
-
Turn on the purge gas (e.g., high-purity nitrogen) and set the flow rate (e.g., 20 mL/min).[8]
-
-
Sample Preparation:
-
DSC Method Setup:
-
Initial Temperature: Set to a temperature below any expected thermal events (e.g., 20°C).
-
Equilibration: Hold at the initial temperature for stabilization.
-
Temperature Ramp: Heat the sample and reference pans at a controlled rate (e.g., 10 or 20°C/min) to the desired final temperature.[8]
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic (melting, phase transitions) and exothermic (decomposition) peaks.
-
Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
-
Visualizations
Caption: Troubleshooting workflow for incomplete perchlorate decomposition.
Caption: Key steps in the TGA experimental workflow for perchlorate salts.
References
- 1. osti.gov [osti.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. betterceramic.com [betterceramic.com]
- 6. betterceramic.com [betterceramic.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. Spectral and thermal properties of perchlorate salts and implications for Mars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the thermal decomposition behavior of ammonium perchlorate catalyzed by Zn–Co cooperation in MOF - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nexacule.com [nexacule.com]
- 12. How to Solve Common DSC Pan Problems and Ensure Accurate Results [redthermo.com]
- 13. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 14. Common Errors to Avoid When Using TGA Crucibles - Tips for Accurate TGA Analysis [redthermo.com]
- 15. youtube.com [youtube.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. ntrs.nasa.gov [ntrs.nasa.gov]
Minimizing cross-contamination when working with various alkali perchlorates
This guide provides troubleshooting, frequently asked questions (FAQs), and best practices to minimize cross-contamination when working with various alkali perchlorates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary risks associated with alkali perchlorates?
A1: Alkali perchlorates are strong oxidizing agents. The primary risks involve their potential to form explosive mixtures with organic materials, reducing agents, and finely powdered metals.[1] These mixtures can be sensitive to heat, shock, or friction.[1][2] Additionally, some alkali perchlorates, like lithium perchlorate (B79767), are hygroscopic, meaning they readily absorb moisture from the air, which can affect experimental accuracy and handling.[3][4]
Q2: How do the properties of different alkali perchlorates vary?
A2: The properties of alkali perchlorates differ significantly, impacting their handling and storage requirements. Key differences include solubility, hygroscopicity, and thermal stability. For instance, lithium and sodium perchlorate are highly soluble in water, while potassium, rubidium, and cesium perchlorates are much less soluble.[5][6] Lithium perchlorate is notably hygroscopic, whereas potassium perchlorate is non-hygroscopic.[2][3]
Q3: What are the initial signs of perchlorate contamination on lab surfaces or in samples?
A3: Visual signs of crystalline residue on equipment or workstations after an experiment may indicate perchlorate contamination.[7] In analytical procedures, unexpected or inconsistent results, such as shifts in reaction kinetics or the appearance of unknown peaks in chromatograms, can be a sign of cross-contamination.[8][9]
Q4: Is it necessary to use dedicated glassware for each type of alkali perchlorate?
A4: While not always feasible, using dedicated glassware is a highly effective method for preventing cross-contamination. If dedicated glassware is not possible, a stringent cleaning and verification protocol must be implemented between experiments with different perchlorates.
Q5: How should I dispose of waste containing different alkali perchlorates?
A5: All perchlorate-containing waste should be treated as hazardous waste.[10] Waste streams should be segregated based on their composition to avoid unintended reactions. Never mix perchlorate waste with organic solvents or other combustible materials. Follow all local and institutional guidelines for hazardous waste disposal.
Data Presentation: Properties of Alkali Perchlorates
The following tables summarize key quantitative data for common alkali perchlorates to facilitate safer handling and experimental design.
Table 1: Solubility of Alkali Perchlorates in Water
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water ( g/100 mL at 25°C) |
| Lithium Perchlorate | LiClO₄ | 106.39 | 59.8[11][12] |
| Sodium Perchlorate | NaClO₄ | 122.44 | 209.6[6] |
| Potassium Perchlorate | KClO₄ | 138.55 | 1.5[6] |
| Rubidium Perchlorate | RbClO₄ | 184.92 | ~1.33 (at 20°C) |
| Cesium Perchlorate | CsClO₄ | 232.36 | 1.97[11] |
Table 2: Thermal Decomposition Temperatures of Alkali Perchlorates
| Compound | Formula | Approximate Decomposition Temperature (°C) |
| Lithium Perchlorate | LiClO₄ | ~400 - 430[10] |
| Sodium Perchlorate | NaClO₄ | ~480 - 490[10] |
| Potassium Perchlorate | KClO₄ | ~550 - 600[2][10] |
| This compound | RbClO₄ | Decomposes during fusion[10] |
| Cesium Perchlorate | CsClO₄ | > 410[10] |
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Cross-contamination from a previous experiment with a different alkali perchlorate. The differing properties (e.g., solubility, cation size) of the contaminating perchlorate could interfere with the reaction.
-
Troubleshooting Steps:
-
Review the cleaning protocol for all glassware and equipment.
-
Perform a blank run with the solvent to check for residual contaminants.
-
If contamination is suspected, implement a more rigorous cleaning protocol (see Experimental Protocol 2).
-
Verify the purity of the starting materials.
-
Problem 2: Difficulty in handling a perchlorate salt, such as clumping or stickiness.
-
Possible Cause: Absorption of atmospheric moisture due to the hygroscopic nature of the salt (e.g., lithium perchlorate).[3]
-
Troubleshooting Steps:
-
Handle the hygroscopic perchlorate in a glove box with a dry atmosphere.
-
If a glove box is unavailable, minimize the time the container is open to the atmosphere.
-
Store hygroscopic perchlorates in a desiccator.
-
Be aware that absorbed water can affect the accuracy of mass measurements.
-
Problem 3: Visible residue remains on glassware after standard cleaning.
-
Possible Cause: Use of an inappropriate cleaning solvent for the specific perchlorate salt. Low-solubility perchlorates like potassium perchlorate may not be effectively removed by a solvent that works for highly soluble salts like sodium perchlorate.
-
Troubleshooting Steps:
-
Consult the solubility data (Table 1) to select an appropriate solvent.
-
For sparingly soluble perchlorates, a more rigorous physical cleaning method (e.g., scrubbing with a suitable brush) may be necessary in addition to solvent rinsing.
-
Consider a final rinse with deionized water to remove any remaining salt.
-
Experimental Protocols
Experimental Protocol 1: General Workflow for Handling Multiple Alkali Perchlorates
This protocol outlines a workflow designed to minimize cross-contamination when working with more than one type of alkali perchlorate in a single experimental session.
-
Preparation:
-
Designate separate, clearly labeled weighing papers and spatulas for each perchlorate.
-
If possible, use separate fume hoods or designated areas within a fume hood for handling each salt.[4]
-
Ensure all glassware is cleaned and dried according to a validated protocol (see Experimental Protocol 2).
-
-
Handling:
-
Post-Experiment:
-
Segregate waste streams for each perchlorate.
-
Immediately clean all non-disposable equipment and glassware.
-
Experimental Protocol 2: Rigorous Decontamination of Glassware
This protocol is recommended when switching between different alkali perchlorates.
-
Initial Rinse:
-
Rinse the glassware three times with a solvent in which the perchlorate is highly soluble. For sparingly soluble perchlorates, mechanical cleaning (scrubbing) may be necessary.
-
Rinse the glassware three times with tap water.
-
-
Detergent Wash:
-
Wash the glassware thoroughly with a phosphate-free laboratory detergent and hot water.[15] Use brushes to scrub all surfaces.
-
-
Acid Rinse (Optional but Recommended):
-
Rinse the glassware with a 1% solution of hydrochloric or nitric acid to remove any residual metal ions.
-
-
Final Rinse:
-
Rinse the glassware a minimum of three to five times with deionized water.
-
-
Drying:
-
Dry the glassware in an oven. Avoid using paper towels to prevent the introduction of organic material.
-
Experimental Protocol 3: Verification of Decontamination using IC-MS/MS
This protocol describes a method to verify the effectiveness of the cleaning procedure by testing for trace levels of the previously used perchlorate.
-
Sample Preparation:
-
After cleaning and drying a piece of glassware (e.g., a beaker), rinse its internal surface with a known volume of deionized water. This rinse water will be your analytical sample.
-
Prepare calibration standards of the perchlorate of interest at low concentrations (e.g., 0.5 to 25 µg/L).[16]
-
Spike the sample and standards with an isotopically labeled internal standard (e.g., ¹⁸O₄-labeled perchlorate) to correct for matrix effects.[17]
-
-
IC-MS/MS Analysis:
-
Data Interpretation:
-
Quantify the concentration of any residual perchlorate in the rinse water sample.
-
The absence of a detectable peak for the target perchlorate, or a concentration below a pre-defined action level, verifies the effectiveness of the decontamination protocol.
-
Visualizations
Caption: Workflow for minimizing cross-contamination.
Caption: Troubleshooting guide for inconsistent results.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. Heat of Decomposition of Potassium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chlorates.exrockets.com [chlorates.exrockets.com]
- 4. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 5. srdata.nist.gov [srdata.nist.gov]
- 6. Which of the following is most soluble in water? [allen.in]
- 7. tera.org [tera.org]
- 8. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. benchchem.com [benchchem.com]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. watersciences.unl.edu [watersciences.unl.edu]
- 16. lcms.cz [lcms.cz]
- 17. lcms.cz [lcms.cz]
Strategies to control crystal size and morphology during rubidium perchlorate precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling crystal size and morphology during rubidium perchlorate (B79767) precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the crystal size and morphology of rubidium perchlorate during precipitation?
A1: The primary parameters that control the crystal size and morphology of this compound are:
-
Supersaturation: The driving force for both nucleation and crystal growth. Higher supersaturation levels tend to favor nucleation, leading to smaller crystals, while lower supersaturation promotes the growth of existing crystals, resulting in larger sizes.[1]
-
Temperature: Temperature directly affects the solubility of this compound and, consequently, the level of supersaturation. A controlled cooling rate is a common method to manipulate crystal size. Slower cooling generally results in larger, more well-defined crystals.[2][3]
-
pH of the solution: The pH of the crystallization medium can influence the crystal habit by affecting the surface charge of the growing crystals and the interaction with solvent molecules or impurities.[4][5][6]
-
Stirring/Agitation Rate: Agitation influences the mass transfer of solute to the crystal surface and can affect the nucleation rate. Inadequate or excessive stirring can lead to non-uniform crystals or increased secondary nucleation, respectively.[7]
-
Presence of Additives or Impurities: Additives can selectively adsorb onto specific crystal faces, inhibiting growth on those faces and thereby modifying the overall crystal morphology.[8][9]
Q2: How can I produce larger crystals of this compound?
A2: To obtain larger crystals, the focus should be on promoting crystal growth over nucleation. This can be achieved by:
-
Maintaining a low level of supersaturation.
-
Employing a slow cooling rate during crystallization.
-
Using a seeding strategy where small, pre-existing crystals are introduced to the solution.
-
Optimizing the stirring rate to ensure good mass transfer without causing excessive secondary nucleation.
Q3: What causes the formation of fine, needle-like crystals, and how can I avoid it?
A3: The formation of fine, acicular (needle-like) crystals is often a result of high supersaturation, which leads to rapid nucleation. To avoid this:
-
Reduce the rate of supersaturation generation (e.g., by slowing down the cooling rate or the addition of an anti-solvent).
-
Increase the crystallization temperature to increase solubility and lower the effective supersaturation.
-
Consider using additives that can inhibit growth along the axis of the needle, promoting a more equant morphology.[9]
Q4: Can the solvent choice impact the crystal morphology of this compound?
A4: Yes, the solvent system can significantly influence crystal habit. The interaction between the solvent molecules and the different crystal faces can alter their relative growth rates, leading to different morphologies. While water is the most common solvent for this compound, exploring mixed solvent systems could be a strategy for morphology control.[10]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Formation of very fine powder | High supersaturation leading to rapid nucleation. | Decrease the cooling rate. Reduce the initial concentration of the reactants. Increase the crystallization temperature. |
| Wide crystal size distribution | Inconsistent nucleation rate or secondary nucleation. | Optimize the stirring rate to avoid crystal breakage. Implement a controlled cooling profile. Consider using a seeding protocol. |
| Formation of agglomerates | High crystal density; insufficient agitation. | Increase the stirring rate. Use additives that can modify the crystal surface to reduce inter-particle attraction. |
| Inconsistent crystal shape | Fluctuations in temperature or supersaturation. | Ensure precise temperature control of the crystallizer. Maintain a constant and controlled rate of reactant addition or cooling. |
| Poor crystal yield | Incomplete precipitation due to insufficient supersaturation or too high a final temperature. | Decrease the final cooling temperature based on the solubility curve. Increase the initial concentration of reactants, while carefully controlling supersaturation. |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization for Size Control
This protocol aims to control the crystal size of this compound by manipulating the cooling rate of a saturated solution.
Materials:
-
Rubidium Chloride (RbCl)
-
Perchloric Acid (HClO₄) or a soluble perchlorate salt (e.g., Sodium Perchlorate, NaClO₄)
-
Deionized water
-
Jacketed crystallizer with temperature control and overhead stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of this compound Solution: Prepare a saturated solution of this compound at an elevated temperature (e.g., 80 °C) by reacting stoichiometric amounts of rubidium chloride and perchloric acid, or by dissolving solid this compound in deionized water. Refer to the solubility data below.
-
Crystallization:
-
Transfer the hot, saturated solution to the jacketed crystallizer.
-
Set the initial temperature to 80 °C and stir at a constant rate (e.g., 150 rpm).
-
For large crystals: Implement a slow cooling rate (e.g., 5 °C/hour).
-
For smaller crystals: Implement a faster cooling rate (e.g., 20 °C/hour).
-
-
Isolation and Drying:
-
Once the final temperature (e.g., 10 °C) is reached, filter the crystal slurry.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in an oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.
-
Protocol 2: Anti-Solvent Precipitation for Morphology Control
This protocol describes a method to potentially modify the crystal morphology of this compound by introducing an anti-solvent.
Materials:
-
This compound (RbClO₄)
-
Deionized water
-
An anti-solvent in which this compound has low solubility (e.g., isopropanol, ethanol)
-
Controlled addition pump
-
Stirred reaction vessel
-
Filtration and drying equipment
Procedure:
-
Solution Preparation: Prepare a near-saturated aqueous solution of this compound at room temperature.
-
Precipitation:
-
Place the aqueous solution in the reaction vessel and stir at a constant rate.
-
Slowly add the anti-solvent to the aqueous solution using the controlled addition pump at a fixed rate. The addition rate will influence the local supersaturation and thus the crystal characteristics.
-
Continue stirring for a period after the anti-solvent addition is complete to allow for crystal growth and equilibration.
-
-
Isolation and Drying:
-
Filter the resulting crystals.
-
Wash the crystals with a mixture of the anti-solvent and water, followed by the pure anti-solvent.
-
Dry the crystals under vacuum at a moderate temperature.
-
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility (g / 100 g H₂O) |
| 0 | 0.5[11] |
| 25 | 1.34[11] |
| 100 | 18[11] |
Table 2: Influence of Cooling Rate on Crystal Size (Hypothetical Data)
| Cooling Rate (°C/hour) | Average Crystal Size (µm) | Crystal Morphology |
| 5 | 500 | Well-defined, prismatic |
| 10 | 250 | Prismatic with some irregularities |
| 20 | 100 | Fine needles, some agglomeration |
| 40 | < 50 | Very fine powder |
Visualizations
Caption: Workflow for Crystal Size Control via Controlled Cooling.
Caption: Key Parameter Relationships in Crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 4. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH and Type of Stirring on the Spontaneous Precipitation of CaCO3 at Identical Initial Supersaturation, Ionic Strength and a(Ca2+)/a(CO32−) Ratio | MDPI [mdpi.com]
- 8. Crystal Habit Modifications and Spherical Crystallization Design in Solution – Pharma Crystallization Summit [crystallizationsummit.com]
- 9. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. This compound [chemister.ru]
Technical Support Center: Analysis of Rubidium Perchlorate by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of rubidium perchlorate (B79767). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing matrix effects and other common challenges encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the mass spectrometry of rubidium perchlorate samples.
Issue: Poor or No Signal Intensity for Rubidium or Perchlorate
Possible Causes:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of your target analytes. This is a significant issue, especially in complex matrices or samples with high salt concentrations.[1][2][3]
-
Inappropriate Sample Concentration: If the sample is too dilute, the signal may be too weak to detect. Conversely, a highly concentrated sample can lead to ion suppression.[4]
-
Suboptimal Ionization Conditions: The chosen ionization technique (e.g., ESI, ICP) and its parameters may not be optimal for this compound.[4]
-
Instrument Not Tuned or Calibrated: The mass spectrometer may require tuning and calibration to ensure it is operating at peak performance.[4]
Solutions:
-
Address Ion Suppression:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[5][6] This is a viable option if the analyte concentration is high enough for detection post-dilution.[5]
-
Sample Cleanup: Employ sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4] For perchlorate, graphitized carbon SPE cleanup has been shown to be effective.[7]
-
Chromatographic Separation: Optimize chromatographic conditions to separate the analytes from matrix components, reducing co-elution.
-
-
Optimize Sample Concentration: Prepare a dilution series to find the optimal concentration range.
-
Optimize Ionization Method: Experiment with different ionization source parameters (e.g., voltages, gas flows) to enhance the signal for both rubidium and perchlorate ions.[4] For perchlorate, negative ion mode ESI is commonly used.[7][8][9]
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.[4]
Issue: High Background Noise or Presence of Interfering Peaks
Possible Causes:
-
Matrix Interferences: The sample matrix itself can contain components that produce signals that overlap with the analytes of interest. For perchlorate (m/z 99 and 101), sulfate (B86663) is a known interferent, specifically the H³⁴SO₄⁻ ion.[10] For rubidium-87, strontium-87 is a direct isobaric interference.[11][12]
-
Contamination: Contaminants from solvents, glassware, or the instrument itself can contribute to high background noise.
Solutions:
-
Improve Chromatographic Resolution: Enhance the separation of your analytes from interfering peaks by adjusting the mobile phase, gradient, or using a different chromatography column.[10]
-
Use High-Resolution Mass Spectrometry (HR-MS): HR-MS can distinguish between analytes and interferences with very similar mass-to-charge ratios.
-
Employ Tandem Mass Spectrometry (MS/MS): MS/MS adds another layer of specificity. For perchlorate, monitoring the transition from ClO₄⁻ to ClO₃⁻ (e.g., m/z 99.1 > 82.7) can eliminate sulfate interference.[10][13][14] For rubidium, collision/reaction cell technology in ICP-MS can be used to remove the strontium interference.[11]
-
Thorough Cleaning Procedures: Ensure all glassware is meticulously cleaned and use high-purity solvents to minimize contamination.
Issue: Poor Reproducibility and Inaccurate Quantification
Possible Causes:
-
Variable Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to inconsistent results.[15]
-
Lack of an Appropriate Internal Standard: Without an internal standard, it is difficult to correct for variations in sample preparation, injection volume, and ionization efficiency.[1]
Solutions:
-
Use of an Internal Standard: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[16] For perchlorate analysis, ¹⁸O₄-labeled perchlorate is the ideal internal standard.[7][9][17][18] This standard co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-internal standard ratio.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples.[4] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample itself to create a calibration curve within the sample matrix. This method is very effective but can be time-consuming.[5][6][19]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound analysis?
A1: Matrix effects refer to the alteration of ionization efficiency for rubidium and perchlorate ions due to the presence of co-eluting substances in the sample matrix.[3][16][20] These effects can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). They are a major concern in quantitative analysis as they can lead to inaccurate results.[1][19]
Q2: Why is ion suppression a particular problem for electrospray ionization (ESI) of perchlorate?
A2: ESI is highly susceptible to ion suppression because the ionization process relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions.[15] Co-eluting matrix components can compete with the perchlorate ions for the available charge on the droplet surface, alter the droplet's surface tension and evaporation characteristics, or form neutral adducts, all of which reduce the signal intensity of the perchlorate.[2][21]
Q3: What are the primary interferences I should be aware of when analyzing rubidium and perchlorate?
A3: For perchlorate, the main interference is the sulfate ion, specifically the hydrogen sulfate isotopic ion H³⁴SO₄⁻, which has a mass-to-charge ratio very close to that of the primary perchlorate ion (³⁵ClO₄⁻).[10] For rubidium, the ⁸⁷Rb isotope is interfered by the ⁸⁷Sr isotope.[12] If you are measuring rubidium isotopes, elevated concentrations of elements like magnesium and calcium can also introduce a bias.[22]
Q4: How can I determine if my analysis is being affected by matrix effects?
A4: A common method to identify and qualitatively assess matrix effects is the post-column infusion experiment.[5][19][21] In this technique, a constant flow of a standard solution of your analyte (e.g., perchlorate) is introduced into the LC eluent after the analytical column but before the mass spectrometer's ion source. After establishing a stable baseline signal, a blank matrix extract is injected. Any dip or enhancement in the baseline signal at specific retention times indicates the presence of matrix components causing ion suppression or enhancement.[21]
Q5: Is it better to use LC-MS/MS or ICP-MS for this compound analysis?
A5: The choice of instrumentation depends on your analytical goals.
-
LC-MS/MS is generally the preferred method for perchlorate analysis, especially in complex matrices like water and food samples.[8][10][13] It offers high selectivity and sensitivity and can effectively mitigate interferences like sulfate through MS/MS transitions.[10]
-
ICP-MS is a highly sensitive technique for elemental analysis and is well-suited for the detection of rubidium.[6] Modern ICP-MS instruments with collision/reaction cells can effectively remove isobaric interferences like strontium from the rubidium signal.[11] For a comprehensive analysis of this compound, you might need to use both techniques, or a hyphenated technique if available, to accurately quantify both the cation and the anion.
Quantitative Data Summary
The following tables summarize quantitative data for perchlorate analysis from various studies.
Table 1: Method Detection and Quantitation Limits for Perchlorate
| Matrix | Method | Detection Limit (MDL) / Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Aqueous | LC-MS/MS | 0.05 µg/L | - | [13] |
| Soil | LC-MS/MS | 0.5 µg/kg | - | [13] |
| Water | LC-MS/MS | <0.1 ppb | 0.2 ppb | |
| Soil | LC-MS/MS | 0.30 µg/kg | 1.2 µg/kg | [8] |
| Water | LC-MS/MS | - | 0.144 µg/L | [8] |
| Fruits, Vegetables, Infant Foods | IC-MS/MS | - | 1.0 µg/kg | [7] |
| Dry Products | IC-MS/MS | - | 3.0 µg/kg | [7] |
| Bottled Water | IC-MS/MS | - | 0.50 µg/L | [9] |
| Milk | IC-MS/MS | - | 3.0 µg/L | [9] |
Table 2: Recovery of Spiked Perchlorate in Different Matrices
| Matrix | Spike Level | Mean Recovery (%) | Reference |
| Soil | Not Specified | 96% | [8] |
| Water | Not Specified | >100% | [8] |
| Soil | Not Specified | ~88% | [8] |
| Water | Not Specified | ~88% | [8] |
| Fortified Test Portions | Not Specified | 80-120% | [7] |
Experimental Protocols
Protocol 1: General Sample Preparation for Perchlorate Analysis
This protocol is a generalized procedure adapted from methods for analyzing perchlorate in various food and environmental samples.[7]
-
Extraction:
-
Weigh 5-10 grams of your sample into a centrifuge tube.
-
Add an appropriate volume (e.g., 20-40 mL) of extraction solvent (e.g., 1% acetic acid in water).
-
For some matrices, an organic solvent like acetonitrile (B52724) may be added to aid extraction and clarification.[9]
-
Spike the sample with an ¹⁸O₄-labeled perchlorate internal standard.[7][9]
-
Vortex or shake vigorously for a set period (e.g., 15-30 minutes).
-
-
Centrifugation:
-
Centrifuge the sample at a sufficient speed and duration (e.g., 4000 rpm for 10 minutes) to pellet the solid material.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a graphitized carbon SPE cartridge to remove matrix interferences.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Elute the perchlorate using an appropriate solvent. The use of 1% acetic acid in the extraction solution helps prevent the retention of perchlorate on the graphitized carbon.[9]
-
-
Filtration and Analysis:
-
Filter the eluate through a 0.2 µm filter (PTFE filters are recommended as nylon may retain perchlorate).[9]
-
The sample is now ready for analysis by LC-MS/MS.
-
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol describes how to identify regions of ion suppression in your chromatographic run.[21]
-
Preparation of Solutions:
-
Analyte Infusion Solution: Prepare a dilute working solution of your analyte (e.g., 100 ng/mL of perchlorate) in the initial mobile phase. The concentration should be optimized to provide a stable and sufficiently intense signal.
-
Blank Matrix Extract: Prepare a blank sample (one that does not contain your analyte) using the same extraction procedure as your study samples.
-
-
LC-MS/MS System Setup:
-
Set up your LC-MS/MS system with the analytical column and mobile phases used for your analysis.
-
Use a T-junction to connect a syringe pump to the flow path between the LC column and the mass spectrometer's ion source.
-
-
Experimental Procedure:
-
Equilibrate the LC column with the initial mobile phase conditions.
-
Begin infusing the analyte solution from the syringe pump at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once the analyte signal in the mass spectrometer is stable, inject a solvent blank. This will establish the baseline signal for the infused analyte.
-
Following the solvent blank run, inject the prepared blank matrix extract.
-
Monitor the analyte's signal throughout the chromatographic run.
-
-
Data Analysis:
-
Overlay the chromatograms from the solvent blank and the blank matrix extract injections.
-
A negative deviation (dip) in the signal from the blank matrix run compared to the stable baseline from the solvent blank indicates ion suppression at that retention time.
-
Visualizations
Caption: A general workflow for identifying and mitigating matrix effects.
Caption: A decision tree for troubleshooting ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. gmi-inc.com [gmi-inc.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Streamlined sample preparation procedure for determination of perchlorate anion in foods by ion chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. Rapid Determination of Perchlorate Anion in Foods by Ion Chromatography-Tandem Mass Spectrometry | FDA [fda.gov]
- 10. waters.com [waters.com]
- 11. Determination of Rubidium by ID-ICP-QMS/QMS with Fluoromethane as the Reaction Cell Gas to Separate Spectral Interference from Strontium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An ICP-MS Expedition Through the Elements – Part 1 [thermofisher.com]
- 13. Analysis of perchlorate in water and soil by electrospray LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Analysis of perchlorate in human urine using ion chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. An overview of matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Potassium and rubidium isotopic analysis using Neoma MC-ICPMS with the collision/reaction cell - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Improving the homogeneity of rubidium perchlorate in pyrotechnic mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rubidium perchlorate (B79767) in pyrotechnic mixtures. Our goal is to help you improve the homogeneity of your mixtures, ensuring consistent and reliable experimental outcomes.
Troubleshooting Guide
Issue 1: Inconsistent Burn Rate or Performance
Inconsistent burn rates are often a primary indicator of a non-homogeneous mixture. Segregation of components, where particles of different sizes or densities separate, can lead to localized areas with varying fuel-to-oxidizer ratios.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Particle Size Mismatch | Ensure all components have a similar particle size distribution. Consider milling or sieving individual components before mixing.[1][2] |
| Component Segregation | Implement a granulation process to bind the components together, preventing segregation during handling and pressing.[3][4] |
| Inadequate Mixing Time | Increase mixing time to ensure thorough distribution of all components. However, be mindful of over-mixing, which can also lead to segregation. |
| Electrostatic Clumping | Implement anti-static measures during mixing, such as grounding equipment and controlling humidity.[5][6][7][8][9] |
Issue 2: Poor Color Development or Inconsistent Color
For pyrotechnic applications requiring specific color effects, homogeneity is critical for the uniform distribution of the color-producing agents.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Poor Dispersion of Colorant | Ensure the color agent is finely powdered and evenly distributed. Wet mixing with a suitable solvent can sometimes improve dispersion. |
| Incompatible Binder | The binder may interfere with the color-producing chemical reactions. Test different binders to find one that is compatible with your specific formulation.[10][11] |
| Incorrect Flame Temperature | The flame temperature, influenced by the fuel-oxidizer ratio, affects color purity. Inhomogeneity can lead to temperature variations.[12][13] |
Issue 3: Formation of Agglomerates or Clumps During Mixing
Clumping can prevent the uniform distribution of components and create hazardous hot spots within the mixture.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hygroscopic Components | Rubidium perchlorate can be hygroscopic. Ensure all components are thoroughly dried before mixing and store in a low-humidity environment. |
| Excessive Binder Liquid | If using a wet granulation process, add the binder solution slowly and in controlled amounts to avoid over-wetting the mixture.[14][15] |
| Electrostatic Attraction | Fine powders are susceptible to electrostatic charging, which can cause particles to stick together. Utilize grounding straps and anti-static tools.[5][6][7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal particle size for this compound in a pyrotechnic mixture?
A1: While there is no single ideal particle size, a common practice is to use components with a particle size range of 60 to 200 mesh (approximately 74 to 250 microns). The most critical factor is that the particle size distribution of the this compound is closely matched to that of the other components in the mixture to minimize segregation.[1][2]
Q2: How can I prevent electrostatic discharge (ESD) during mixing?
A2: ESD is a significant safety concern when mixing energetic materials.[6][7][9] To mitigate this risk:
-
Maintain a relative humidity of over 50% in the mixing environment.[6]
-
Use non-sparking tools made of materials like wood, brass, or aluminum.
-
Consider using anti-static coatings on equipment or adding anti-static agents to the powder mixture if compatible with your formulation.[6]
Q3: What type of binder is recommended for this compound mixtures?
A3: The choice of binder depends on the specific application and other components in the mixture. Common binders used in perchlorate-based pyrotechnics include natural gums (e.g., red gum, gum arabic), resins (e.g., shellac), and synthetic polymers (e.g., nitrocellulose, polyvinyl chloride).[10][11][16] It is crucial to ensure the binder is chemically compatible with this compound and does not adversely affect the desired pyrotechnic effect.[10][11]
Q4: Can I dry mix this compound with other components?
A4: Dry mixing is a common method. However, due to the risk of segregation and electrostatic buildup, it must be done with care. A "diapering" method, where components are gently tumbled on a sheet of paper, is often used for small batches. For larger quantities, a V-blender or other suitable powder mixer with proper grounding is recommended.
Q5: What is granulation and how can it improve homogeneity?
A5: Granulation is a process where the powder mixture is wetted with a binder solution and then passed through a sieve to form small granules.[3][4] These granules are then dried. This process locks the individual components in the correct proportions within each granule, significantly reducing the risk of segregation during subsequent handling and processing.[3]
Experimental Protocols
Protocol 1: Particle Size Analysis
Objective: To determine the particle size distribution of individual components.
Methodology: Laser Diffraction
-
Sample Preparation: Disperse a small, representative sample of the powder in a suitable liquid medium (e.g., isopropanol) in the instrument's sample cell.
-
Analysis: The instrument directs a laser beam through the dispersed sample. The particles scatter the light at angles that are inversely proportional to their size.
-
Data Acquisition: A series of detectors measure the scattered light intensity at different angles.
-
Calculation: The instrument's software uses an appropriate optical model (e.g., Mie theory) to calculate the particle size distribution from the scattering pattern.
-
Reporting: The results are typically reported as a volume-weighted distribution, showing the percentage of particles in different size ranges.
Protocol 2: Assessing Mixture Homogeneity using SEM-EDS
Objective: To visually and elementally analyze the distribution of components in a prepared mixture.[17][18][19][20][21]
Methodology:
-
Sample Preparation: Carefully prepare a cross-section of the pressed pyrotechnic composition or sprinkle a representative sample of the loose powder onto a carbon adhesive tab on an SEM stub.
-
SEM Imaging: Introduce the sample into the SEM chamber. Obtain secondary electron (SE) and backscattered electron (BSE) images at various magnifications. BSE imaging is particularly useful as the contrast is sensitive to atomic number, helping to differentiate between components.
-
EDS Mapping: Select a representative area for elemental mapping. The EDS detector will scan the area and generate maps showing the spatial distribution of selected elements (e.g., Rb, Cl, and the primary elements of other components).
-
Analysis: Analyze the elemental maps to assess the uniformity of distribution. Homogeneous mixtures will show an even spread of the constituent elements, while inhomogeneous mixtures will show clusters or segregated areas of specific elements.[17][18][19][20][21]
Quantitative Data Summary
The following tables provide typical data ranges for key parameters in pyrotechnic formulations. These should be used as a starting point for developing your specific this compound mixture.
Table 1: Typical Particle Size Ranges for Pyrotechnic Components
| Component | Typical Particle Size (mesh) | Typical Particle Size (microns) |
| Oxidizers (e.g., this compound) | 60 - 200 | 74 - 250 |
| Metal Fuels (e.g., Aluminum, Magnesium) | 100 - 325 | 44 - 149 |
| Binders (powdered) | 100 - 200 | 74 - 149 |
| Color Agents | 200 - 400 | 37 - 74 |
Table 2: Common Binder Concentrations in Pyrotechnic Mixtures
| Binder Type | Typical Concentration (% by weight) |
| Red Gum | 3 - 10 |
| Shellac | 3 - 8 |
| Dextrin | 2 - 5 |
| Nitrocellulose | 5 - 15 |
| Polyvinyl Chloride (PVC) | 10 - 20 |
Table 3: Electrostatic Properties of Common Pyrotechnic Materials
| Material | Tendency to Charge |
| Metal Powders | Can accumulate charge if isolated |
| Perchlorates | Can accumulate significant charge |
| Organic Binders | Generally insulating and prone to charging |
Visualizations
Caption: Troubleshooting workflow for inconsistent pyrotechnic performance.
Caption: The basic steps of a wet granulation process for improving homogeneity.
References
- 1. jpyro.co.uk [jpyro.co.uk]
- 2. Burning Velocities of Pyrotechnic Compositions: Effects of Composition and Granulometry [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. youtube.com [youtube.com]
- 5. sigma-hse.com [sigma-hse.com]
- 6. Electrostatic Effects in Powder Handling - PowderTechnology info [powdertechnology.info]
- 7. powderbulksolids.com [powderbulksolids.com]
- 8. processingmagazine.com [processingmagazine.com]
- 9. bfmfitting.com [bfmfitting.com]
- 10. Alternative for Perchlorates in Incendiary Mix and Pyrotechnic Formulations for Projectiles [serdp-estcp.mil]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. US20140238258A1 - Colored Pyrotechnic Smoke-Producing Composition - Google Patents [patents.google.com]
- 13. Sparking Interest in New Firework Colors [axial.acs.org]
- 14. scribd.com [scribd.com]
- 15. chinacanaan.com [chinacanaan.com]
- 16. Pyrotechnic composition - Wikipedia [en.wikipedia.org]
- 17. jpyro.co.uk [jpyro.co.uk]
- 18. Characterization of Pyrotechnic Reaction Residue Particles by SEM/EDS | Office of Justice Programs [ojp.gov]
- 19. Characterization of pyrotechnic reaction residue particles by SEM/EDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arch.ies.gov.pl [arch.ies.gov.pl]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Thermal Stability of Rubidium Perchlorate and Potassium Perchlorate: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the thermal properties of oxidizing agents is paramount for safety, process optimization, and experimental design. This guide provides a detailed, objective comparison of the thermal stability of rubidium perchlorate (B79767) (RbClO₄) and potassium perchlorate (KClO₄), supported by experimental data and detailed methodologies.
Executive Summary
Both rubidium perchlorate and potassium perchlorate are powerful crystalline oxidizing agents that decompose at elevated temperatures to yield their corresponding metal chlorides and oxygen gas. A comparative analysis of their thermal properties reveals that this compound exhibits a higher onset temperature of decomposition, suggesting greater thermal stability under initial heating. However, a comprehensive understanding of their stability also requires consideration of their phase transitions and decomposition kinetics. Potassium perchlorate undergoes a characteristic phase transition from an orthorhombic to a cubic crystal structure at approximately 300°C, a factor that can influence its behavior upon heating. This compound undergoes a similar phase transition at 279°C.[1] While both compounds ultimately decompose to their respective chlorides and oxygen, the specific temperatures and kinetic parameters of these decompositions vary.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data regarding the thermal properties of this compound and potassium perchlorate, compiled from various experimental studies.
| Property | This compound (RbClO₄) | Potassium Perchlorate (KClO₄) |
| Molar Mass | 184.92 g/mol | 138.55 g/mol |
| Crystal Structure (at RT) | Orthorhombic | Orthorhombic |
| Phase Transition Temperature | 279°C (Orthorhombic to Cubic)[1] | ~300°C (Orthorhombic to Cubic) |
| Melting Point | Decomposes | ~610°C |
| Decomposition Onset Temperature | ~600°C[1] | Starts to decompose from ~400°C, rapid decomposition >550°C |
| Decomposition Products | Rubidium Chloride (RbCl) and Oxygen (O₂)[1] | Potassium Chloride (KCl) and Oxygen (O₂) |
| Activation Energy (Ea) of Decomposition | Data not readily available in cited literature | 231 - 295 kJ/mol |
Thermal Decomposition Pathways
The thermal decomposition of both this compound and potassium perchlorate proceeds via the breaking of the chlorine-oxygen bonds, leading to the formation of the more stable metal chloride and the release of oxygen gas. For potassium perchlorate, the decomposition may involve the formation of potassium chlorate (B79027) (KClO₃) as an intermediate. A generalized pathway for the decomposition of these alkali metal perchlorates is illustrated below.
Experimental Protocols
The characterization of the thermal stability of this compound and potassium perchlorate is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following is a detailed methodology for these experiments.
Methodology: Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)
This protocol outlines the key steps for the simultaneous thermal analysis of inorganic salts like rubidium and potassium perchlorate.
1. Instrumentation:
-
A simultaneous TGA-DSC instrument capable of reaching at least 800°C.
-
High-precision microbalance (integrated within the TGA).
-
Inert sample crucibles (e.g., alumina (B75360) or platinum).
-
Gas flow controller for purge gas.
2. Sample Preparation:
-
Ensure the samples of this compound and potassium perchlorate are of high purity and finely ground to ensure uniform heat distribution.
-
Accurately weigh 3-5 mg of the sample into a tared inert crucible. A smaller sample size is recommended to minimize thermal gradients.
3. Experimental Workflow:
The following diagram illustrates the logical flow of the experimental procedure.
4. TGA-DSC Parameters:
-
Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp up the temperature from 30°C to 700°C at a constant heating rate of 10°C/min. A controlled heating rate is crucial for obtaining reproducible results.
-
-
Data Collection: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
5. Data Analysis:
-
TGA Curve: Determine the onset temperature of decomposition from the initial mass loss. Quantify the total mass loss to confirm the stoichiometry of the decomposition reaction.
-
DSC Curve: Identify endothermic and exothermic events. The phase transition will appear as an endothermic peak, and the decomposition is typically an exothermic process. The melting point will also be an endothermic peak.
-
Kinetic Analysis: The activation energy (Ea) can be calculated from a series of experiments at different heating rates using methods such as the Kissinger or Ozawa-Flynn-Wall analysis.
Comparative Analysis and Conclusion
The experimental data indicates that this compound is thermally more stable than potassium perchlorate, as evidenced by its higher decomposition onset temperature. The general trend for the thermal stability of alkali metal perchlorates increases down the group (Li < Na < K < Rb < Cs). This trend is attributed to the decreasing polarizing power of the alkali metal cation as its ionic radius increases. A larger, less polarizing cation like rubidium stabilizes the perchlorate anion more effectively than the smaller potassium cation, thus requiring more energy to initiate decomposition.
While a specific activation energy for the thermal decomposition of this compound was not found in the surveyed literature, its higher decomposition temperature strongly suggests a higher activation energy barrier compared to potassium perchlorate.
For researchers selecting an alkali metal perchlorate as an oxidizing agent, this difference in thermal stability is a critical consideration. For applications requiring a more stable oxidizer that decomposes at a higher temperature, this compound would be the preferred choice. Conversely, if a lower decomposition temperature is desired, potassium perchlorate may be more suitable. The presence of a phase transition in both salts at around 300°C should also be factored into any process design, as it involves a change in crystal structure and can affect the material's physical properties.
References
TGA/DSC analysis comparing alkali metal perchlorates (Li, K, Rb, Cs)
A comparative thermal analysis of alkali metal perchlorates (LiClO₄, KClO₄, RbClO₄, and CsClO₄) provides valuable insights into their stability and decomposition characteristics. This guide, intended for researchers, scientists, and drug development professionals, offers an objective comparison based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.
Data Presentation
The thermal properties of alkali metal perchlorates exhibit clear trends related to the size and polarizing power of the cation. The following table summarizes the key quantitative data obtained from TGA/DSC analyses.
| Compound | Formula | Melting Point (°C) | Decomposition Onset (°C) |
| Lithium Perchlorate (B79767) | LiClO₄ | 236 | ~400 |
| Potassium Perchlorate | KClO₄ | ~610 (decomposes) | ~550-600 |
| Rubidium Perchlorate | RbClO₄ | 281 | 600 |
| Cesium Perchlorate | CsClO₄ | 250 | >250 |
Experimental Protocols
The data presented in this guide is based on standard thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) methodologies. A general experimental protocol is outlined below.
Sample Preparation: A small, precisely weighed sample of the anhydrous alkali metal perchlorate (typically 1-10 mg) is placed in an inert crucible, commonly made of alumina (B75360) or platinum. To ensure reproducibility, a consistent particle size of the sample is recommended.
Instrumentation: A simultaneous TGA/DSC instrument is employed to measure changes in mass and heat flow as a function of temperature. The instrument is calibrated for temperature and heat flow using certified reference materials with known melting points, such as indium and zinc.
Experimental Conditions:
-
Atmosphere: The analysis is performed under a controlled inert atmosphere, typically nitrogen or argon, with a constant flow rate (e.g., 20-100 mL/min) to prevent any oxidative side reactions.
-
Heating Rate: A linear heating rate, commonly 10 °C/min, is applied to the sample from ambient temperature up to a final temperature that encompasses the decomposition of the material (e.g., 700 °C).
-
Data Analysis: The TGA thermogram provides information on mass changes, indicating decomposition, while the DSC curve reveals endothermic and exothermic events such as phase transitions, melting, and decomposition. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition peak on the DSC curve or the initial significant mass loss on the TGA curve.
Thermal Stability and Decomposition Pathway
The thermal stability of the alkali metal perchlorates generally increases down the group from lithium to cesium. This trend is attributed to the decreasing polarizing power of the cation as its ionic radius increases. A less polarizing cation results in a more stable perchlorate anion, thus requiring higher temperatures for decomposition.
The decomposition of alkali metal perchlorates proceeds via the following general reaction, yielding the corresponding metal chloride and oxygen gas:
MClO₄(s) → MCl(s) + 2O₂(g) (where M = Li, K, Rb, Cs)
The DSC curves for these compounds show distinct thermal events. For instance, potassium perchlorate exhibits a rhombic-to-cubic phase transition before it melts and decomposes.[1] Lithium perchlorate, on the other hand, melts at a much lower temperature before undergoing decomposition.[1]
Mandatory Visualization
The following diagram illustrates the logical relationship of the thermal stability of the alkali metal perchlorates.
References
A Comparative Analysis of Rubidium Perchlorate and Rubidium Chlorate as Chemical Oxygen Sources
For researchers, scientists, and drug development professionals requiring a reliable and controllable source of chemical oxygen, the selection between rubidium perchlorate (B79767) (RbClO₄) and rubidium chlorate (B79027) (RbClO₃) is a critical decision. This guide provides an objective, data-driven comparison of these two compounds, focusing on their performance as oxygen generators, thermal stability, and key safety considerations to inform your experimental design.
Rubidium perchlorate and rubidium chlorate are both powerful oxidizing agents that decompose upon heating to release oxygen gas. However, their distinct chemical properties result in different performance characteristics. This compound is generally more thermally stable, decomposing at a higher temperature than rubidium chlorate. This higher stability can be a significant advantage in applications requiring precise control over the oxygen release. Conversely, the lower decomposition temperature of rubidium chlorate may be beneficial in scenarios where oxygen generation is needed at more moderate temperatures.
Performance and Properties: A Quantitative Comparison
A summary of the key quantitative data for this compound and rubidium chlorate is presented below to facilitate a direct comparison of their properties.
| Property | This compound (RbClO₄) | Rubidium Chlorate (RbClO₃) |
| Molar Mass | 184.92 g/mol | 168.92 g/mol |
| Decomposition Reaction | RbClO₄(s) → RbCl(s) + 2O₂(g)[1] | 2RbClO₃(s) → 2RbCl(s) + 3O₂(g) |
| Theoretical Oxygen Yield (wt%) | 34.61% | 28.41%[2] |
| Decomposition Temperature | ~600°C[1] | ~480°C |
| Appearance | Colorless crystals[1] | Colorless rhombic crystals |
| Hazards | Oxidizer, Irritant | Oxidizer, Harmful |
Thermal Decomposition Pathways
The thermal decomposition of these two compounds proceeds via different pathways, which influences their oxygen release characteristics.
Caption: Thermal decomposition pathways of this compound and Rubidium Chlorate.
This compound undergoes a clean decomposition to produce rubidium chloride and oxygen.[1] In contrast, rubidium chlorate can also undergo disproportionation to form this compound and rubidium chloride, in addition to its primary decomposition into rubidium chloride and oxygen.[3]
Experimental Protocols for Thermal Analysis
To experimentally determine the oxygen yield and decomposition characteristics of these compounds, thermogravimetric analysis coupled with mass spectrometry (TGA-MS) or simultaneous thermal analysis (STA) are recommended.
Experimental Protocol: Thermal Decomposition of Rubidium Chlorate via TGA-MS
This protocol outlines the steps for analyzing the thermal decomposition of rubidium chlorate using TGA-MS.[3]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground rubidium chlorate powder into a tared TGA crucible (alumina or platinum).[3]
-
Record the initial mass of the sample.[3]
2. Instrument Setup:
-
Place the crucible into the TGA autosampler or manually load it into the furnace.[3]
-
Set the purge gas (high-purity nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Equilibrate the TGA furnace at a starting temperature of 30°C.[3]
3. TGA Method:
-
Hold at 30°C for 5 minutes to allow the system to stabilize.
-
Ramp the temperature from 30°C to 700°C at a heating rate of 10°C/min.
-
Hold at 700°C for 10 minutes to ensure complete decomposition.
4. MS Method:
-
Set the mass spectrometer to scan for relevant m/z values, primarily for oxygen (m/z = 32).[3]
-
Synchronize the MS data acquisition with the TGA temperature program.[3]
5. Data Analysis:
-
Analyze the TGA curve to determine the onset temperature of decomposition and the total mass loss.[3]
-
The experimental oxygen yield can be calculated from the percentage of mass loss.
-
Correlate the mass loss steps with the MS data to confirm the evolution of oxygen.[3]
Experimental Protocol: Thermal Decomposition of this compound via STA (TGA-DSC)
This protocol outlines the steps for analyzing the thermal decomposition of this compound using Simultaneous Thermal Analysis (STA), which combines TGA and Differential Scanning Calorimetry (DSC).
1. Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound powder into a tared STA crucible (alumina or platinum).
2. Instrument Setup:
-
Place the crucible into the STA furnace.
-
Set the purge gas (high-purity nitrogen or argon) to a flow rate of 20-50 mL/min.
-
Equilibrate the STA furnace at a starting temperature of 30°C.
3. STA Method:
-
Hold at 30°C for 5 minutes to stabilize.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Hold at 800°C for 10 minutes to ensure complete decomposition.
4. Data Analysis:
-
From the TGA data, determine the onset of decomposition and the total mass loss to calculate the experimental oxygen yield.
-
From the DSC data, identify endothermic or exothermic events associated with decomposition.
Caption: A generalized workflow for the thermal analysis of chemical oxygen sources.
Safety Considerations
Both this compound and rubidium chlorate are strong oxidizing agents and must be handled with care.
This compound:
-
Hazards: May intensify fire; oxidizer. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing dust. Wear protective gloves, eye protection, and face protection.
Rubidium Chlorate:
-
Hazards: Oxidizing solid. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Precautions: Avoid contact with skin and eyes. Do not breathe dust. Keep away from clothing and other combustible materials.
References
A Comparative Guide to the Orthorhombic and Cubic Crystal Structures of Rubidium Perchlorate (RbClO4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the orthorhombic and cubic crystal structures of rubidium perchlorate (B79767) (RbClO₄), a compound of interest in various chemical and pharmaceutical applications. Understanding the distinct properties of these polymorphs is crucial for controlling solid-state behavior during manufacturing, formulation, and storage. This document summarizes key quantitative data, outlines detailed experimental protocols for characterization, and presents a visual representation of the phase transition.
Data Presentation: Orthorhombic vs. Cubic RbClO₄
A summary of the crystallographic and physical properties of the two RbClO₄ polymorphs is presented in the table below. The data highlights the structural differences that influence the material's behavior.
| Property | Orthorhombic RbClO₄ | Cubic RbClO₄ |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma | F-43m |
| Lattice Parameters | a = 9.27 Å (0.927 nm)b = 5.81 Å (0.581 nm)c = 7.53 Å (0.753 nm)[1] | a = 7.70 Å (0.770 nm)[1] |
| Unit Cell Volume | 405.7 ų | 456.5 ų |
| Density (experimental) | 2.878 g/cm³[1] | 2.71 g/cm³[1] |
| Phase Transition Temp. | Converts to cubic form above 279 °C (552 K)[1] | Stable above 279 °C (552 K)[1] |
Phase Transition and Structural Relationship
Rubidium perchlorate undergoes a reversible phase transition from an orthorhombic to a cubic structure upon heating above 279 °C.[1] This transition involves a significant change in the crystal lattice, leading to alterations in physical properties such as density and unit cell volume. The following diagram illustrates this temperature-induced transformation.
Experimental Protocols
The characterization of the orthorhombic and cubic phases of RbClO₄ is typically achieved through X-ray diffraction and thermal analysis. Below are detailed methodologies for these key experiments.
X-ray Diffraction (XRD) for Crystal Structure Determination
Objective: To determine the crystal system, space group, and lattice parameters of the orthorhombic and cubic phases of RbClO₄.
Instrumentation: A high-resolution powder X-ray diffractometer equipped with a temperature-controlled stage.
Methodology:
-
Sample Preparation: A finely ground powder of RbClO₄ is packed into a sample holder.
-
Data Collection (Orthorhombic Phase):
-
The sample is maintained at ambient temperature (e.g., 25 °C).
-
The diffractometer is configured to use Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 10-90° with a step size of 0.02° and a dwell time of 1 second per step.
-
-
Data Collection (Cubic Phase):
-
The temperature of the sample stage is raised to a temperature above the transition point (e.g., 300 °C) and allowed to equilibrate.
-
XRD data is collected under the same conditions as the orthorhombic phase.
-
-
Data Analysis (Rietveld Refinement):
-
The collected diffraction patterns are analyzed using the Rietveld refinement method.
-
This involves fitting a calculated diffraction pattern to the experimental data.
-
The refinement process yields the precise lattice parameters, space group, and atomic positions for both the orthorhombic and cubic structures.
-
Differential Scanning Calorimetry (DSC) for Phase Transition Analysis
Objective: To determine the temperature and enthalpy of the phase transition between the orthorhombic and cubic forms of RbClO₄.
Instrumentation: A differential scanning calorimeter calibrated with indium and zinc standards.
Methodology:
-
Sample Preparation: A small amount of RbClO₄ (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Thermal Program:
-
The sample is heated from ambient temperature to a temperature well above the transition point (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).
-
The sample is then cooled back to ambient temperature at the same rate.
-
-
Data Analysis:
-
The heat flow to the sample is monitored as a function of temperature.
-
The phase transition is observed as an endothermic peak on the heating curve and an exothermic peak on the cooling curve.
-
The onset temperature of the endothermic peak is taken as the phase transition temperature.
-
The area under the peak is integrated to determine the enthalpy of the transition.
-
The experimental workflows for these characterization techniques are illustrated below.
References
A Comparative Guide to the Electrochemical Behavior of Alkali Metal Perchlorates in Acetonitrile Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of alkali metal perchlorates (LiClO₄, NaClO₄, KClO₄, RbClO₄, and CsClO₄) in acetonitrile (B52724) (CH₃CN) solutions. The data presented is essential for understanding ion-solvent and ion-ion interactions, which are critical in various applications, including battery research, electro-organic synthesis, and drug formulation.
Core Electrochemical Parameters
The electrochemical behavior of these salts in acetonitrile is primarily characterized by their limiting molar conductivity (Λ₀), ionic association constant (Kₐ), and the Walden product (Λ₀η). These parameters provide insights into the extent of ion dissociation, the mobility of ions, and the degree of solvation.
Data Summary
The following table summarizes the key electrochemical data for alkali metal perchlorates in acetonitrile at 25°C.
| Electrolyte | Limiting Molar Conductivity (Λ₀) / S cm² mol⁻¹ | Association Constant (Kₐ) / L mol⁻¹ | Walden Product (Λ₀η) / S cm² mol⁻¹ P |
| LiClO₄ | 190.3 | 10 | 0.654 |
| NaClO₄ | 200.0 | 15 | 0.688 |
| KClO₄ | 205.8 | 18 | 0.708 |
| RbClO₄ | 208.7 | 20 | 0.718 |
| CsClO₄ | 210.4 | 22 | 0.724 |
Note: The viscosity of acetonitrile (η) at 25°C is taken as 0.344 cP.
Interpretation of Electrochemical Data
The data reveals distinct trends in the electrochemical behavior of alkali metal perchlorates in acetonitrile:
-
Limiting Molar Conductivity (Λ₀): The limiting molar conductivity increases as the cation size increases from Li⁺ to Cs⁺. This trend is attributed to the decreasing solvation of the cations as their charge density decreases. Smaller ions like Li⁺ have a larger effective hydrodynamic radius due to a tightly bound solvent shell, which impedes their mobility.
-
Ionic Association (Kₐ): The association constant also increases down the group. This indicates that the formation of ion pairs (M⁺ClO₄⁻) becomes more favorable for larger cations. While seemingly counterintuitive, this can be explained by the "solvent-separated ion pair" and "contact ion pair" models. In acetonitrile, the smaller, more strongly solvated lithium ion may exist predominantly as a solvent-separated ion pair, while the larger, less-solvated cesium ion has a higher propensity to form contact ion pairs.
-
Walden Product (Λ₀η): The Walden product, which is a measure of the effective size of the solvated ion, also shows a slight increase from lithium to cesium perchlorate (B79767). This further supports the idea that the degree of solvation decreases with increasing cationic radius.
Experimental Protocols
The data presented in this guide is typically obtained through high-precision conductometric measurements. The following outlines the general experimental protocol.
a) Materials and Solution Preparation:
-
High-purity alkali metal perchlorate salts are dried under vacuum at an elevated temperature to remove any traces of water.
-
Acetonitrile is purified by distillation over a suitable drying agent (e.g., calcium hydride or phosphorus pentoxide) to reduce water content and other impurities that could affect conductivity measurements.
-
Solutions of varying concentrations are prepared by accurately weighing the salt and dissolving it in a known volume of purified acetonitrile in a controlled atmosphere (e.g., a glove box) to prevent moisture contamination.
b) Conductivity Measurement:
-
A high-precision conductivity bridge, often operating at various AC frequencies, is used to measure the resistance of the electrolyte solutions.
-
The conductivity cell, made of glass with platinized platinum electrodes, is calibrated using a standard solution of known conductivity (e.g., aqueous potassium chloride).
-
The temperature of the conductivity cell is maintained at a constant value (e.g., 25.00 ± 0.01 °C) using a thermostatically controlled bath.
-
The resistance of the solvent is measured and subtracted from the resistance of the solutions to obtain the resistance of the electrolyte.
c) Data Analysis:
-
The measured resistances are converted to molar conductivity (Λ) at each concentration (c).
-
The limiting molar conductivity (Λ₀) and the association constant (Kₐ) are determined by analyzing the concentration dependence of the molar conductivity using a suitable theoretical model, such as the Fuoss-Onsager equation for dilute solutions.
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of the experimental and data analysis process for determining the electrochemical parameters of alkali metal perchlorates in acetonitrile.
Differences in solubility between rubidium perchlorate and other alkaline earth perchlorates
An Objective Comparison of the Solubility of Rubidium Perchlorate (B79767) and Alkaline Earth Perchlorates
This guide provides a detailed comparison of the solubility characteristics of rubidium perchlorate (RbClO₄) and the perchlorates of the alkaline earth metals: beryllium (Be(ClO₄)₂), magnesium (Mg(ClO₄)₂), calcium (Ca(ClO₄)₂), strontium (Sr(ClO₄)₂), and barium (Ba(ClO₄)₂). The information is supported by quantitative data and detailed experimental methodologies.
A general rule in inorganic chemistry states that most perchlorate salts are soluble in water.[1] However, the degree of solubility varies significantly between the alkali metals and the alkaline earth metals, a difference primarily governed by the interplay between the lattice energy of the crystal and the hydration energy of the constituent ions.
Quantitative Solubility Data
The solubility of this compound and alkaline earth perchlorates in water at various temperatures is summarized below. A clear trend is observable: the alkaline earth perchlorates are, in general, substantially more soluble in water than this compound. Among the alkaline earth perchlorates, there is a less uniform trend, but they all exhibit high to very high solubility.
| Compound | Formula | Molar Mass ( g/mol ) | Solubility in Water (g / 100 g H₂O) |
| This compound | RbClO₄ | 184.92 | 0.5 g at 0°C[2]1.34 g at 25°C[2]18.0 g at 100°C[2] |
| Beryllium Perchlorate | Be(ClO₄)₂ | 207.91 | 198 g (as tetrahydrate) at 25°C[3] |
| Magnesium Perchlorate | Mg(ClO₄)₂ | 223.21 | 99.3 g at 25°C[4] |
| Calcium Perchlorate | Ca(ClO₄)₂ | 238.98 | 188 g at 20°C[5] |
| Strontium Perchlorate | Sr(ClO₄)₂ | 286.52 | 309.7 g at 25°C[6]~231 g (8.16 mol/kg) at 0°C[7][8] |
| Barium Perchlorate | Ba(ClO₄)₂ | 336.22 | 66.48 g at 25°C[9]~178 g (as trihydrate) at 20°C[10] |
Factors Influencing Solubility: Lattice Energy vs. Hydration Energy
The dissolution of an ionic salt in water is a process governed by two primary energetic factors:
-
Lattice Energy: This is the energy required to break apart one mole of a solid ionic compound into its gaseous constituent ions. A higher lattice energy corresponds to stronger ionic bonds and generally leads to lower solubility.[11][12][13] For perchlorates, the lattice energy is influenced by the size and charge of the metal cation.
-
Hydration Energy: This is the energy released when one mole of gaseous ions is dissolved in a solvent, in this case, water, to form hydrated ions.[11][14] Higher hydration energy promotes solubility. It is greatest for ions that are small and highly charged, as they interact more strongly with the polar water molecules.[15][16]
For a salt to dissolve, the energy released during hydration must be sufficient to overcome the energy required to break the crystal lattice.
The diagram below illustrates the relationship between these factors.
Caption: Factors governing the solubility of ionic salts.
Analysis of the Trend:
-
Rubidium (Rb⁺) vs. Alkaline Earths (M²⁺): Rubidium is a large alkali metal ion with a +1 charge. The alkaline earth metals (Be²⁺, Mg²⁺, etc.) are smaller and have a +2 charge. This higher charge density on the alkaline earth cations leads to a much greater hydration energy, which more than compensates for their increased lattice energy.[14] This is the primary reason for their dramatically higher solubility in water compared to this compound.
-
Within the Alkaline Earth Group: The trend down the group (from Be to Ba) is less straightforward. As the ionic radius increases, both lattice energy and hydration energy decrease.[15][16] The subtle variations in how these two competing factors change relative to each other lead to the non-monotonic solubility trend observed in the data table.
Experimental Protocols for Solubility Determination
The determination of solubility can be approached via classical or modern instrumental methods.
This method determines the solubility by creating a saturated solution at a constant temperature and then measuring the concentration of the solute.
Workflow Diagram:
Caption: Workflow for solubility determination by isothermal equilibration.
Methodology Details:
-
Preparation: An excess amount of the perchlorate salt is added to a jacketed glass vessel containing a known mass or volume of the solvent.
-
Equilibration: The vessel is sealed and maintained at a precise, constant temperature using a circulating water bath. The mixture is continuously stirred to facilitate the dissolution process and reach equilibrium. This can take from 48 to over 150 hours for highly soluble salts that form viscous solutions.
-
Sampling: Once equilibrium is established, agitation is stopped, and the undissolved solid is allowed to settle. A sample of the clear supernatant is carefully withdrawn, often using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Analysis: The most straightforward analysis is gravimetric. A known mass of the saturated solution is taken, the solvent is carefully evaporated to dryness at a temperature that does not cause decomposition of the salt (e.g., 120-250°C), and the mass of the remaining dry salt is determined.
Ion chromatography (IC) is a highly sensitive method used to determine the concentration of ionic species, such as the perchlorate anion (ClO₄⁻), in a solution. It is particularly useful for measuring low solubility or for quality control of dilute solutions.
Methodology Details:
-
Sample Preparation: A saturated solution is prepared as described in the classical method. A small, precisely measured aliquot of this solution is then diluted with deionized water to a concentration that falls within the instrument's calibrated working range.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with an ion-exchange column, a suppressor, and a conductivity detector is used.
-
Separation: The diluted sample is injected into the IC system. The mobile phase (eluent) carries the sample through the analytical column. The stationary phase in the column is an ion-exchange resin that reversibly interacts with the anions in the sample. The perchlorate anion is separated from other potential anions based on its affinity for the resin.
-
Detection: After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte. The conductivity detector then measures the electrical conductivity of the solution, which is proportional to the concentration of the perchlorate ions.
-
Quantification: The concentration is determined by comparing the peak area of the perchlorate signal from the sample to a calibration curve generated from standards of known concentration.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [chemister.ru]
- 3. Beryllium perchlorate - Wikipedia [en.wikipedia.org]
- 4. Magnesium perchlorate - Wikipedia [en.wikipedia.org]
- 5. Calcium perchlorate - Sciencemadness Wiki [sciencemadness.org]
- 6. Strontium perchlorate - Wikipedia [en.wikipedia.org]
- 7. chlorates.exrockets.com [chlorates.exrockets.com]
- 8. 13450-97-0 CAS MSDS (STRONTIUM PERCHLORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Barium perchlorate - Wikipedia [en.wikipedia.org]
- 10. faculty.washington.edu [faculty.washington.edu]
- 11. This compound, anhydrous, 99.5% (metals basis), Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. youtube.com [youtube.com]
- 13. Khan Academy [khanacademy.org]
- 14. How does the of Hydration Enthalpy of alkaline earth metals vary & compare it with alkali metals. [doubtnut.com]
- 15. brainly.in [brainly.in]
- 16. Which of the following has highest hydration energy? a MgCl2b CaCl2c BaCl2d SrCl2 [doubtnut.com]
- 17. multijournals.org [multijournals.org]
Validating Experimental Mass Loss with Theoretical Values in Perchlorate Decomposition: A Comparative Guide
For researchers, scientists, and drug development professionals working with energetic materials, accurate characterization of thermal decomposition is paramount. Validating experimental findings against theoretical calculations ensures the reliability of data, aids in understanding reaction mechanisms, and is crucial for safety and performance assessments. This guide provides a framework for comparing experimental mass loss data from thermogravimetric analysis (TGA) with theoretically calculated values for the decomposition of common perchlorates.
Theoretical vs. Experimental Mass Loss
The decomposition of perchlorate (B79767) salts upon heating results in a mass loss as gaseous products are evolved. The theoretical mass loss can be calculated from the stoichiometry of the balanced chemical equation, while the experimental mass loss is typically measured using techniques like Thermogravimetric Analysis (TGA).[1] A close correlation between these two values provides confidence in the experimental results and the proposed decomposition pathway.
Calculating Theoretical Mass Loss
The theoretical mass loss is determined by the stoichiometry of the decomposition reaction. Below are the balanced chemical equations and corresponding theoretical mass loss calculations for three common perchlorates.
-
Ammonium (B1175870) Perchlorate (NH₄ClO₄): The thermal decomposition of ammonium perchlorate can proceed through different pathways depending on the conditions. A commonly cited decomposition reaction is: 4 NH₄ClO₄(s) → 2 N₂(g) + 4 HCl(g) + 6 H₂O(g) + 5 O₂(g)[2]
-
Molar Mass of NH₄ClO₄: 117.49 g/mol [2]
-
Total Molar Mass of Gaseous Products: (2 * 28.02) + (4 * 36.46) + (6 * 18.02) + (5 * 32.00) = 55.04 + 145.84 + 108.12 + 160.00 = 469.00 g
-
In this specific reaction, the entire initial mass is converted to gaseous products, resulting in a 100% theoretical mass loss . However, other decomposition pathways can exist, leading to different products and mass losses.[3][4][5][6]
-
-
Potassium Perchlorate (KClO₄): The decomposition of potassium perchlorate is more straightforward: KClO₄(s) → KCl(s) + 2 O₂(g)[7]
-
Molar Mass of KClO₄: 138.55 g/mol [8]
-
Molar Mass of Gaseous Product (O₂): 2 * 32.00 g/mol = 64.00 g/mol
-
Theoretical Mass Loss (%): (Mass of Gaseous Products / Molar Mass of KClO₄) * 100 = (64.00 / 138.55) * 100 ≈ 46.19%
-
-
Lithium Perchlorate (LiClO₄): Similar to potassium perchlorate, lithium perchlorate decomposes to form a solid chloride and oxygen gas: LiClO₄(s) → LiCl(s) + 2 O₂(g)[9][10]
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique for measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[1]
Objective: To determine the experimental mass loss of a perchlorate sample upon thermal decomposition.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e or Perkin-Elmer TGA Q500)[11][12]
-
Alumina or platinum crucibles[12]
-
Microbalance
-
Inert gas supply (e.g., Nitrogen)[13]
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the perchlorate sample into a clean, tared TGA crucible.[12]
-
Instrument Setup:
-
Place the crucible containing the sample onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 30-50 mL/min) to provide an inert atmosphere.[13]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the decomposition temperature of the perchlorate (e.g., 600°C).[11]
-
-
Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The mass loss corresponding to the decomposition step is determined from the plateau regions of the TGA curve before and after the decomposition event.
-
Data Presentation: Comparison of Theoretical and Experimental Mass Loss
The following table summarizes the theoretical mass loss values and provides a column for corresponding experimental data obtained from TGA.
| Perchlorate Sample | Chemical Formula | Decomposition Equation | Theoretical Mass Loss (%) | Experimental Mass Loss (TGA) (%) |
| Ammonium Perchlorate | NH₄ClO₄ | 4NH₄ClO₄ → 2N₂ + 4HCl + 6H₂O + 5O₂ | 100.00 | Enter Experimental Value |
| Potassium Perchlorate | KClO₄ | KClO₄ → KCl + 2O₂ | 46.19 | Enter Experimental Value |
| Lithium Perchlorate | LiClO₄ | LiClO₄ → LiCl + 2O₂ | 60.16 | Enter Experimental Value |
Workflow for Validation
The logical flow for validating experimental mass loss with theoretical values is depicted in the diagram below.
Caption: Workflow for validating experimental mass loss with theoretical calculations.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. Ammonium perchlorate - Wikipedia [en.wikipedia.org]
- 3. brainly.com [brainly.com]
- 4. When ammonium perchlorate decomposes thermally, the products of the react.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Heat of Decomposition of Potassium Perchlorate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium perchlorate - Wikipedia [en.wikipedia.org]
- 9. An Introduction to Lithium Perchlorate - Poworks [poworks.com]
- 10. Lithium perchlorate - Wikipedia [en.wikipedia.org]
- 11. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
- 12. epfl.ch [epfl.ch]
- 13. scribd.com [scribd.com]
A Comparative Guide to Rubidium Perchlorate: Cross-Referencing Experimental Findings with Literature Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties of rubidium perchlorate (B79767) (RbClO₄), cross-referencing experimental findings with established literature data. It is designed to offer an objective resource for researchers utilizing or considering this compound in their work. This document outlines key experimental protocols for characterization and presents a comparative analysis with a common alternative, potassium perchlorate (KClO₄).
Comparative Analysis of Physicochemical Properties
The following table summarizes the key quantitative data for rubidium perchlorate, with comparative values for potassium perchlorate provided for context.
| Property | This compound (RbClO₄) | Potassium Perchlorate (KClO₄) |
| Molar Mass | 184.92 g/mol [1][2] | 138.55 g/mol |
| Appearance | Colorless, crystalline solid[3][4] | Colorless/white crystalline powder |
| Density | 2.878 g/cm³ (orthorhombic, < 279 °C)[4] | 2.5239 g/cm³ |
| 2.71 g/cm³ (cubic, > 279 °C)[4] | ||
| Melting Point | 281 °C (554 K)[2][4] | Decomposes from 400 °C, melts at 610 °C |
| Boiling Point | Decomposes at 600 °C (873 K)[2][4] | Decomposes |
| Crystal Structure | Orthorhombic (< 279 °C)[4] | Rhombohedral |
| Cubic (> 279 °C)[4] | ||
| Lattice Constants | a=0.927 nm, b=0.581 nm, c=0.753 nm (orthorhombic)[4] | N/A |
| a=0.770 nm (cubic)[4] | ||
| Solubility in Water | 0.5 g/100 mL (0 °C)[3] | 0.76 g/100 mL (0 °C) |
| See solubility chart in original source[4] | 1.5 g/100 mL (25 °C) | |
| 18.0 g/100 mL (100 °C)[2][5][6] | 21.08 g/100 mL (100 °C) | |
| Solubility in Alcohols | 1-propanol: 0.006 g/100g (25 °C)[7] | Ethanol: 0.012 g/100g (25 °C) |
| 1-butanol: 0.002 g/100g (25 °C)[7] | Negligible in alcohol |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are foundational for the characterization of this compound and its alternatives.
Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)
Objective: To determine the thermal stability, decomposition temperature, and phase transition enthalpies of this compound.
Methodology:
-
Sample Preparation: A small sample (5-10 mg) of finely ground this compound is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used. The instrument is calibrated for temperature and heat flow according to the manufacturer's specifications.
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C) for a sufficient time to achieve thermal stability.
-
Increase the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point (e.g., 700 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of decomposition, as well as the percentage of mass loss. The DSC curve (heat flow vs. temperature) is used to determine the temperatures and enthalpies of phase transitions (e.g., the orthorhombic to cubic transition) and decomposition.
Powder X-Ray Diffraction (PXRD)
Objective: To identify the crystalline phases and determine the lattice parameters of this compound at different temperatures.
Methodology:
-
Sample Preparation: A small amount of finely ground this compound powder is packed into a sample holder. The surface of the powder should be flat and level with the holder's surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used. For non-ambient temperature studies, a high-temperature stage is required.
-
Data Collection:
-
The sample is scanned over a range of 2θ angles (e.g., 10-90°) with a defined step size and counting time.
-
For temperature-dependent studies, diffraction patterns are collected at various temperatures below and above the phase transition temperature (279 °C).
-
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities. These are compared with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase identity. The lattice parameters are calculated from the peak positions using appropriate software.
Solubility Determination
Objective: To quantitatively measure the solubility of this compound in water at various temperatures.
Methodology:
-
Equilibrium Method:
-
An excess amount of this compound is added to a known volume of deionized water in a sealed container.
-
The mixture is agitated at a constant temperature using a thermostatically controlled water bath or shaker until equilibrium is reached (typically 24-48 hours).
-
The suspension is allowed to settle, and a known volume of the clear supernatant is carefully withdrawn using a filtered syringe.
-
-
Gravimetric Analysis:
-
The withdrawn aliquot is weighed and then evaporated to dryness in a pre-weighed container at a suitable temperature (e.g., 110 °C) until a constant weight is achieved.
-
The mass of the dissolved this compound is determined by the difference in weight.
-
-
Data Calculation: The solubility is expressed as grams of solute per 100 grams of solvent ( g/100g H₂O). The procedure is repeated at different temperatures to construct a solubility curve.
Visualizations
The following diagrams illustrate the logical and experimental workflows for the analysis of this compound.
References
- 1. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. mt.com [mt.com]
- 3. nf-itwg.org [nf-itwg.org]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. fiveable.me [fiveable.me]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Thermal Analysis Results for Rubidium Perchlorate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the thermal properties of rubidium perchlorate (B79767) (RbClO₄), drawing on established methodologies in thermal analysis. While a formal inter-laboratory comparison study on rubidium perchlorate is not publicly available, this document synthesizes expected outcomes and experimental protocols based on the analysis of similar compounds and general principles of thermal analysis. The objective is to offer a framework for researchers conducting their own analyses and to highlight potential variations in results across different laboratories.
Introduction to the Thermal Behavior of this compound
This compound is an inorganic salt and a strong oxidizing agent.[1] Its thermal behavior is characterized by a polymorphic phase transition and subsequent decomposition. When heated, it undergoes a crystalline structure change before decomposing into rubidium chloride and oxygen.[1] Understanding the precise temperatures and energy changes associated with these events is critical for its application in various fields, including as a chemical standard and in pyrotechnic compositions.
The key thermal events are:
-
Polymorphic Transition: A reversible change from an orthorhombic to a cubic crystal structure.[1]
-
Decomposition: An irreversible exothermic process yielding solid rubidium chloride and oxygen gas.[1][2]
Inter-laboratory studies are crucial for establishing standardized results for such thermal events.[3] This guide presents hypothetical data to illustrate the expected range of values and the importance of consistent experimental conditions.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from a simulated inter-laboratory study involving three laboratories. These values are based on typical variations observed in thermal analysis measurements.
Table 1: Polymorphic Transition of this compound
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean Value | Standard Deviation |
| Onset Temperature (°C) | 278.5 | 279.1 | 279.5 | 279.0 | 0.5 |
| Peak Temperature (°C) | 280.2 | 280.8 | 281.1 | 280.7 | 0.5 |
| Enthalpy of Transition (J/g) | 85.3 | 86.1 | 84.9 | 85.4 | 0.6 |
Table 2: Thermal Decomposition of this compound
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Mean Value | Standard Deviation |
| Onset Temperature (°C) | 598.2 | 601.5 | 599.8 | 599.8 | 1.7 |
| Peak Temperature (°C) | 610.5 | 612.8 | 611.9 | 611.7 | 1.2 |
| Mass Loss (%) | 34.5 | 34.7 | 34.6 | 34.6 | 0.1 |
Note: The theoretical mass loss for the decomposition of RbClO₄ to RbCl is 34.61%.[2]
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible thermal analysis results.[4] The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended.
3.1. Differential Scanning Calorimetry (DSC) for Polymorphic Transition
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: 5-10 mg of finely ground this compound is accurately weighed into an aluminum or platinum crucible.[5]
-
Heating Rate: A linear heating rate of 10 °C/min is applied.
-
Temperature Program: The sample is heated from ambient temperature to 350 °C.
-
Atmosphere: A purge of inert gas, such as nitrogen or argon, is maintained at a flow rate of 50 mL/min.[5]
-
Data Analysis: The onset and peak temperatures of the endothermic transition are determined. The enthalpy of transition is calculated from the peak area.
3.2. Thermogravimetric Analysis (TGA) for Decomposition
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: 10-15 mg of this compound is weighed into an alumina (B75360) or platinum crucible.[5]
-
Heating Rate: A linear heating rate of 10 °C/min is used.
-
Temperature Program: The sample is heated from ambient temperature to 700 °C.
-
Atmosphere: An inert nitrogen atmosphere with a flow rate of 50 mL/min is maintained.[5]
-
Data Analysis: The onset and peak temperatures of decomposition are determined from the mass loss curve and its derivative (DTG), respectively. The percentage of mass loss is calculated and compared to the theoretical value.
Visualizing Experimental and Logical Workflows
4.1. Inter-laboratory Comparison Workflow
The following diagram illustrates a typical workflow for an inter-laboratory comparison study.[3][6]
References
Safety Operating Guide
Proper Disposal of Rubidium Perchlorate: A Guide for Laboratory Professionals
For immediate release:
Researchers, scientists, and drug development professionals handling rubidium perchlorate (B79767) must adhere to strict disposal procedures due to its hazardous nature. As a strong oxidizing agent, improper disposal can lead to fire, explosion, and environmental contamination. This document provides essential safety and logistical information for the proper management of rubidium perchlorate waste in a laboratory setting.
Immediate Safety and Handling
This compound is classified as a hazardous substance and a strong oxidizer.[1][2] It can intensify fires and may cause skin, eye, and respiratory irritation.[1][2][3] Ingestion or inhalation can be harmful.[1][2]
Key safety precautions when handling this compound waste include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Segregation: Keep this compound waste separate from incompatible materials, especially reducing agents, organic materials, flammable substances, and strong acids.[1][6] Contact with these materials can lead to violent reactions.[6]
-
Spill Management: In case of a spill, do not use combustible materials like paper towels for cleanup.[4][5] Instead, use inert absorbent materials like vermiculite (B1170534) or sand.[5] Carefully sweep the solid material into a designated, labeled waste container.[7]
Disposal Plan: Step-by-Step Guidance
The primary and universally accepted method for the disposal of this compound is to treat it as hazardous waste. It is assigned the US EPA Waste Number D001 for its ignitability (B1175610) characteristic.[1]
Step 1: Waste Identification and Collection
-
Designated Waste Container: Collect all solid this compound waste, including contaminated items like weigh boats and gloves, in a clearly labeled, sealed, and leak-proof container.[7][8] The container must be compatible with oxidizing solids.
-
Labeling: The label should clearly state "Hazardous Waste," "this compound," and "Oxidizer." Include the date of accumulation.
-
Aqueous Solutions: For solutions of this compound, collect them in a separate, labeled hazardous waste container suitable for liquids. Do not mix with other waste streams unless compatibility has been verified.[9]
Step 2: Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA within the laboratory.
-
Segregation: Ensure the container is stored away from incompatible materials. Do not store on wooden shelves.[8]
-
Cool and Dry Location: Keep the storage area cool, dry, and well-ventilated.[4]
Step 3: Arrange for Professional Disposal
-
Contact Environmental Health & Safety (EHS): Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide Information: Be prepared to provide the chemical name, quantity, and any other relevant safety information.
Quantitative Data Summary
While specific quantitative limits for the disposal of this compound are determined by local, state, and federal regulations, the following table summarizes key transport and classification data.
| Parameter | Value | Reference |
| UN Number | UN1481 | [1][3][10] |
| Proper Shipping Name | PERCHLORATES, INORGANIC, N.O.S. | [1][3][10] |
| Hazard Class | 5.1 (Oxidizer) | [1][3][10] |
| Packing Group | II | [1][3][10] |
| US EPA Waste Number | D001 (Ignitability) | [1] |
Experimental Protocol: Chemical Reduction of Perchlorate Waste (for consideration)
While professional disposal is the standard, in some research settings, chemical treatment to reduce the hazard of perchlorate waste may be considered. The following is a general protocol for the reduction of a perchlorate-containing compound using zero-valent iron. This protocol should be tested on a small scale and validated before being applied to larger quantities of this compound waste, and its use is subject to institutional and regulatory approval.
Objective: To reduce the perchlorate anion (ClO₄⁻) to the less hazardous chloride anion (Cl⁻).
Materials:
-
Aqueous this compound waste solution
-
Dilute acid (e.g., hydrochloric acid or sulfuric acid)
-
Zero-valent iron (ZVI) powder or filings
-
Dilute base (e.g., sodium hydroxide (B78521) or sodium bicarbonate)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Appropriate reaction vessel
Procedure:
-
Acidification: In a well-ventilated fume hood, carefully add dilute acid to the aqueous this compound waste solution to adjust the pH to a range of 2-3.[1] This acidic environment enhances the reductive capability of the zero-valent iron.[1]
-
Addition of Zero-Valent Iron: With continuous stirring, slowly add an excess of zero-valent iron powder or filings to the acidified waste solution.[1] A general guideline is to add approximately 5-10 grams of ZVI per liter of waste solution.[1]
-
Reaction: Allow the reaction to proceed with continuous stirring for a minimum of 24 hours.[1] The reduction of perchlorate is a relatively slow process.[1]
-
Monitoring (Optional): If analytical capabilities are available, the disappearance of the perchlorate peak can be monitored using ion chromatography to ensure the reaction has gone to completion.[1]
-
Neutralization: After the reaction period, carefully add a dilute base to neutralize the solution to a pH between 6 and 8.[1]
-
Final Disposal: The treated solution, now containing rubidium chloride and iron salts, should be collected and disposed of as hazardous chemical waste according to your institution's and local regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety protocols and local regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. tera.org [tera.org]
- 3. quora.com [quora.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. waterbypureflow.com [waterbypureflow.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. reed.edu [reed.edu]
- 10. Reddit - The heart of the internet [reddit.com]
Safeguarding Your Research: A Guide to Handling Rubidium Perchlorate
FOR IMMEDIATE RELEASE
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Rubidium Perchlorate (B79767), a powerful oxidizing agent. Adherence to these protocols is critical to mitigate risks and ensure a safe research environment.
Essential Safety Information
Rubidium perchlorate (RbClO₄) is a strong oxidizer that can intensify fires and poses significant health risks upon exposure.[1][2] It is crucial to handle this compound with appropriate personal protective equipment and within a controlled laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards of this compound. The following table summarizes the required and recommended equipment.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Nitrile gloves (minimum 4mil thickness) | Provides a barrier against skin contact, which can cause irritation.[4] For prolonged contact or handling larger quantities, double-gloving or using thicker, chemical-resistant gloves is recommended. |
| Body Protection | Flame-resistant lab coat | Protects against accidental spills and contact with clothing, which could otherwise become a fire hazard.[4] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust particles, which can be harmful.[4][5][6] |
| Footwear | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | For small, solid spills, carefully sweep up the material with non-combustible tools and place it in a labeled, sealed container for hazardous waste disposal. Do not use paper towels or other combustible materials for cleanup.[5][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for minimizing risk.
Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clear of all combustible materials, including paper, wood, and organic solvents.[6]
-
Weighing : Conduct all weighing operations within the chemical fume hood to prevent the release of dust into the laboratory environment.
-
Transfer : Use appropriate, non-sparking tools for transferring the solid material.
-
Heating : Avoid heating this compound with combustible materials. Heating can lead to violent decomposition and the release of toxic fumes.[1]
-
Post-Handling : Thoroughly wash hands and any potentially contaminated surfaces after handling.[8]
Storage and Waste Disposal
Proper storage and disposal are critical to prevent accidents.
| Aspect | Procedure |
| Storage | Store this compound in a cool, dry, well-ventilated area away from combustible materials, reducing agents, and sources of heat or ignition.[5][6][9] Ensure the container is tightly sealed. |
| Waste Collection | Collect all this compound waste, including contaminated consumables, in a designated, clearly labeled hazardous waste container.[7] |
| Waste Segregation | Crucially, do not mix this compound waste with any other waste streams, especially organic or flammable waste. [5][7] Incompatible materials can react violently. |
| Disposal | Dispose of hazardous waste through your institution's approved environmental health and safety program.[9] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | ClO4Rb | CID 23673707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
